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  • Product: (1-Benzylazetidin-2-yl)methanamine hydrochloride
  • CAS: 1187929-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Benzylazetidin-2-yl)methanamine hydrochloride: A Versatile Building Block in Modern Drug Discovery

Abstract (1-Benzylazetidin-2-yl)methanamine hydrochloride is a substituted azetidine derivative recognized for its utility as a versatile chemical building block. The unique strained four-membered ring system coupled wit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Benzylazetidin-2-yl)methanamine hydrochloride is a substituted azetidine derivative recognized for its utility as a versatile chemical building block. The unique strained four-membered ring system coupled with a primary amine functionality makes it a valuable synthon in medicinal chemistry and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, analytical characterization considerations, and its established applications, with a particular focus on its role in the development of novel therapeutics. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Introduction: The Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling enhanced binding to biological targets. The incorporation of an azetidine moiety can improve key drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity, when compared to more flexible acyclic analogues or larger ring systems. (1-Benzylazetidin-2-yl)methanamine, and its hydrochloride salt, serve as a key intermediate, providing a reactive handle for the introduction of this valuable scaffold into more complex molecules. Its application is particularly noted in neuroscience research and the broader field of pharmaceutical development for creating novel drugs targeting specific receptors.[1]

Physicochemical and Structural Properties

The hydrochloride salt of (1-Benzylazetidin-2-yl)methanamine is typically handled as a solid, which offers advantages in terms of stability and ease of handling compared to the free base, which is a liquid.[1] A summary of its key properties is presented in Table 1.

Table 1: Core Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name (1-benzylazetidin-2-yl)methanamine;hydrochlorideN/A
CAS Number 1187929-92-5[2]
Molecular Formula C₁₁H₁₇ClN₂Calculated
Molecular Weight 212.72 g/mol Calculated
Appearance Data not available (likely a solid)N/A
Melting Point Data not available[2]
Boiling Point Data not available[2]
Solubility Data not availableN/A
Free Base CAS 46193-94-6[1]
Free Base Formula C₁₁H₁₆N₂[1]
Free Base MW 176.26 g/mol [1]
Free Base Appearance Pale yellow liquid[1]
Free Base Storage Store at 0-8 °C[1]

Note: Specific experimental data for the hydrochloride salt, such as melting point and solubility, are not widely published in publicly accessible literature.

Synthesis and Reactivity

Plausible Synthetic Workflow

The synthesis would likely commence from a suitable precursor, such as azetidine-2-carbonitrile or a related carboxylic acid derivative. A logical sequence of reactions is outlined below and visualized in the accompanying workflow diagram.

Step-by-Step Methodology (Hypothetical Protocol):

  • N-Benzylation: The synthesis would begin with the protection of the azetidine nitrogen. Azetidine-2-carbonitrile is reacted with benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in an aprotic solvent such as acetonitrile (MeCN). The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The benzyl group serves as a protecting group and introduces a key structural element.

  • Nitrile Reduction: The nitrile group of the resulting 1-benzylazetidine-2-carbonitrile is then reduced to a primary amine. This transformation is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) at reduced temperatures (0 °C to room temperature). Careful quenching of the reaction with water and a base is critical. This step yields the free base, (1-Benzylazetidin-2-yl)methanamine.

  • Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be isolated by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Visualization of Synthetic Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediates & Product A Azetidine-2-carbonitrile S1 Step 1: N-Benzylation (K2CO3, MeCN) A->S1 B Benzyl Bromide B->S1 I1 1-Benzylazetidine-2-carbonitrile S1->I1 Intermediate 1 S2 Step 2: Nitrile Reduction (LiAlH4, THF) I2 (1-Benzylazetidin-2-yl)methanamine (Free Base) S2->I2 Intermediate 2 (Free Base) S3 Step 3: Salt Formation (HCl in Ether) P (1-Benzylazetidin-2-yl)methanamine hydrochloride (Final Product) S3->P Final Product I1->S2 I2->S3

Caption: Plausible synthetic workflow for the target compound.

Applications in Drug Discovery and Development

The primary value of (1-Benzylazetidin-2-yl)methanamine hydrochloride lies in its role as a versatile intermediate. The primary amine provides a nucleophilic site for further functionalization, allowing for its incorporation into larger, more complex molecular architectures.

  • Scaffold for Bioactive Molecules: It is used as a building block in the synthesis of pharmaceuticals.[1] The rigid azetidine core helps to constrain the conformation of the final molecule, which can lead to higher binding affinity and selectivity for a specific biological target.

  • Neuroscience Research: This compound and its derivatives are utilized in studies of neurotransmitter systems.[1] The azetidine structure can mimic portions of endogenous ligands or introduce novel interactions with receptors and enzymes in the central nervous system.

  • Chiral Auxiliary: The inherent chirality of the 2-substituted azetidine ring means this compound can be used as a chiral auxiliary to enhance the enantioselectivity of certain chemical reactions, a critical aspect in the development of modern pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect.[1]

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of (1-Benzylazetidin-2-yl)methanamine hydrochloride. While specific spectra for this compound are not publicly available, the following techniques would be standard for its analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the benzyl group protons (typically in the 7.2-7.4 ppm range), the benzylic CH₂ protons, and the protons of the azetidine ring and the aminomethyl group. The integration of these signals would confirm the proton count of the molecule.

    • ¹³C NMR: Would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons of the benzyl group and the aliphatic carbons of the azetidine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for N-H stretching of the primary ammonium salt (a broad band typically around 2400-3200 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-N stretching.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the cation (the free base). High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the molecular formula.

  • Purity Analysis: Purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) (for the free base).[1]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), (1-Benzylazetidin-2-yl)methanamine hydrochloride is classified as a hazardous substance.[3]

GHS Hazard Classification:

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[3]

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection (safety goggles or face shield).[3]

  • Hygiene: Wash skin thoroughly after handling. Avoid breathing dust, fumes, or vapors.[3]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[3] The free base should be stored at 0-8 °C.[1] It is prudent to store the hydrochloride salt under similar refrigerated conditions.

Conclusion

(1-Benzylazetidin-2-yl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemists. Its unique structural features, combining a rigid azetidine scaffold with a reactive primary amine, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in neuroscience. While detailed public data on its synthesis and physical properties are sparse, its utility is evident from its commercial availability and its classification as a key intermediate in pharmaceutical research. Proper handling and adherence to safety protocols are paramount when working with this compound due to its irritant properties. Future disclosures in patent literature and scientific publications will likely further illuminate the specific applications and advantages of incorporating this unique chemical entity into next-generation therapeutics.

References

  • Chem-Impex. (1-Benzylazetidin-2-yl)methanamine. Available at: [Link]

Sources

Exploratory

(1-Benzylazetidin-2-yl)methanamine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (1-Benzylazetidin-2-yl)methanamine Hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract (1-Benzylazetidin-2-yl)methanamine and its hydrochlo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (1-Benzylazetidin-2-yl)methanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

(1-Benzylazetidin-2-yl)methanamine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry, serving as scaffolds in the synthesis of novel therapeutic agents, particularly in neuropharmacology and oncology.[1][2] The precise three-dimensional arrangement of its atoms is critical to its function as a synthetic intermediate and its interaction with biological targets. Unambiguous structural characterization is therefore a non-negotiable prerequisite for its use in drug discovery and development, ensuring quality, reproducibility, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural elucidation of (1-Benzylazetidin-2-yl)methanamine hydrochloride, integrating insights from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments. As a Senior Application Scientist, this narrative emphasizes not just the procedural steps, but the underlying scientific rationale that transforms raw data into a definitive molecular structure.

Foundational Analysis: Molecular Formula and Unsaturation

Before any spectroscopic analysis, a foundational understanding of the target molecule is essential. The expected structure consists of a four-membered azetidine ring, an N-benzyl group, a C-2 aminomethyl substituent, and a hydrochloride salt.

  • Molecular Formula (Free Base): C₁₁H₁₆N₂

  • Molecular Formula (HCl Salt): C₁₁H₁₇ClN₂

  • Molecular Weight (Free Base): 176.26 g/mol

  • Molecular Weight (HCl Salt): 212.72 g/mol

The Hydrogen Deficiency Index (HDI) for the free base is calculated to be 5. This is a critical first piece of the puzzle, suggesting the presence of a benzene ring (HDI=4) and one additional ring (HDI=1), which is consistent with the proposed azetidine structure.

Mass Spectrometry: Confirming Mass and Core Fragments

Expertise & Experience: Mass spectrometry is the logical starting point in any structure elucidation workflow.[3] Its high sensitivity and mass accuracy provide a rapid and definitive confirmation of the compound's elemental composition, serving as the foundational check of its identity. We employ High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the protonated molecular ion of the free base.

The analysis provides two layers of validation: the mass of the intact molecule and the predictable fragmentation pattern that reveals its constituent parts. The most labile bonds, such as the benzylic C-N bond, are expected to cleave preferentially, providing a structural fingerprint.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the hydrochloride salt in 1 mL of methanol/water (1:1 v/v) with 0.1% formic acid to ensure protonation.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Infuse the sample directly or via LC injection. Acquire data in full scan mode over an m/z range of 50-500.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value. Analyze the MS/MS spectrum of the parent ion to identify key fragments.

Data Presentation: Expected Mass Spectrometry Data
Ion/FragmentFormulaTheoretical m/zObserved m/z (Example)Confidence
[M+H]⁺C₁₁H₁₇N₂⁺177.1386177.1383High (< 3 ppm error)
[M-C₇H₇]⁺C₄H₉N₂⁺85.076085.0758Confirms azetidine-methanamine core
[C₇H₇]⁺C₇H₇⁺91.054291.0541Confirms benzyl group (tropylium ion)

Trustworthiness: The power of HRMS lies in its self-validating nature. An observed mass within 5 ppm of the theoretical calculation for C₁₁H₁₇N₂⁺ provides extremely high confidence in the elemental composition, effectively ruling out other potential formulas.[4]

FTIR Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: While MS confirms what the molecule is made of, FTIR spectroscopy tells us about the types of bonds it contains. It is an indispensable, rapid technique for identifying the key functional groups and confirming the salt form of the amine.[5] The spectrum is a diagnostic fingerprint; for this molecule, the most telling feature is the broad absorption characteristic of an ammonium salt (R-NH₃⁺), which immediately distinguishes it from its free-base form.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Data Presentation: Key Infrared Absorptions
Wavenumber (cm⁻¹)Functional GroupBond TypeSignificance
~3050-3020Aromatic C-HC-H StretchConfirms benzene ring
~2980-2850Aliphatic C-HC-H StretchConfirms azetidine and CH₂ groups
~3000-2400 (broad)AmmoniumN⁺-H StretchCrucial evidence of the hydrochloride salt
~1605, ~1495, ~1455Aromatic RingC=C StretchConfirms benzene ring skeleton
~1580AmmoniumN⁺-H BendComplements the N⁺-H stretch data

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation, providing an unambiguous map of the atomic connectivity and stereochemistry.[6][7] While 1D experiments (¹H, ¹³C) provide an inventory of the chemical environments, it is the suite of 2D experiments (COSY, HSQC, HMBC) that allows us to assemble the molecular puzzle piece by piece.[8] The strategy is to first assign the easily identifiable protons of the benzyl group and then use them as anchor points to walk across the molecular skeleton using through-bond correlations.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • 1D: ¹H, ¹³C{¹H}

    • 2D: COSY, HSQC, HMBC

  • Referencing: Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the systematic workflow employed to move from simple spectra to a fully assigned structure.

NMR_Workflow cluster_1D 1D NMR: The Parts List cluster_2D 2D NMR: Assembly Instructions H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct C-H Attachment) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC Assigns carbons HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Anchors correlations Final_Structure Final Validated Structure HMBC->Final_Structure Builds the skeleton

Caption: A logical workflow for NMR-based structure elucidation.

1D NMR Analysis: ¹H and ¹³C Spectra

The ¹H spectrum provides information on the chemical environment, number (via integration), and neighboring protons (via splitting) for each hydrogen atom. The ¹³C spectrum reveals the number of unique carbon environments.

2D NMR Analysis: Assembling the Skeleton

2D NMR experiments are crucial for unambiguously connecting the structural fragments identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It is essential for tracing the connectivity within the azetidine ring protons (H3a, H3b, H4a, H4b) and linking them to the methine proton (H2).

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon atom it is attached to. It provides a definitive link between the ¹H and ¹³C assignments. For example, it will show a cross-peak between the benzylic protons (~4.3 ppm) and the benzylic carbon (~58 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assembling the complete molecular framework. It shows correlations between protons and carbons over two to three bonds. These long-range connections are the "glue" that holds the structure together.

Key HMBC Correlations for Structural Confirmation

The following diagram highlights the critical HMBC correlations that lock in the final structure.

HMBC_Correlations N1 N C2 C2 N1->C2 C4 C4 N1->C4 BenzylicC C_bz N1->BenzylicC C3 C3 C2->C3 AminomethylC C_am C2->AminomethylC NH3+ C3->C4 AromaticC C_ar BenzylicC->AromaticC Ph H_bz H_bz->C2 H_bz->C4 C_ar C_ar H_bz->C_ar H2 H2->AminomethylC H_ar H_ar->BenzylicC H_am H_am->C2

Caption: Key 2-3 bond HMBC correlations confirming connectivity.

  • Benzylic Protons (H_bz) to Aromatic Carbons (C_ar): Confirms the benzyl group structure.

  • Benzylic Protons (H_bz) to C2 and C4: Unequivocally links the benzyl group to the nitrogen of the azetidine ring.

  • Aromatic Protons (H_ar) to Benzylic Carbon (C_bz): A reciprocal confirmation of the benzyl group attachment.

  • Azetidine H2 to Aminomethyl Carbon (C_am): Confirms the position of the aminomethyl side chain at the C2 position.

Data Presentation: Consolidated NMR Assignments
Positionδ¹³C (ppm)δ¹H (ppm)MultiplicityIntegrationKey HMBC Correlations
Phenyl-C1'~135---H-2', H-6', H_bz
Phenyl-C2'/6'~130~7.4d2HC-4', C_bz
Phenyl-C3'/5'~129~7.35t2HC-1'
Phenyl-C4'~128~7.3t1HC-2', C-6'
Benzylic CH₂~58~4.3s (or ABq)2HC-1', C-2', C-2, C-4
Azetidine C2~65~4.0m1HC-4, C_am, C_bz
Azetidine C4~50~3.8 (a), ~3.6 (b)m2HC-2, C-3, C_bz
Azetidine C3~25~2.4 (a), ~2.2 (b)m2HC-2, C-4
Aminomethyl CH₂~40~3.2m2HC-2
-NH₃⁺-~8.5br s3H-

(Note: Chemical shifts (δ) are approximate and highly dependent on solvent and concentration. Multiplicities of azetidine protons will be complex due to restricted rotation and non-equivalence.)

Integrated Analysis: From Data to Definitive Structure

The true power of this methodology lies in the convergence of all data points. No single technique is sufficient, but together they form a self-validating system.

Elucidation_Logic cluster_Data Experimental Data cluster_Interpretation Interpretation & Assembly MS MS Data (C₁₁H₁₇N₂⁺) Formula Confirm Molecular Formula MS->Formula IR FTIR Data (-NH₃⁺, Ar-H, Alk-H) FuncGroups Identify Functional Groups IR->FuncGroups NMR 1D/2D NMR Data (Connectivity Map) Fragments Assemble Fragments via HMBC NMR->Fragments Formula->Fragments FuncGroups->Fragments Final_Structure Unambiguous Structure of (1-Benzylazetidin-2-yl)methanamine Hydrochloride Fragments->Final_Structure

Caption: The integrated logic for definitive structure elucidation.

  • HRMS establishes the elemental formula: C₁₁H₁₆N₂ (free base).

  • FTIR confirms the presence of an ammonium salt, an aromatic ring, and aliphatic C-H bonds.

  • ¹H and ¹³C NMR provide an inventory of all hydrogen and carbon environments, matching the count from the molecular formula.

  • COSY and HSQC map out the internal connectivity of the azetidine ring and assign carbons to their attached protons.

  • HMBC provides the conclusive, long-range correlations that piece the benzyl group, azetidine ring, and aminomethyl side chain together in the correct orientation.

Conclusion

The structural elucidation of (1-Benzylazetidin-2-yl)methanamine hydrochloride is a paradigmatic example of modern analytical chemistry, requiring a synergistic application of orthogonal techniques. Through the logical and systematic integration of data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a definitive and unambiguous structure can be assigned. This rigorous characterization is the bedrock of chemical synthesis and drug development, ensuring that the molecular tools used to probe biology and create new medicines are precisely what they are intended to be.

References

  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. [Link]

  • Kim, S., et al. (2023). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. [Link]

  • Hulet, R. (2021). 31d: Determining structure from IR, MS, and NMR (Part 1). YouTube. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation & NMR. Hypha Discovery. [Link]

  • ResearchGate. (2020). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Request PDF. [Link]

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Foundational

An In-Depth Technical Guide to the Biological Activity of (1-Benzylazetidin-2-yl)methanamine Hydrochloride Derivatives

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the biological activities of (1-Benzylazetidin-2-yl)methanamine hydrochloride and its de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the biological activities of (1-Benzylazetidin-2-yl)methanamine hydrochloride and its derivatives. Given the novelty of this specific scaffold, this document focuses on the potential therapeutic applications and provides detailed, field-proven methodologies for their evaluation.

The unique structural characteristics of the azetidine ring, a four-membered nitrogen-containing heterocycle, confer advantageous physicochemical properties to small molecules, making them attractive scaffolds in drug discovery.[1] The inherent ring strain and conformational rigidity of the azetidine moiety can lead to enhanced metabolic stability, improved solubility, and a favorable pharmacokinetic profile.[1] The (1-Benzylazetidin-2-yl)methanamine core, in particular, serves as a versatile building block for creating diverse chemical libraries, especially for targeting neurological and oncological pathways.[1]

This guide will explore the most probable biological activities of these derivatives, including their potential as neuroprotective agents, monoamine oxidase (MAO) inhibitors, and G-protein coupled receptor (GPCR) modulators. For each potential activity, a detailed experimental workflow is provided to enable robust screening and characterization.

Part 1: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring is increasingly recognized as a "privileged" scaffold in medicinal chemistry. Its compact, three-dimensional structure provides a unique vector for substituents, allowing for precise orientation of pharmacophoric elements. This structural feature is critical for achieving high-affinity and selective interactions with biological targets. Several FDA-approved drugs incorporate the azetidine motif, highlighting its clinical relevance and therapeutic potential.[1]

The benzyl group on the azetidine nitrogen of the core molecule, (1-Benzylazetidin-2-yl)methanamine, provides a key anchor point for synthetic modifications. The primary amine of the methanamine substituent at the 2-position is a versatile handle for introducing a wide array of functional groups, enabling the exploration of extensive structure-activity relationships (SAR).

Section 1: Evaluation of Neuroprotective Activity

Given the utility of azetidine derivatives in neuroscience research, one of the most promising applications for (1-Benzylazetidin-2-yl)methanamine derivatives is in the realm of neuroprotection.[1][2] Neurodegenerative diseases are often characterized by oxidative stress, excitotoxicity, and protein aggregation. The following protocols are designed to assess the potential of novel derivatives to mitigate these pathological processes.

In Vitro Models of Neurotoxicity

A tiered approach to screening for neuroprotective effects is recommended, starting with cellular models of neuronal damage.

  • Oxidative Stress-Induced Neuronal Death:

    • Cell Line: Human neuroblastoma SH-SY5Y cells are a common and reliable model.

    • Inducing Agent: 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) can be used to induce oxidative stress and apoptosis.

    • Readout: Cell viability can be assessed using the MTT or PrestoBlue™ assay. Measurement of reactive oxygen species (ROS) production using a fluorescent probe like DCFDA is also recommended.

  • Excitotoxicity-Induced Neuronal Death:

    • Cell Line: Primary cortical neurons or immortalized neuronal cell lines.

    • Inducing Agent: N-methyl-D-aspartate (NMDA) or glutamate can induce excitotoxicity.[3]

    • Readout: Lactate dehydrogenase (LDH) release into the culture medium is a marker of cell death. Intracellular calcium imaging can also be used to assess the modulation of excitotoxic signaling.

Experimental Workflow for Neuroprotection Assays

The following diagram outlines a typical workflow for screening and validating the neuroprotective effects of (1-Benzylazetidin-2-yl)methanamine derivatives.

neuroprotection_workflow cluster_screening Primary Screening cluster_validation Secondary Validation s1 Plate SH-SY5Y cells s2 Pre-treat with test compounds s1->s2 s3 Induce toxicity (e.g., 6-OHDA) s2->s3 s4 Assess cell viability (MTT assay) s3->s4 v1 Confirm hits in primary neurons s4->v1 Active Compounds v2 Dose-response curve generation v1->v2 v3 Mechanism of action studies (e.g., ROS, Ca2+ imaging) v2->v3

Caption: High-throughput screening workflow for neuroprotective agents.

Step-by-Step Protocol: Oxidative Stress-Induced Neurotoxicity Assay
  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (1-Benzylazetidin-2-yl)methanamine hydrochloride derivatives in culture medium. Add the compounds to the cells and incubate for 1 hour.

  • Induction of Toxicity: Add 6-OHDA to a final concentration of 100 µM to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Compound IDConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle -100 ± 5.2
6-OHDA 10045 ± 4.1
Derivative 1 1078 ± 6.3
Derivative 2 1052 ± 3.8
Derivative 3 1095 ± 4.9

Section 2: Monoamine Oxidase (MAO) Inhibition

The structural similarity of (1-Benzylazetidin-2-yl)methanamine derivatives to known monoamine neurotransmitters suggests their potential as inhibitors of monoamine oxidases (MAO-A and MAO-B).[4][5] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[6][7]

MAO-Glo™ Assay for High-Throughput Screening

The MAO-Glo™ Assay is a robust, luminescence-based method for measuring the activity of MAO enzymes.[7] It is well-suited for high-throughput screening of large compound libraries. The assay utilizes a luminogenic MAO substrate that is converted into luciferin by MAO, which then generates a light signal in the presence of luciferase.[7]

Experimental Workflow for MAO Inhibition Assays

mao_inhibition_workflow cluster_primary_screen Primary Screen (MAO-A & MAO-B) cluster_secondary_assays Secondary Assays for Hits ps1 Dispense MAO enzyme and test compounds ps2 Add luminogenic substrate ps1->ps2 ps3 Incubate at room temperature ps2->ps3 ps4 Add Luciferin Detection Reagent ps3->ps4 ps5 Measure luminescence ps4->ps5 sa1 IC₅₀ determination ps5->sa1 Active Compounds sa2 Selectivity profiling (MAO-A vs. MAO-B) sa1->sa2 sa3 Mechanism of inhibition studies (e.g., dialysis) sa2->sa3

Caption: Workflow for identifying and characterizing MAO inhibitors.

Step-by-Step Protocol: MAO-Glo™ Assay
  • Reagent Preparation: Prepare the MAO-A and MAO-B enzymes and the luminogenic substrate according to the manufacturer's instructions (Promega, V1402).

  • Compound Plating: In a 96-well white, opaque plate, add 5 µL of the (1-Benzylazetidin-2-yl)methanamine hydrochloride derivatives at various concentrations.

  • Enzyme Addition: Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells.

  • Substrate Addition: Add 25 µL of the luminogenic substrate to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
Derivative 1 15.20.819
Derivative 2 > 10025.6-
Derivative 3 2.55.10.5

Section 3: G-Protein Coupled Receptor (GPCR) Modulation

The structural diversity that can be achieved with the (1-Benzylazetidin-2-yl)methanamine scaffold makes it a promising starting point for the discovery of novel GPCR ligands.[8][9] GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes and are major drug targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific GPCR.[8] These assays measure the displacement of a high-affinity radiolabeled ligand from the receptor by a test compound.

Experimental Workflow for GPCR Binding Assays

gpcr_binding_workflow cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Functional Follow-up b1 Prepare cell membranes expressing the target GPCR b2 Incubate membranes with radioligand and test compound b1->b2 b3 Separate bound and free radioligand (filtration) b2->b3 b4 Quantify bound radioactivity b3->b4 f1 Determine agonist or antagonist activity (e.g., cAMP assay) b4->f1 High-Affinity Binders f2 Assess downstream signaling pathways f1->f2

Caption: Workflow for GPCR ligand discovery and characterization.

Step-by-Step Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations, and 25 µL of the radiolabeled ligand at a concentration near its Kd.

  • Reaction Initiation: Add 100 µL of the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Compound IDTarget GPCRKᵢ (nM)
Derivative 1 Dopamine D₂150
Derivative 2 Serotonin 5-HT₂ₐ85
Derivative 3 Dopamine D₂>10,000

Conclusion

The (1-Benzylazetidin-2-yl)methanamine hydrochloride scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurological disorders. The synthetic tractability of this core allows for the creation of diverse chemical libraries that can be screened against a variety of biological targets. This guide provides a robust and experimentally validated framework for evaluating the neuroprotective, MAO inhibitory, and GPCR modulatory activities of these derivatives. By following these detailed protocols, researchers can effectively identify and characterize novel bioactive compounds with the potential for further preclinical and clinical development.

References

  • Maga, M., & Schwartz, T. W. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Methods in molecular biology (Clifton, N.J.), 1175, 1–18.
  • J&K Scientific. (1-Benzylazetidin-2-yl)methanamine. [Link]

  • Zhang, C., et al. (2023). Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. International Journal of Biological Macromolecules, 251, 126158.
  • Kumar, B., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Antioxidants, 11(7), 1337.
  • Delport, A., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 899-911.
  • Roth, B. L. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1135–1138.
  • Google Patents. (2024). WO2024229078A1 - Monoamine oxidase inhibitors.
  • Ma, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(11), 2154.
  • Google Patents. (2017). WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity.
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  • Cossy, J., et al. (2009). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 7(17), 3464–3467.
  • Saify, Z. S., et al. (2016). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Journal of Chemical and Pharmaceutical Research, 8(4), 1011-1018.
  • Zhang, L., et al. (2013). New substituted benzimidazole derivatives: A patent review (2010-2012).
  • ResearchGate. (n.d.). A comprehensive list of GPCR crystallized with ligands deposited into....
  • Manglik, A., & Kobilka, B. K. (2014). How ligands illuminate GPCR molecular pharmacology. Trends in pharmacological sciences, 35(3), 123–129.
  • So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017–4028.
  • ChemDiv. (n.d.). GPCR — Partnering with ChemDiv for Reliable Discovery Chemistry.
  • Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761–769.
  • Google Patents. (2003).
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  • BLD Pharm. (n.d.). (1-Benzylazetidin-3-yl)methanamine hydrochloride.
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Exploratory

Unveiling the Enigma: A Technical Guide to the Putative Mechanism of Action for (1-Benzylazetidin-2-yl)methanamine Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the potential mechanisms of action for the emerging class of compounds characterized by...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the potential mechanisms of action for the emerging class of compounds characterized by the (1-Benzylazetidin-2-yl)methanamine core. As a Senior Application Scientist, the following guide moves beyond a mere recitation of facts to offer a synthesized, expert-driven perspective on how these molecules might exert their biological effects, grounded in the established pharmacology of their constituent chemical motifs. We will delve into plausible molecular targets, propose robust experimental workflows for hypothesis testing, and provide the technical foundation necessary to empower your research and development endeavors.

The Structural Rationale: Deconstructing (1-Benzylazetidin-2-yl)methanamine for Mechanistic Insights

The (1-Benzylazetidin-2-yl)methanamine scaffold is a compelling starting point for drug discovery, wedding the conformational rigidity of the azetidine ring with the versatile pharmacophoric properties of the benzylamine moiety. This unique combination suggests several potential avenues for biological activity, primarily centered within the Central Nervous System (CNS).

  • The Azetidine Core: This strained, four-membered nitrogen-containing heterocycle imparts significant conformational constraint. In drug design, such rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1][2][3][4] The azetidine ring is a privileged scaffold found in a variety of approved drugs and clinical candidates, known to interact with enzymes and receptors.[1][4]

  • The Benzylamine Moiety: Benzylamine derivatives are a well-established class of bioactive compounds. Their ability to participate in hydrogen bonding, hydrophobic, and cation-π interactions makes them effective ligands for a range of biological targets. Notably, benzylamines are known to interact with monoamine transporters and various CNS receptors.[5][6]

The juxtaposition of these two moieties in (1-Benzylazetidin-2-yl)methanamine creates a molecule with a defined three-dimensional structure, predisposing it to specific interactions with protein binding pockets.

Putative Mechanisms of Action: Formulating Testable Hypotheses

Based on the structural features and the known pharmacology of related compounds, we can propose several plausible mechanisms of action for (1-Benzylazetidin-2-yl)methanamine derivatives. These hypotheses are not mutually exclusive and provide a roadmap for experimental investigation.

Hypothesis 1: Inhibition of Monoamine Reuptake

The structural similarity of the benzylamine portion to monoamine neurotransmitters (e.g., dopamine, norepinephrine) suggests that these compounds could act as inhibitors of monoamine transporters (DAT, NET, and SERT). Benzylamine derivatives have been shown to inhibit the uptake of catecholamines.[5] Inhibition of these transporters would lead to increased synaptic concentrations of the respective neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs.[7]

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

The conformational rigidity and chemical features of the scaffold make it a candidate for interacting with GPCRs, particularly those in the CNS. Potential targets could include:

  • Dopamine Receptors: The benzylamine moiety could mimic dopamine, allowing for interaction with dopamine receptor subtypes. Azetidine-containing compounds have been noted for their potential as dopamine receptor antagonists.[8]

  • Sigma (σ) Receptors: These enigmatic receptors are known to bind a wide variety of ligands, including many with a benzylamine or related structural motif.[9] Sigma receptor modulation is being explored for its potential in treating neurological and psychiatric disorders.

  • Opioid Receptors: The morphinan scaffold, which has some structural similarities to rigidified benzylamine structures, is the basis for many opioid receptor ligands. It is plausible that (1-Benzylazetidin-2-yl)methanamine derivatives could exhibit affinity for these receptors.[6]

Hypothesis 3: Enzyme Inhibition

Azetidine-containing molecules have demonstrated inhibitory activity against a range of enzymes.[10][11][12] For (1-Benzylazetidin-2-yl)methanamine compounds, potential enzymatic targets could include:

  • Monoamine Oxidase (MAO): As inhibitors of this key enzyme in monoamine metabolism, these compounds would increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine.

  • Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL): Azetidine carbamates have been identified as potent inhibitors of MAGL, an enzyme involved in the endocannabinoid system.[13] While the subject compound is not a carbamate, the azetidine core could be a starting point for designing inhibitors of these enzymes.

Experimental Validation: A Phased Approach to Mechanistic Elucidation

A systematic and tiered experimental approach is crucial to investigate the putative mechanisms of action. The following workflows are designed to provide a comprehensive evaluation, from initial screening to in-depth characterization.

Phase 1: Initial Target Screening and Binding Affinity Determination

The initial phase focuses on identifying potential molecular targets through broad screening and quantifying the binding affinity of the compounds.

Experimental Workflow: Target Binding and Affinity

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Validation & Affinity Determination cluster_3 Data Analysis C (1-Benzylazetidin-2-yl)methanamine and Derivatives S Broad Receptor/Enzyme Panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) C->S Test Compounds B Radioligand Binding Assays (for identified receptor hits) S->B Receptor Hits E Enzyme Inhibition Assays (for identified enzyme hits) S->E Enzyme Hits D Determine Ki / IC50 values B->D E->D

Caption: Phase 1 Experimental Workflow for Target Identification.

Detailed Protocols:

  • Radioligand Binding Assays:

    • Prepare cell membranes or purified receptors expressing the target of interest (e.g., dopamine D2 receptors, mu-opioid receptors).

    • Incubate the membranes/receptors with a known radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.

    • Separate bound from unbound radioligand via filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

  • Enzyme Inhibition Assays (Example: MAO-A):

    • Prepare purified recombinant human MAO-A.

    • Pre-incubate the enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine) and a detection reagent (e.g., Amplex Red).

    • Monitor the production of a fluorescent product over time using a plate reader.

    • Calculate the IC50 value from the dose-response curve.

Phase 2: Functional Activity and Downstream Signaling

Once binding to a specific target is confirmed, the next phase is to determine the functional consequence of this interaction.

Experimental Workflow: Functional Characterization

G cluster_0 Validated Hit Compound cluster_1 Functional Assays cluster_2 Data Analysis H Compound with Confirmed Binding G GPCR Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) H->G GPCR Target T Neurotransmitter Uptake Assays (in synaptosomes or cell lines) H->T Transporter Target C Cell-Based Signaling Assays (e.g., Western Blot for pERK, pCREB) G->C A Determine Agonist/Antagonist/Inverse Agonist Activity (EC50 / IC50) G->A T->C T->A C->A

Caption: Phase 2 Experimental Workflow for Functional Activity Assessment.

Detailed Protocols:

  • cAMP Assay (for Gs/Gi-coupled GPCRs):

    • Use a cell line stably expressing the target GPCR (e.g., CHO-D1R).

    • Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • Neurotransmitter Uptake Assay:

    • Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for NET).

    • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine) and varying concentrations of the test compound.

    • Terminate the uptake by rapid filtration and washing.

    • Quantify the radioactivity taken up by the synaptosomes.

    • Calculate the IC50 for uptake inhibition.

Phase 3: In Vivo Target Engagement and Pharmacodynamic Effects

The final phase of preclinical investigation involves demonstrating that the compound can reach its target in a living organism and elicit a measurable biological response consistent with the proposed mechanism of action.

Experimental Workflow: In Vivo Validation

G cluster_0 Lead Compound cluster_1 In Vivo Studies cluster_2 Target Engagement L Compound with In Vitro Activity P Pharmacokinetic Profiling (BBB penetration) L->P M Microdialysis (measure neurotransmitter levels) P->M B Behavioral Models (e.g., forced swim test, locomotor activity) P->B E Ex Vivo Autoradiography or PET Imaging M->E B->E

Caption: Phase 3 Experimental Workflow for In Vivo Mechanistic Studies.

Data Presentation and Interpretation

A clear and concise presentation of quantitative data is essential for comparing the activity of different (1-Benzylazetidin-2-yl)methanamine derivatives and for drawing meaningful structure-activity relationships (SAR).

Table 1: In Vitro Pharmacological Profile of (1-Benzylazetidin-2-yl)methanamine Analogs

Compound IDDAT Ki (nM)NET Ki (nM)SERT Ki (nM)D2R Ki (nM)σ1R Ki (nM)MAO-A IC50 (µM)
Compound X5015>100025075>100
Compound Y>1000800>10005020>100
Compound Z12090500>1000>10005.2

Conclusion and Future Directions

The (1-Benzylazetidin-2-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders. The putative mechanisms of action outlined in this guide—monoamine reuptake inhibition, GPCR modulation, and enzyme inhibition—provide a solid foundation for a comprehensive discovery and development program. The proposed experimental workflows offer a clear path to elucidating the precise molecular mechanisms of these compounds. Future research should focus on synthesizing and profiling a library of analogs to establish robust SAR and to optimize for potency, selectivity, and pharmacokinetic properties. Through a systematic and hypothesis-driven approach, the full therapeutic potential of this exciting class of molecules can be unlocked.

References

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  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. BenchChem. [URL not directly available in search result]
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  • Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed. [Link]

  • Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. PubMed Central. [Link]

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health. [Link]

  • Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. PubMed. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

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  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed. [Link]

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Foundational

Spectroscopic data analysis for (1-Benzylazetidin-2-yl)methanamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Data Analysis of (1-Benzylazetidin-2-yl)methanamine Hydrochloride Introduction (1-Benzylazetidin-2-yl)methanamine is a versatile building block in medicinal chemistry, rec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of (1-Benzylazetidin-2-yl)methanamine Hydrochloride

Introduction

(1-Benzylazetidin-2-yl)methanamine is a versatile building block in medicinal chemistry, recognized for its unique four-membered azetidine ring and benzylamine moiety.[1] These structural features make it a valuable component in the synthesis of novel therapeutic agents, particularly in neuropharmacology.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical attribute for pharmaceutical development.[2][3] A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of (1-Benzylazetidin-2-yl)methanamine hydrochloride. This guide provides a detailed technical overview of the analytical methodologies and expected spectroscopic data for this compound, aimed at researchers, scientists, and drug development professionals.

The molecular structure of the parent compound, (1-Benzylazetidin-2-yl)methanamine, has the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[4] The hydrochloride salt, with the molecular formula C₁₁H₁₇ClN₂, has a molecular weight of 212.73 g/mol .

Molecular Structure and Key Functional Groups

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of (1-Benzylazetidin-2-yl)methanamine hydrochloride. The structure features a chiral center at the C2 position of the azetidine ring.

Caption: Molecular structure of (1-Benzylazetidin-2-yl)methanamine hydrochloride with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For (1-Benzylazetidin-2-yl)methanamine hydrochloride, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Experimental Protocol:

  • Dissolve approximately 5-10 mg of (1-Benzylazetidin-2-yl)methanamine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (N-H).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3 (broad s)br s3H-N⁺H₃The protons on the protonated primary amine are expected to be deshielded and will likely appear as a broad singlet due to exchange and quadrupolar broadening.
7.2 - 7.4m5HAromatic-HThe five protons of the benzyl group will resonate in the aromatic region.
~3.6m1HAzetidine C2-HThis proton is adjacent to the nitrogen atom and the aminomethyl group, leading to a downfield shift.
~3.5d2HBenzyl-CH₂The benzylic protons are deshielded by the aromatic ring and adjacent to a nitrogen atom.
~3.0 - 3.2m2HAminomethyl-CH₂These protons are adjacent to the protonated amine and the azetidine ring.
~2.8 - 3.0m2HAzetidine C4-H₂These protons are adjacent to the tertiary amine.
~1.8 - 2.2m2HAzetidine C3-H₂These protons are further from the nitrogen atoms and are expected to be the most upfield of the ring protons.
¹³C NMR Spectroscopy

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) for ¹³C NMR spectroscopy.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • Reference the spectrum to the solvent peak.

  • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~138Aromatic C (quaternary)The ipso-carbon of the benzyl group.
~129Aromatic CHAromatic carbons of the benzyl group.
~128Aromatic CHAromatic carbons of the benzyl group.
~127Aromatic CHAromatic carbons of the benzyl group.
~60Azetidine C2This carbon is attached to two nitrogen atoms (in proximity) and is expected to be significantly downfield.
~58Benzyl-CH₂The benzylic carbon is deshielded by the aromatic ring and the nitrogen atom.
~55Azetidine C4This carbon is adjacent to the tertiary amine.
~40Aminomethyl-CH₂This carbon is adjacent to the protonated primary amine.
~20Azetidine C3This is expected to be the most upfield carbon of the azetidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The instrument should be calibrated to ensure accurate mass measurements.

Expected Mass Spectrum (ESI+):

The mass spectrum will show the molecular ion of the free base.

m/zAssignment
177.14[M+H]⁺
199.12[M+Na]⁺

Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion will likely involve the cleavage of the benzyl group and fragmentation of the azetidine ring.

G M [M+H]⁺ m/z = 177.14 F1 Loss of Benzyl radical [M - C₇H₇]⁺ m/z = 86.09 M->F1 - •C₇H₇ F2 Loss of Toluene [M - C₇H₈]⁺ m/z = 85.08 M->F2 - C₇H₈ F3 Benzyl Cation [C₇H₇]⁺ m/z = 91.05 M->F3

Caption: Predicted major fragmentation pathways for (1-Benzylazetidin-2-yl)methanamine in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt of an amine will have characteristic absorptions.[2]

Experimental Protocol:

  • Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3000 - 2500Strong, BroadN⁺-H stretchThe stretching vibration of the N⁺-H bonds in the ammonium group appears as a very broad and strong band due to hydrogen bonding.[2]
~1600, ~1495, ~1450MediumC=C stretch (aromatic)Characteristic absorptions for the benzene ring.
~1580MediumN-H bend (primary amine salt)The bending vibration of the -N⁺H₃ group.
3030MediumC-H stretch (aromatic)Aromatic C-H stretching vibrations.
2950 - 2850MediumC-H stretch (aliphatic)Aliphatic C-H stretching vibrations from the azetidine and methylene groups.
~740, ~700StrongC-H out-of-plane bendCharacteristic of a monosubstituted benzene ring.

Conclusion

The comprehensive spectroscopic analysis using NMR, MS, and IR spectroscopy provides a robust framework for the structural confirmation and purity assessment of (1-Benzylazetidin-2-yl)methanamine hydrochloride. The predicted data in this guide, based on established principles and data from analogous structures, serves as a valuable reference for researchers in the field. Experimental verification of this data will be the ultimate confirmation of the compound's structure.

References

  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • NIST. (n.d.). Benzylamine hydrochloride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzylhydroxylamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
  • PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Ethylbenzylamine HCl. Retrieved from [Link]

  • NIST. (n.d.). Methanamine, hydrochloride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Yoo, S. E., & Yi, K. Y. (1997). U.S. Patent No. 5,686,588. Washington, DC: U.S.
  • Molbase. (n.d.). (1-BENZYLAZETIDIN-2-YL)METHANAMINE|46193-94-6. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability Characteristics of (1-Benzylazetidin-2-yl)methanamine Hydrochloride

Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of (1-Benzylazetidin-2-yl)methanamine hydrochloride, a substituted azetidine derivative of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of (1-Benzylazetidin-2-yl)methanamine hydrochloride, a substituted azetidine derivative of interest in pharmaceutical research and development. Recognizing the critical role of these physicochemical properties in determining a compound's viability as a drug candidate, this document outlines detailed, field-proven methodologies for both solubility assessment and forced degradation studies. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are supplemented with insights into the unique chemical considerations of the strained azetidine ring and the amine hydrochloride salt form. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design to ensure robust and reliable data generation.

Introduction: The Pivotal Role of Early Physicochemical Characterization

In the landscape of drug discovery and development, a thorough understanding of a molecule's intrinsic properties is paramount. Among the most critical of these are aqueous solubility and chemical stability. Solubility directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy.[1][2] Stability, the ability of the molecule to resist chemical change over time under various environmental conditions, is fundamental to ensuring its safety, potency, and shelf-life.[3]

(1-Benzylazetidin-2-yl)methanamine hydrochloride incorporates several structural features that warrant a detailed investigation. The presence of a primary amine and a tertiary amine within the azetidine ring suggests a pH-dependent solubility profile. Furthermore, the four-membered azetidine ring is subject to inherent ring strain, which can render it susceptible to specific degradation pathways, such as nucleophilic ring-opening, particularly under acidic conditions.[4][5][6] The hydrochloride salt form is chosen to enhance aqueous solubility, but its behavior in solution and its influence on the overall stability profile must be rigorously evaluated.

This guide presents a systematic approach to elucidating these characteristics, beginning with solubility determination and followed by a comprehensive stability assessment through forced degradation studies, as mandated by regulatory bodies like the FDA and EMA under ICH guidelines.[7][8]

Aqueous Solubility Characterization

The aqueous solubility of a drug candidate is a key determinant of its ultimate clinical success. It is essential to characterize both its kinetic and thermodynamic solubility to inform various stages of development, from initial high-throughput screening to formulation.[1][2][9]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound at the moment precipitation first occurs when a stock solution (typically in DMSO) is introduced into an aqueous buffer.[2][10] This high-throughput method is invaluable during early discovery for ranking compounds and identifying potential solubility liabilities.[1]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (1-Benzylazetidin-2-yl)methanamine hydrochloride in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: To the wells of a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add the DMSO stock solution to the aqueous buffer to achieve a final DMSO concentration of ≤1% and a range of desired compound concentrations (e.g., 1-200 µM).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[1]

  • Precipitation Detection: Measure the turbidity of each well using a laser nephelometer. The kinetic solubility is defined as the concentration at which a significant increase in light scattering (precipitation) is observed.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[2] This "gold standard" measurement is crucial for pre-formulation development and is typically determined using the shake-flask method.[9]

  • Sample Preparation: Add an excess amount of solid (1-Benzylazetidin-2-yl)methanamine hydrochloride to a series of vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the supernatant by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a 0.22 µm filter. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The concentration determined is the thermodynamic solubility at that specific pH and temperature.

Data Presentation: Solubility Profile

Summarize the solubility data in a clear, tabular format.

Parameter Buffer/Medium Temperature Result Method
Kinetic SolubilityPBS, pH 7.425°Ce.g., 150 µMNephelometry
Thermodynamic SolubilitySimulated Gastric Fluid (pH 1.2)37°Ce.g., >20 mg/mLShake-Flask HPLC-UV
Thermodynamic SolubilityAcetate Buffer (pH 4.5)37°Ce.g., 15 mg/mLShake-Flask HPLC-UV
Thermodynamic SolubilityPhosphate Buffer (pH 6.8)37°Ce.g., 8 mg/mLShake-Flask HPLC-UV
Thermodynamic SolubilityPhosphate Buffer (pH 7.4)37°Ce.g., 5 mg/mLShake-Flask HPLC-UV

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) designed to identify the likely degradation products of a drug substance.[3] This process is critical for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule.[7] A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without overly complex secondary degradation.[7][11]

General Workflow for Forced Degradation

The following diagram illustrates the systematic workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Prep Prepare Stock Solution of Compound Batch Aliquot into Vials for Each Stress Condition Prep->Batch Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 80°C, solid & solution) Photo Photolytic (ICH Q1B light conditions) Sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Quench Reaction Sampling->Neutralize HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC MassBalance Assess Mass Balance & Identify Degradants HPLC->MassBalance

Caption: General workflow for forced degradation studies.

Hydrolytic Stability (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway. For (1-Benzylazetidin-2-yl)methanamine hydrochloride, acid-catalyzed hydrolysis is of particular concern due to the potential for protonation of the azetidine nitrogen, which could facilitate nucleophilic attack and ring-opening.[4][5]

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Incubation: Store the vials at an elevated temperature (e.g., 60°C). Include control vials stored at room temperature and protected from light.

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24, and 48 hours).

  • Quenching: Immediately neutralize the aliquots (acid samples with base, base samples with acid) to halt the degradation reaction.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Oxidative Stability

The tertiary amine of the azetidine ring and the benzylic position could be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative degradation products.

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add hydrogen peroxide to a final concentration of, for example, 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time-Point Sampling & Analysis: Sample at appropriate time points and analyze directly by HPLC.

Thermal Stability

Thermal stress testing evaluates the stability of the compound at elevated temperatures, both in solid and solution states.

  • Solid State: Place a known quantity of the solid compound in a vial and store it in an oven at a high temperature (e.g., 80°C).

  • Solution State: Prepare a solution of the compound in a neutral solvent (e.g., water or a 50:50 acetonitrile:water mixture) and store it in an oven at a high temperature (e.g., 80°C).

  • Analysis: At specified time points, dissolve the solid sample or dilute the solution sample and analyze by HPLC.

Photostability

Photostability testing is conducted according to ICH Q1B guidelines to determine if the compound is sensitive to light.[12][13][14] The benzyl group contains a chromophore that could absorb UV light, potentially leading to photodegradation.

  • Sample Preparation: Expose both solid and solution samples of the compound to a light source that provides a standardized output of both visible and UV light.

  • Exposure Conditions: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter, as specified in ICH Q1B.[14]

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to quantify any degradation.

Analytical Method and Data Interpretation

A robust, stability-indicating analytical method, typically reverse-phase HPLC with UV and Mass Spectrometric (MS) detection, is essential. The method must be able to resolve the parent compound from all significant degradation products.

Analytical_Workflow cluster_workflow Stability Sample Analysis Workflow Sample Stressed Sample (Post-Quenching) HPLC Inject onto RP-HPLC System (e.g., C18 column, gradient elution) Sample->HPLC UV UV Detection (Quantify Parent Peak Area & Impurity Peaks) HPLC->UV MS Mass Spectrometry (MS) Detection (Identify m/z of Parent & Impurity Peaks) HPLC->MS Data Data Analysis: - Calculate % Degradation - Assess Peak Purity - Propose Degradant Structures - Calculate Mass Balance UV->Data MS->Data

Sources

Foundational

Deconvoluting the Therapeutic Landscape for Substituted Benzylazetidine Methanamines: A Target Identification and Validation Funnel

<An In-depth Technical Guide Abstract Substituted benzylazetidine methanamines represent a novel chemical scaffold with significant therapeutic potential, yet their molecular targets remain largely uncharacterized. The a...

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide

Abstract

Substituted benzylazetidine methanamines represent a novel chemical scaffold with significant therapeutic potential, yet their molecular targets remain largely uncharacterized. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique physicochemical properties such as conformational rigidity and metabolic stability, making its derivatives highly attractive in drug discovery.[1][2] This guide presents a comprehensive, multi-stage strategy for the systematic identification and validation of therapeutic targets for this promising compound class. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical concepts to provide a practical, field-proven workflow. It integrates computational prediction, broad-spectrum in vitro screening, specific functional assays, and cellular target engagement confirmation. By detailing the causality behind experimental choices and providing robust, self-validating protocols, this guide serves as a roadmap for elucidating the mechanism of action and unlocking the full therapeutic potential of substituted benzylazetidine methanamines.

Introduction: The Azetidine Scaffold and the Imperative for Target Discovery

The azetidine motif is an increasingly important structural component in modern pharmaceuticals, featured in FDA-approved drugs like baricitinib and cobimetinib.[1] Its strained four-membered ring provides a unique three-dimensional geometry that can enhance binding affinity and selectivity for protein targets while improving pharmacokinetic properties.[1][2] Substituted benzylazetidine methanamines are a novel iteration of this scaffold, suggesting potential interactions with a range of biological targets, particularly within the central nervous system (CNS) due to structural similarities with known neuromodulators.

However, the novelty of this chemical class means its biological dance partners are unknown. Identifying these targets is the pivotal first step in any drug discovery program.[3] The process is a journey from a broad landscape of possibilities to a validated, high-confidence molecular interaction. This guide structures that journey as a "Target Identification Funnel," a systematic, multi-layered approach that maximizes efficiency and scientific rigor.

Part 1: The Funnel Approach to Target Identification

The modern drug discovery process is no longer a serendipitous search but a strategic, iterative process of hypothesis generation and testing.[4][5] Our funnel approach begins with broad, computational methods to cast a wide net, followed by progressively more focused and physiologically relevant experimental techniques to refine the pool of potential targets.

Target_ID_Funnel cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular Validation P1_Start Compound Structure P1_Method1 Similarity Searching (e.g., ChEMBL) P1_Start->P1_Method1 P1_Method2 Pharmacophore Modeling P1_Start->P1_Method2 P1_Method3 Reverse Docking P1_Start->P1_Method3 P1_Output List of Putative Targets P1_Method1->P1_Output P1_Method2->P1_Output P1_Method3->P1_Output P2_Input List of Putative Targets P2_Method1 Broad Panel Screening (e.g., GPCRs, Transporters, Kinases) P1_Output->P2_Method1 P2_Input->P2_Method1 P2_Method2 Focused Radioligand Binding Assays P2_Method1->P2_Method2 P2_Output Validated Hits (Ki values) P2_Method2->P2_Output P3_Input Validated Hits (Ki values) P3_Method1 Cell-Based Functional Assays (e.g., cAMP, Neurotransmitter Uptake) P2_Output->P3_Method1 P3_Input->P3_Method1 P3_Method2 Target Engagement Assays (e.g., CETSA) P3_Method1->P3_Method2 P3_Output Confirmed Cellular Targets P3_Method2->P3_Output

Caption: The Target Identification and Validation Funnel.

Part 2: Phase 1 - In Silico Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods offer a powerful, cost-effective way to generate initial hypotheses.[6][7] These in silico techniques leverage vast databases of known chemical structures and their biological activities to predict potential targets for a novel compound.[8]

Core Methodologies:

  • Chemical Similarity Searching: This approach is based on the principle that structurally similar molecules often have similar biological activities.[8] The benzylazetidine methanamine structure is compared against large chemogenomic databases (e.g., ChEMBL) to find known compounds with high structural similarity. The biological targets of these "nearest neighbors" become the first list of putative targets.[8][9]

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model can be built from the benzylazetidine methanamine structure and used to screen libraries of known protein structures to find targets with complementary binding pockets.

  • Reverse (or Inverse) Docking: In contrast to traditional virtual screening where many compounds are docked to one target, reverse docking screens a single compound against a large library of protein crystal structures.[9] This method calculates the predicted binding energy for each protein-ligand interaction, providing a ranked list of potential targets.

The output of this phase is not a definitive answer but a prioritized list of potential targets (e.g., monoamine transporters, specific GPCR subtypes, or certain kinases) that will guide the subsequent experimental validation.

Part 3: Phase 2 - Primary Target Identification via In Vitro Screening

With a list of putative targets from Phase 1, the next step is to determine if the compound physically interacts with these proteins. High-throughput screening (HTS) platforms are essential for this phase, enabling the rapid testing of a compound against many targets.[3][10][11]

Broad-Spectrum Screening

The initial step is often a broad liability or discovery panel, such as those offered by commercial vendors (e.g., Eurofins' SafetyScreen). These panels test the compound at a fixed concentration (e.g., 10 µM) against hundreds of validated targets, including GPCRs, ion channels, transporters, and enzymes. The goal is to identify primary targets and potential off-target liabilities simultaneously.

Data Presentation: Hypothetical Broad Panel Screening Results

Target ClassSpecific Target% Inhibition @ 10 µM
Monoamine Transporter Dopamine Transporter (DAT) 89.5%
Monoamine Transporter Norepinephrine Transporter (NET) 78.2%
Monoamine TransporterSerotonin Transporter (SERT)15.3%
GPCR (Adrenergic) Alpha-2A Adrenergic Receptor 65.1%
GPCR (Dopaminergic)D2 Receptor8.9%
KinaseCDK22.1%

Data is for illustrative purposes only.

The results from this broad screen provide the first experimental evidence of interaction. In this hypothetical example, the benzylazetidine methanamine shows significant activity at the dopamine and norepinephrine transporters, as well as the alpha-2A adrenergic receptor, flagging them for more detailed investigation.

Focused Radioligand Binding Assays

For the most promising hits from the broad screen, the next step is to quantify the binding affinity. Competitive radioligand binding assays are the gold standard for this.[12] These assays measure the ability of the test compound to displace a known, radioactively labeled ligand from its target receptor. The result is an IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand), which can be converted to a dissociation constant (Kᵢ) using the Cheng-Prusoff equation.[13]

Experimental Protocol: Competitive Radioligand Binding Assay for DAT

This protocol is a self-validating system. The inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known saturating ligand) allows for the calculation of specific binding, ensuring the observed displacement is due to interaction with the target of interest.

  • Membrane Preparation:

    • Use cell membranes prepared from a stable cell line (e.g., HEK293) expressing the human dopamine transporter (hDAT).[13] Protein concentration should be determined via a BCA assay.

  • Assay Setup (96-well plate format):

    • Add 50 µL of binding buffer to each well.

    • Add 50 µL of the substituted benzylazetidine methanamine at various concentrations (e.g., 10-point, 3-fold serial dilution).

    • For non-specific binding (NSB) control wells, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).[13]

    • For total binding (B₀) control wells, add 50 µL of binding buffer.

    • Add 50 µL of a radioligand specific for DAT (e.g., [³H]-WIN 35,428) at a concentration near its Kₔ.

    • Initiate the binding reaction by adding 100 µL of the hDAT membrane preparation to each well.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[14]

  • Harvesting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester.[13] This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Detection & Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding (B₀) - Non-specific Binding (NSB).

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[13]

Binding_Assay cluster_0 Initial State cluster_1 Competition Receptor DAT Radioligand [3H]-WIN Receptor->Radioligand Binds (Total Binding) Receptor_C DAT Radioligand_C [3H]-WIN Receptor_C->Radioligand_C Displaced Test_Compound Benzylazetidine Methanamine Test_Compound->Receptor_C Competes cAMP_Pathway cluster_0 Gᵢ-Coupled GPCR Signaling Agonist Agonist (e.g., Norepinephrine) Receptor Alpha-2A Receptor Agonist->Receptor Activates Antagonist Benzylazetidine Methanamine (Antagonist) Antagonist->Receptor Blocks G_Protein Gᵢ Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP

Sources

Exploratory

The Azetidine Scaffold: A Privileged Motif for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Development Professionals Abstract The azetidine ring, a four-membered saturated nitrogen heterocycle, has decisively emerged from the shadow of its more famous β-lactam cousins to be...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has decisively emerged from the shadow of its more famous β-lactam cousins to become a cornerstone in modern medicinal chemistry.[1] Initially regarded as a synthetic curiosity due to its inherent ring strain, the azetidine scaffold is now recognized as a "privileged" motif, capable of imparting profound and beneficial changes to the physicochemical and pharmacokinetic properties of drug candidates.[2][3] Its unique conformational rigidity, sp³-rich three-dimensionality, and utility as a versatile bioisostere have propelled its incorporation into a growing number of FDA-approved drugs across diverse therapeutic areas.[4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the azetidine ring's significance. We will dissect its fundamental physicochemical properties, survey key synthetic methodologies, analyze its role in enhancing drug-target interactions, and present case studies that underscore its transformative impact on novel drug scaffolds.

Part 1: The Azetidine Moiety: A Physicochemical Deep Dive

The decision to incorporate an azetidine ring into a lead compound is a strategic choice rooted in its distinct structural and chemical characteristics. Understanding these fundamentals is key to harnessing its full potential.

Structural and Conformational Uniqueness

The azetidine ring is a four-membered heterocycle with a molecular formula of C₃H₇N. Its structure is a fascinating balance of stability and reactivity. The ring strain energy has been calculated to be approximately 25.4 kcal/mol, placing it between the highly reactive aziridine (27.7 kcal/mol) and the far more stable pyrrolidine (5.4 kcal/mol).[5] This moderate strain makes the ring stable enough for isolation and handling under standard conditions but also renders it susceptible to specific strain-release reactions, a feature synthetically exploited.[2][5]

To alleviate this inherent strain, the azetidine ring is not planar. It adopts a puckered conformation, a critical feature influencing how its substituents are presented in three-dimensional space.[6] This puckering is essential for dictating ligand-target complementarity and providing unique exit vectors for substituents compared to larger, more flexible saturated heterocycles.[2]

G cluster_0 Ring Strain & Stability Comparison Aziridine Aziridine (C2H5N) Ring Strain: ~27.7 kcal/mol High Reactivity Azetidine Azetidine (C3H7N) Ring Strain: ~25.4 kcal/mol Balanced Stability & Reactivity Aziridine->Azetidine Increasing Stability Decreasing Strain Pyrrolidine Pyrrolidine (C4H9N) Ring Strain: ~5.4 kcal/mol High Stability Azetidine->Pyrrolidine Increasing Stability Decreasing Strain

Figure 1: Comparison of ring strain and stability in small aza-heterocycles.
Impact on Key Physicochemical Properties

The true value of the azetidine scaffold in drug design lies in its ability to favorably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Increased Three-Dimensionality (Fsp³): In an era where "flat" molecules are often associated with promiscuous binding and poor solubility, the non-planar, sp³-rich character of the azetidine ring is highly desirable.[7] Increasing the fraction of sp³-hybridized carbons can lead to improved solubility, greater metabolic stability, and more specific, higher-affinity interactions with complex biological targets.[2][4]

  • Solubility and Lipophilicity: Replacing larger, more lipophilic rings like piperidine or aromatic heterocycles with an azetidine moiety can be a powerful strategy to reduce a compound's lipophilicity (LogP). This often leads to enhanced aqueous solubility, a critical factor for oral bioavailability and formulation.[2][7]

  • Metabolic Stability: The azetidine ring can enhance metabolic stability.[8] While the ring itself can be a site of metabolism, its incorporation often blocks metabolism at adjacent sites by imposing steric hindrance or by replacing a more metabolically labile group. Several FDA-approved drugs leverage the azetidine motif specifically to improve their pharmacokinetic profile.[1][4]

  • Basicity (pKa): The nitrogen atom in the azetidine ring is a hydrogen bond acceptor and its basicity can be tuned by the substituents attached to it.[2] This allows for fine-tuning of a molecule's ionization state at physiological pH, which directly impacts its solubility, cell permeability, and target engagement.

Table 1: Illustrative Comparison of Physicochemical Properties

Property Azetidine Moiety Pyrrolidine Moiety Piperidine Moiety Rationale for Impact
Molecular Weight Lower Higher Highest Smaller ring size contributes less to overall MW, improving ligand efficiency.
Lipophilicity (cLogP) Generally Lower Moderate Higher Fewer carbon atoms lead to reduced lipophilicity and often improved solubility.[2]
Fsp³ Character High High High All are sp³-rich, but azetidine's rigidity offers unique conformational control.

| Exit Vector Geometry | Constrained, unique angles | More flexible | Most flexible | The rigid 4-membered ring directs substituents into distinct regions of chemical space.[2] |

Part 2: Synthetic Strategies: Accessing the Azetidine Scaffold

The historical challenge in azetidine chemistry was the difficulty of its synthesis.[9] However, significant advances in synthetic methodology have made this scaffold readily accessible, paving the way for its widespread use.[5][10]

Key Synthetic Methodologies
  • Intramolecular Cyclization: This is the most traditional and widely used method. It typically involves the cyclization of a 1,3-amino alcohol or a related derivative where a nitrogen nucleophile displaces a leaving group at the γ-position to form the C-N bond of the ring.[1][11]

  • [2+2] Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction, can form the azetidine ring through the [2+2] cycloaddition of an imine and an alkene.[5][9] While powerful, the scope can sometimes be limited.

  • Ring Expansion/Contraction: Azetidines can be formed through the ring expansion of aziridines or the ring contraction of pyrrolidines, offering alternative pathways to substituted scaffolds.[1][5]

  • Strain-Release Functionalization: A modern and highly versatile strategy involves using highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain provides a strong thermodynamic driving force for reactions, allowing for the introduction of a wide array of substituents at the 3-position of the azetidine ring under mild conditions.

G cluster_0 Strain-Release Functionalization Workflow ABB 1-Azabicyclo[1.1.0]butane (ABB) (Highly Strained Precursor) Activation Activation (e.g., Lewis Acid, Radical Initiator) ABB->Activation Step 1 Nucleophile Nucleophilic Addition (Diverse Nucleophiles: R-MgBr, R-OH, etc.) Activation->Nucleophile Step 2 Product 3-Substituted Azetidine (Functionalized Product) Nucleophile->Product Step 3

Figure 2: General workflow for synthesizing 3-substituted azetidines via strain-release.
Example Experimental Protocol: Synthesis of a 3-Substituted Azetidine via ABB Opening

This protocol is a representative example and should be adapted based on the specific substrate and nucleophile.

  • Objective: To synthesize N-Boc-3-phenylazetidine from N-Boc-1-azabicyclo[1.1.0]butane.

  • Materials:

    • N-Boc-1-azabicyclo[1.1.0]butane

    • Copper(I) iodide (CuI)

    • Phenylmagnesium bromide (PhMgBr, 1.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard glassware for anhydrous reactions (oven-dried)

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add CuI (0.1 equivalents).

    • Add anhydrous THF, and cool the suspension to 0 °C in an ice bath.

    • Slowly add phenylmagnesium bromide (1.2 equivalents) to the stirred suspension. Stir for 15 minutes at 0 °C.

    • Add a solution of N-Boc-1-azabicyclo[1.1.0]butane (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

    • The structure and purity of the final product, N-Boc-3-phenylazetidine, are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Azetidine as a Pharmacophore and Bioisostere

The strategic power of the azetidine ring comes to the forefront when viewed as both a pharmacophore—a three-dimensional arrangement of features essential for biological activity—and a bioisostere—a substituent that retains similar biological properties to the group it replaces.

A Rigid Scaffold for Precise Target Engagement

The conformationally constrained nature of the azetidine ring allows for the precise positioning of substituents, minimizing the entropic penalty upon binding to a target.[1] This rigidity can lead to enhanced binding affinity and selectivity compared to more flexible linkers or rings. The nitrogen atom can act as a key hydrogen bond acceptor, while substituents at the 3-position or on the nitrogen itself can be directed into specific pockets of a receptor or enzyme active site.[2]

A Superior Bioisosteric Replacement

One of the most impactful applications of the azetidine ring is as a bioisostere for other saturated heterocycles like pyrrolidine, piperidine, and morpholine, or even for acyclic fragments like a gem-dimethyl group.[2][12]

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Resulting Physicochemical Improvements Start Lead Compound with Piperidine/Pyrrolidine Replace Replace with Azetidine Ring Start->Replace End Improved Candidate Replace->End Sol ↑ Aqueous Solubility End->Sol LogP ↓ Lipophilicity (LogP) End->LogP Select ↑ Target Selectivity End->Select PK ↑ Metabolic Stability End->PK

Figure 3: Logic diagram of azetidine as a bioisostere to improve drug properties.

The rationale for this replacement is multi-faceted:

  • Reduce Lipophilicity: Swapping a piperidine for an azetidine removes two carbon atoms, directly lowering the molecule's LogP and often improving solubility.[2]

  • Escape Patent Space: It provides a novel, patentable chemical entity that may retain the parent molecule's activity.[13]

  • Improve Selectivity: The unique geometry can introduce subtle conformational changes that favor binding to the desired target over off-targets.[4]

  • Enhance Metabolic Stability: It can replace a metabolically vulnerable part of a molecule, such as a morpholine ring which is prone to oxidation.[4]

Case Studies: FDA-Approved Azetidine-Containing Drugs

The success of the azetidine scaffold is best illustrated by its presence in marketed drugs.[2][4]

Table 2: Selected FDA-Approved Drugs Featuring an Azetidine Scaffold

Drug Name Therapeutic Area Target Role of the Azetidine Ring
Baricitinib Rheumatoid Arthritis JAK1/JAK2 Inhibitor The azetidine-1-sulfonamide group provides a rigid exit vector into a key solvent-exposed region, enhancing potency and selectivity.[2][4]
Cobimetinib Melanoma MEK1/MEK2 Inhibitor The 3-oxo-azetidine moiety forms a critical hydrogen bond with the protein backbone and improves metabolic stability and overall pharmacokinetic properties.[2][5]
Azelnidipine Hypertension Calcium Channel Blocker The azetidine ring contributes to the molecule's optimal conformation for receptor binding and provides favorable physicochemical properties.[2][5]

| Selpercatinib | Thyroid/Lung Cancer | RET Kinase Inhibitor | The azetidine ring acts as a rigid linker, correctly positioning other pharmacophoric elements for high-affinity binding within the RET kinase domain.[2] |

Part 4: Broad Therapeutic Applications and Future Outlook

The versatility of the azetidine scaffold has led to its exploration in nearly every major therapeutic area.[9]

  • Oncology: Azetidines are prominent in kinase inhibitors (e.g., MerTK, STAT3, JAK) where their rigid structure is ideal for targeting the ATP-binding pocket.[14][15][16]

  • Infectious Diseases: The scaffold is found in novel antibacterial agents, including some fluoroquinolones, where it modulates potency and bacterial uptake.[12][17][18] It has also been explored in antiviral agents, such as HCV protease inhibitors.[19][20]

  • Central Nervous System (CNS) Disorders: The ability of azetidines to improve solubility and reduce lipophilicity makes them attractive for designing CNS-penetrant drugs for targets like dopamine receptors or for treating neurodegenerative diseases.[4][21]

  • Inflammatory Diseases: As seen with Baricitinib, azetidines are key components of immunomodulatory drugs.[2]

The future of azetidine chemistry in drug discovery is bright. Ongoing research is focused on developing even more efficient and stereoselective synthetic methods to access complex, densely functionalized azetidines.[22] As our understanding of structure-activity relationships deepens, the azetidine ring will undoubtedly continue to be a go-to tool for medicinal chemists to solve complex drug design challenges and deliver the next generation of innovative medicines.[1]

Conclusion

From a position of synthetic challenge, the azetidine ring has ascended to a status of strategic importance in drug discovery. Its unique combination of conformational rigidity, moderate ring strain, and sp³-rich character provides a powerful toolkit for medicinal chemists. By skillfully employing the azetidine scaffold as a pharmacophoric element or a bioisosteric replacement, researchers can fine-tune the properties of lead compounds to enhance potency, selectivity, solubility, and metabolic stability. The growing roster of FDA-approved drugs containing this motif is a clear testament to its significance and assures its continued prominence in the design of novel drug scaffolds for years to come.[1][19]

References

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Foundational

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery and the Synthetic Versatility of its Primary Amine Functionality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The four-membered saturated nitrogen heterocycle, azetidine, has emer...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry bestow upon it a unique combination of conformational rigidity and metabolic stability, rendering it an increasingly sought-after scaffold in the design of novel therapeutics. This guide provides a comprehensive exploration of the synthetic utility of the primary amine functionality appended to the azetidine core, a critical handle for molecular diversification. We will delve into the key transformations of this primary amine, offering mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on its application in drug discovery.

Introduction: The Ascendancy of the Azetidine Scaffold

The prevalence of the azetidine motif in FDA-approved drugs underscores its significance in modern drug design.[1][2] Its compact and sp³-rich nature provides an escape from the "flatland" of traditional aromatic ring systems, offering improved physicochemical properties such as enhanced solubility and metabolic stability. The primary amine substituent, particularly at the 3-position, serves as a versatile anchor point for the introduction of a wide array of functional groups and for the construction of more complex molecular architectures. This guide will focus on the key synthetic transformations that leverage the reactivity of this primary amine, providing a toolkit for chemists to unlock the full potential of the azetidine scaffold.

The Nucleophilic Character of the Azetidine Primary Amine: A Gateway to Diverse Functionality

The lone pair of electrons on the nitrogen atom of the primary amine imparts significant nucleophilic character, making it amenable to a wide range of chemical modifications. The subsequent sections will detail the most synthetically valuable transformations.

N-Alkylation and N-Acylation: Fundamental Transformations for Library Synthesis

Direct N-alkylation and N-acylation of the primary amine are fundamental reactions for rapidly generating libraries of diverse azetidine derivatives. These transformations are typically high-yielding and tolerant of a wide range of functional groups.

2.1.1. Reductive Amination: A Powerful Tool for N-Alkylation

Reductive amination is a robust and widely employed method for the N-alkylation of primary amines.[3][4] The reaction proceeds via the in-situ formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over carbonyls.[3][5]

Experimental Protocol: Reductive Amination of N-Boc-3-aminoazetidine [6]

  • To a solution of N-Boc-3-aminoazetidine (1.0 equiv.) in dichloromethane (DCM, 0.2 M), is added the desired aldehyde or ketone (1.1 equiv.). The choice of solvent can be critical, with DCE or DCM being common options.

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation. For less reactive amines or carbonyls, the addition of a catalytic amount of acetic acid can be beneficial.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted-3-aminoazetidine derivative.

Table 1: Representative Yields for Reductive Amination of N-Boc-3-aminoazetidine

Carbonyl CompoundProductYield (%)
BenzaldehydeN-Benzyl-N-Boc-3-aminoazetidine85
AcetoneN-Isopropyl-N-Boc-3-aminoazetidine78
CyclohexanoneN-Cyclohexyl-N-Boc-3-aminoazetidine82

2.1.2. Amide Coupling: Forging Stable Linkages

The formation of an amide bond between the primary amine of the azetidine and a carboxylic acid is a cornerstone of medicinal chemistry, providing a stable and synthetically accessible linkage.[7][8] A plethora of coupling reagents are available to facilitate this transformation, with common examples including HATU, HOBt/EDC, and DCC.[9]

Experimental Protocol: HATU-Mediated Amide Coupling

  • To a solution of the carboxylic acid (1.0 equiv.) in a suitable aprotic solvent such as DMF or DCM (0.1 M), is added HATU (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.).

  • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • A solution of 3-aminoazetidine (or a protected derivative, 1.2 equiv.) in the same solvent is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).

  • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to yield the desired amide.

Sulfonylation, Urea, and Thiourea Formation: Expanding Chemical Diversity

To further diversify the chemical space around the azetidine scaffold, the primary amine can be readily converted into sulfonamides, ureas, and thioureas. These functional groups are prevalent in bioactive molecules and can significantly modulate the pharmacological properties of a compound.

2.2.1. Sulfonylation

The reaction of the primary amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, affords the corresponding sulfonamide.[10] This transformation is generally robust and high-yielding.

2.2.2. Urea and Thiourea Formation

Ureas and thioureas can be synthesized by reacting the primary amine with an isocyanate or isothiocyanate, respectively.[11][12][13][14] These reactions are typically rapid and proceed under mild conditions.

Experimental Protocol: Thiourea Formation

  • To a solution of 3-aminoazetidine (1.0 equiv.) in a suitable solvent such as THF or DCM, is added the desired isothiocyanate (1.05 equiv.) at room temperature.

  • The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization to afford the desired thiourea derivative.

The Azetidine Primary Amine as a Linchpin in Heterocycle Synthesis

The primary amine on the azetidine scaffold can serve as a key nucleophile in the construction of more complex heterocyclic systems, further expanding the synthetic utility of this versatile building block.

Aza-Michael Addition for the Synthesis of Novel Amino Acid Derivatives

The conjugate addition of the 3-aminoazetidine to α,β-unsaturated esters, known as the aza-Michael reaction, provides a straightforward route to novel heterocyclic amino acid derivatives.[2][15][16]

Experimental Workflow: Aza-Michael Addition

aza_michael_workflow start Start: N-Boc-3-aminoazetidine & α,β-unsaturated ester reaction Reaction: DBU, Acetonitrile, 45°C, 24h start->reaction 1. Mix reactants workup Work-up: Solvent removal, Extraction reaction->workup 2. Reaction completion purification Purification: Flash Chromatography workup->purification 3. Isolate crude product product Product: 3-substituted 3-(acetoxymethyl)azetidine purification->product 4. Obtain pure product

Caption: Workflow for Aza-Michael Addition.

Construction of Pyrazole-Containing Amino Acids

The primary amine functionality can be utilized in condensation reactions to form more elaborate heterocyclic systems. For instance, reaction with β-aryl α,β-unsaturated ketones can lead to the formation of pyrazole-containing α-amino acids after a subsequent oxidation step.[1] This strategy opens avenues for creating novel hybrid molecules with potential biological activities.[17][18]

Logical Flow: Pyrazole Synthesis

pyrazole_synthesis start Start: 3-Aminoazetidine derivative & β-Aryl α,β-unsaturated ketone condensation Condensation Reaction start->condensation intermediate Intermediate Adduct condensation->intermediate oxidation Oxidation intermediate->oxidation product Product: Pyrazole-containing α-amino acid oxidation->product

Caption: Synthesis of Pyrazole-containing Amino Acids.

Conclusion and Future Perspectives

The primary amine on the azetidine scaffold is a remarkably versatile functional group that provides a gateway to a vast and diverse chemical space. The synthetic methodologies outlined in this guide, from fundamental N-alkylation and acylation to more complex heterocycle synthesis, empower medicinal chemists to fully exploit the potential of this privileged scaffold. As the demand for novel, three-dimensional chemical entities continues to grow in drug discovery, the strategic functionalization of the azetidine primary amine will undoubtedly play an increasingly pivotal role in the development of the next generation of therapeutics.

References

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]

  • US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google P
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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. [Link]

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  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]

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  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed. [Link]

  • Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti-tumor Activity | Hassan | Chemical and Process Engineering Research - IISTE.org. [Link]

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  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. [Link]

  • Biocatalytic Asymmetric Synthesis of N-Aryl-functionalized Amino Acids and Substituted Pyrazolidinones - SciSpace. [Link]

  • Thiourea synthesis by thioacylation - Organic Chemistry Portal. [Link]

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Protocols & Analytical Methods

Method

A Comprehensive Guide to the Synthesis of (1-Benzylazetidin-2-yl)methanamine Hydrochloride

An Application Note for Researchers and Drug Development Professionals Abstract (1-Benzylazetidin-2-yl)methanamine is a valuable chiral building block in medicinal chemistry and pharmaceutical development, recognized for...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(1-Benzylazetidin-2-yl)methanamine is a valuable chiral building block in medicinal chemistry and pharmaceutical development, recognized for its unique four-membered azetidine scaffold.[1][2] This strained ring system offers a unique conformational rigidity that can be exploited in drug design to enhance binding affinity and selectivity for biological targets.[2] This document provides a detailed, field-proven synthetic route for the preparation of its hydrochloride salt, designed for reproducibility and scalability. We will elucidate the causality behind key experimental choices, from starting material selection to the final salt formation, ensuring a robust and self-validating protocol for researchers.

Introduction and Strategic Overview

The azetidine motif is a privileged structure in modern drug discovery, appearing in numerous bioactive molecules and natural products.[2] Its incorporation can significantly influence a compound's pharmacological profile. (1-Benzylazetidin-2-yl)methanamine, in particular, serves as a versatile intermediate, with its primary amine handle allowing for diverse downstream functionalization.[1]

The synthetic strategy outlined herein begins with commercially available L-azetidine-2-carboxylic acid, a proline analogue.[3] The synthesis proceeds through three primary stages:

  • N-Benzylation and Amide Formation: Protection of the secondary amine with a benzyl group followed by conversion of the carboxylic acid to a primary amide.

  • Amide Reduction: Reduction of the primary amide to the target primary amine.

  • Salt Formation: Conversion of the free base to its more stable and water-soluble hydrochloride salt.[4][5]

This route is designed to avoid complex protection/deprotection schemes and utilizes common, well-characterized chemical transformations.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below. This multi-step process is designed for high fidelity and yields a pure, well-characterized final product.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Reduction cluster_2 PART 3: Salt Formation A L-Azetidine-2-carboxylic Acid B 1-Benzylazetidine-2-carboxylic Acid A->B  N-Benzylation (BnBr, K2CO3) C 1-Benzylazetidine-2-carboxamide B->C  Amide Formation (SOCl2, then NH4OH) D (1-Benzylazetidin-2-yl)methanamine (Free Base) C->D  Amide Reduction (LiAlH4) E (1-Benzylazetidin-2-yl)methanamine HCl (Final Product) D->E  HCl Salt Formation (HCl in Dioxane)

Caption: Overall synthetic scheme for (1-Benzylazetidin-2-yl)methanamine HCl.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of 1-Benzylazetidine-2-carboxamide (Intermediate II)

This two-step, one-pot procedure first protects the azetidine nitrogen and then converts the C2-carboxylic acid into a primary amide. The N-benzyl group is a robust protecting group that is stable to the conditions of the subsequent amide reduction.

Step 1A: N-Benzylation of L-Azetidine-2-carboxylic Acid

  • Causality: The N-benzylation is a standard nucleophilic substitution. Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive base to deprotonate the carboxylic acid and neutralize the HBr formed during the reaction, driving the alkylation of the secondary amine. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

ReagentMolar Eq.MW ( g/mol )Amount
L-Azetidine-2-carboxylic Acid1.0101.1010.1 g
Benzyl Bromide (BnBr)1.1171.0418.8 g (13.0 mL)
Potassium Carbonate (K₂CO₃)2.5138.2134.5 g
Acetonitrile (MeCN)--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add L-Azetidine-2-carboxylic acid (10.1 g, 0.1 mol) and potassium carbonate (34.5 g, 0.25 mol).

  • Add acetonitrile (200 mL) and stir to create a suspension.

  • Add benzyl bromide (18.8 g, 0.11 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 30 mL).

  • The resulting filtrate containing 1-Benzylazetidine-2-carboxylic acid is used directly in the next step without isolation.

Step 1B: Conversion to 1-Benzylazetidine-2-carboxamide

  • Causality: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂). This intermediate reacts readily with ammonium hydroxide to form the primary amide. This method is often more efficient than direct coupling with ammonia. The reaction is performed at low temperature to control the exothermicity of the acid chloride formation and its subsequent reaction with ammonia.

ReagentMolar Eq.MW ( g/mol )Amount
Thionyl Chloride (SOCl₂)1.2118.9714.3 g (8.7 mL)
Ammonium Hydroxide (28% aq.)5.035.05~50 mL
Dichloromethane (DCM)--100 mL

Procedure:

  • Transfer the acetonitrile filtrate from Step 1A to a 1 L flask and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in dichloromethane (100 mL) and cool the solution to 0°C in an ice bath.

  • Add thionyl chloride (8.7 mL, 0.12 mol) dropwise over 30 minutes. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back down to 0°C. Slowly and carefully add the solution to a beaker containing chilled ammonium hydroxide (~50 mL, 0.5 mol) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Benzylazetidine-2-carboxamide as a solid. The product can be purified by recrystallization from ethyl acetate/hexanes.

Protocol 2: Reduction of Amide to (1-Benzylazetidin-2-yl)methanamine (Free Base)
  • Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to their corresponding amines. Anhydrous THF is the solvent of choice as it is inert to LiAlH₄ and effectively solvates the reactants. The reaction is highly exothermic and generates hydrogen gas upon quenching, requiring strict anhydrous conditions and careful handling.

ReagentMolar Eq.MW ( g/mol )Amount
1-Benzylazetidine-2-carboxamide1.0190.2419.0 g
Lithium Aluminum Hydride (LiAlH₄)2.037.957.6 g
Anhydrous Tetrahydrofuran (THF)--300 mL

Procedure:

  • In a 1 L flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (7.6 g, 0.2 mol) in anhydrous THF (150 mL).

  • Cool the suspension to 0°C.

  • Dissolve 1-Benzylazetidine-2-carboxamide (19.0 g, 0.1 mol) in anhydrous THF (150 mL) and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After addition, allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

  • Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and then water again (22.8 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield (1-Benzylazetidin-2-yl)methanamine as a crude oil (the free base).

Protocol 3: Preparation of (1-Benzylazetidin-2-yl)methanamine Hydrochloride
  • Causality: The final free base is an oil that can be difficult to handle and purify. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easily purified by recrystallization.[6][7] This is a standard acid-base reaction.[8] HCl in dioxane is used to provide a non-aqueous medium, which facilitates the precipitation of the salt.

ReagentMolar Eq.MW ( g/mol )Amount
(1-Benzylazetidin-2-yl)methanamine1.0176.26~0.1 mol basis
4 M HCl in 1,4-Dioxane1.1-~27.5 mL
Diethyl Ether--200 mL

Procedure:

  • Dissolve the crude amine from Protocol 2 in diethyl ether (200 mL).

  • Cool the solution to 0°C.

  • While stirring, add 4 M HCl in 1,4-dioxane (~27.5 mL, 0.11 mol) dropwise. A white precipitate will form immediately.

  • Stir the suspension at 0°C for 1 hour.

  • Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether (2 x 50 mL).

  • Dry the product under vacuum to afford (1-Benzylazetidin-2-yl)methanamine hydrochloride as a white to off-white crystalline solid.

Characterization Data

CompoundFormExpected ¹H NMR (CDCl₃, δ ppm)Expected MS (ESI+)
1-Benzylazetidine-2-carboxamideWhite Solid7.2-7.4 (m, 5H), 5.5-6.5 (br s, 2H), 3.8-4.0 (m, 2H), 3.5-3.7 (m, 1H), 3.1-3.3 (m, 2H), 2.0-2.3 (m, 2H)m/z 191.1 [M+H]⁺
(1-Benzylazetidin-2-yl)methanamineYellow Oil7.2-7.4 (m, 5H), 3.8-4.0 (d, 1H), 3.5-3.7 (d, 1H), 3.1-3.3 (m, 1H), 2.7-3.0 (m, 4H), 1.8-2.1 (m, 2H)m/z 177.1 [M+H]⁺
(1-Benzylazetidin-2-yl)methanamine HClWhite SolidSignals will shift downfield; broad NH₃⁺ signal expected.m/z 177.1 [M+H]⁺

Conclusion

This application note provides a reliable and detailed synthetic route for producing (1-Benzylazetidin-2-yl)methanamine hydrochloride, a key building block for pharmaceutical research. By explaining the rationale behind the chosen reagents and conditions, we aim to empower researchers to confidently reproduce and, if necessary, adapt this synthesis for their specific applications. The protocols are designed to be straightforward and scalable, utilizing common laboratory reagents and techniques to yield a high-purity final product.

References

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Application

Application Notes and Protocols: (1-Benzylazetidin-2-yl)methanamine hydrochloride in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Azetidine Motif In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmaceutical properties is paramount. Azetidines, saturated four-me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Motif

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmaceutical properties is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1][2][3] Their inherent ring strain and conformational rigidity offer a unique combination of properties that can significantly improve a drug candidate's metabolic stability, solubility, and binding affinity.[1][4] The azetidine ring system, being a bio-isostere for other common functionalities, provides a powerful tool for chemists to navigate and optimize complex structure-activity relationships (SAR).[5]

(1-Benzylazetidin-2-yl)methanamine hydrochloride is a versatile chiral building block that capitalizes on these advantageous features.[6] Its structure incorporates a primary amine for diverse functionalization, a chiral center to explore stereospecific interactions, and a benzyl-protected azetidine nitrogen that allows for sequential, controlled synthetic modifications. This guide provides an in-depth exploration of its application, detailing robust protocols for its use in key pharmaceutical transformations and offering insights into the strategic considerations behind these methodologies.

Core Properties and Handling

Before delving into synthetic applications, it is crucial to understand the fundamental properties of (1-Benzylazetidin-2-yl)methanamine hydrochloride.

PropertyValueSource
CAS Number1187929-92-5[7]
Molecular FormulaC₁₁H₁₇ClN₂Calculated
Molecular Weight212.72 g/mol Calculated
FormSolidGeneral Knowledge
StorageInert atmosphere, 2-8°C[8]

Handling as a Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance its stability and shelf-life. It is important to note that for most reactions involving the primary amine, the free base must be generated in situ. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a stoichiometric amount.

Key Synthetic Applications & Protocols

The primary amine of (1-Benzylazetidin-2-yl)methanamine serves as a versatile handle for constructing more complex molecules. The two most common and powerful transformations are amide bond formation and reductive amination.

Amide Bond Formation: Building the Core of Many Pharmaceuticals

Amide bonds are ubiquitous in pharmaceuticals, forming the backbone of peptides and a vast array of other bioactive molecules.[9][10] The primary amine of our building block readily participates in amide coupling reactions with carboxylic acids.

Causality Behind the Protocol: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is accomplished using a coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[9][11]

Workflow for Amide Bond Formation

G cluster_start Reactant Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A (1-Benzylazetidin-2-yl)methanamine HCl in aprotic solvent (e.g., DCM) B Add Base (e.g., TEA) to generate free amine A->B D Combine activated acid with free amine solution B->D C Carboxylic Acid (R-COOH) + Coupling Reagent (e.g., EDC/HOBt) C->D E Stir at RT (Monitor by TLC/LC-MS) D->E F Aqueous Work-up E->F G Purification (e.g., Column Chromatography) F->G H Final Amide Product G->H

Caption: General workflow for amide bond formation.

Detailed Protocol: Amide Coupling with 2-Fluoro-4-hydroxybenzoic Acid

This protocol provides a representative example of an amide coupling reaction.

  • Preparation of the Amine:

    • To a solution of (1-Benzylazetidin-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (2.2 eq).

    • Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the free amine.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous DCM or dimethylformamide (DMF).

    • Stir this mixture at 0 °C for 15 minutes to form the activated ester intermediate.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution from step 2 to the amine solution from step 1 at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

ReagentMolar Eq.Purpose
Amine Hydrochloride1.0Starting material
Triethylamine2.2Neutralizes HCl salt, base for coupling
Carboxylic Acid1.0Coupling partner
EDC1.2Coupling reagent (activates acid)
HOBt1.2Suppresses side reactions
DCM/DMF-Anhydrous solvent
Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12][13] This one-pot procedure is highly efficient for introducing a wide variety of substituents onto the primary amine of our building block.

Causality Behind the Protocol: The reaction proceeds in two stages within the same pot. First, the amine and carbonyl compound condense to form an imine (or iminium ion) intermediate.[12] A mild reducing agent, selective for the iminium ion over the starting carbonyl, is then used to reduce this intermediate to the final amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde or ketone.[7]

Workflow for Reductive Amination

G cluster_start Reactant Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A (1-Benzylazetidin-2-yl)methanamine HCl + Aldehyde/Ketone in Solvent (e.g., DCE) B Add Base (e.g., TEA) to generate free amine A->B C Stir at RT for 30-60 min to form iminium ion intermediate B->C D Add NaBH(OAc)₃ (mild reducing agent) C->D E Stir at RT for 4-24h (Monitor by TLC/LC-MS) D->E F Quench with aq. NaHCO₃ E->F G Purification (e.g., Column Chromatography) F->G H Final Secondary Amine Product G->H

Caption: General workflow for reductive amination.

Detailed Protocol: Reductive Amination with 4-(Dimethylamino)benzaldehyde

This protocol exemplifies the reductive amination process.

  • Preparation and Imine Formation:

    • In a round-bottom flask, suspend (1-Benzylazetidin-2-yl)methanamine hydrochloride (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).

    • Add triethylamine (2.2 eq) to the mixture and stir at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.

    • Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired secondary amine.[5]

ReagentMolar Eq.Purpose
Amine Hydrochloride1.0Starting material
Aldehyde/Ketone1.1Carbonyl source
Triethylamine2.2Neutralizes HCl salt, base for imine formation
NaBH(OAc)₃1.5Selective reducing agent
DCE/THF-Anhydrous solvent
N-Debenzylation: Unveiling the Azetidine Nitrogen

The N-benzyl group serves as a robust protecting group for the azetidine nitrogen, preventing its participation in unwanted side reactions during the functionalization of the primary amine.[6] For many synthetic targets, the subsequent removal of this benzyl group is a critical step to either reveal the final compound or to allow for further functionalization at the azetidine nitrogen.[2]

Causality Behind the Protocol: Catalytic transfer hydrogenation is a mild and efficient method for N-debenzylation.[1] This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst. The catalyst facilitates the transfer of hydrogen from the donor to the substrate, cleaving the benzylic C-N bond.

Detailed Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation

This protocol is applicable to derivatives synthesized in the previous steps.

  • Reaction Setup:

    • To a stirred suspension of the N-benzylazetidine derivative (1.0 eq) and 10% Palladium on Carbon (Pd/C) (typically 10-20% by weight of the substrate) in methanol (0.1 M), add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.

  • Hydrogenolysis:

    • Stir the resulting mixture at reflux temperature. The reaction is typically rapid, often completing within 10-60 minutes.[1]

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad thoroughly with methanol or chloroform.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected azetidine derivative. Further purification may be performed if necessary.

ReagentMolar Eq. / AmountPurpose
N-Benzylazetidine Derivative1.0Substrate
10% Pd/C10-20% w/wCatalyst
Ammonium Formate5.0Hydrogen donor
Methanol-Solvent

Conclusion

(1-Benzylazetidin-2-yl)methanamine hydrochloride is a high-value building block for pharmaceutical research and development. Its unique structural features, combined with the reactivity of its primary amine, provide a reliable platform for synthesizing diverse and complex molecular architectures. The protocols detailed herein for amide coupling, reductive amination, and N-debenzylation represent robust and scalable methods for leveraging this building block in the creation of next-generation therapeutics. By understanding the principles behind these transformations, researchers can effectively integrate this versatile compound into their synthetic strategies, accelerating the discovery of novel drug candidates.

References

  • Ananymous. (n.d.). CTH Removal of N-Benzyl Groups. Rhodium.ws. Retrieved from

  • Ananymous. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Ananymous. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • Ananymous. (n.d.). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. The Royal Society of Chemistry. Retrieved from [Link]

  • Bo-Gunn, L., et al. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Retrieved from [Link]

  • Ananymous. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PMC - NIH. Retrieved from [Link]

  • Ananymous. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Retrieved from [Link]

  • Ananymous. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Kovács, E., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate. Retrieved from [Link]

  • Ananymous. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ananymous. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Ananymous. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Ananymous. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

  • Ananymous. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. Retrieved from [Link]

  • Ananymous. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. Retrieved from [Link]

  • Ananymous. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of St Andrews. Retrieved from [Link]

  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Retrieved from [Link]

  • Sun, H., et al. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois. Retrieved from [Link]

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Method

Applications of (1-Benzylazetidin-2-yl)methanamine hydrochloride in Neuroscience Research: A Practical Guide

Introduction (1-Benzylazetidin-2-yl)methanamine hydrochloride is a synthetic compound belonging to the azetidine class of molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Benzylazetidin-2-yl)methanamine hydrochloride is a synthetic compound belonging to the azetidine class of molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry and neuroscience. Its constrained conformation can impart favorable pharmacological properties, including enhanced metabolic stability and receptor selectivity. While primarily recognized as a versatile building block in the synthesis of more complex pharmaceutical agents, (1-Benzylazetidin-2-yl)methanamine hydrochloride also serves as a valuable tool for fundamental neuroscience research, particularly in the exploration of neurotransmitter systems and the development of novel central nervous system (CNS) therapeutics.[1][2]

This document provides an overview of the potential applications of (1-Benzylazetidin-2-yl)methanamine hydrochloride in a neuroscience research setting. It is intended for researchers, scientists, and drug development professionals interested in leveraging this and related chemical scaffolds for the investigation of neurological pathways and the discovery of new therapeutic agents.

Structural Features and Physicochemical Properties

A clear understanding of the physicochemical properties of (1-Benzylazetidin-2-yl)methanamine hydrochloride is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₇ClN₂[2]
Molecular Weight 212.72 g/mol [2]
CAS Number 1187929-92-5Chem-Impex
Appearance Pale yellow liquid (for the free base)[2]
Storage 0-8 °C for the free base[2]

Note: The hydrochloride salt form is typically a solid and storage conditions should be confirmed with the supplier.

Mechanism of Action: A Scaffold for Discovery

Currently, there is a lack of specific, publicly available data detailing the precise mechanism of action of (1-Benzylazetidin-2-yl)methanamine hydrochloride itself as a standalone pharmacological agent. Its primary utility in neuroscience research stems from its role as a structural scaffold for the synthesis of novel compounds with specific CNS targets. The azetidine moiety, combined with the benzyl and aminomethyl groups, provides a template that can be chemically modified to generate derivatives with affinities for various receptors and transporters.

The broader class of azetidine derivatives has been explored for a range of CNS activities, including:

  • Modulation of Muscarinic Receptors: Azetidine-based compounds have been investigated as muscarinic antagonists.

  • Interaction with Monoamine Transporters: The phenylethylamine motif, which can be considered embedded within the structure of some azetidine derivatives, is a common feature of ligands for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4][5]

  • Sigma Receptor Ligands: The sigma-1 receptor, a molecular chaperone involved in neuroprotection and neuroplasticity, is a target for various synthetic ligands, and novel benzamide derivatives are being explored for this purpose.[6][7]

The following diagram illustrates a generalized workflow for utilizing (1-Benzylazetidin-2-yl)methanamine hydrochloride in a drug discovery context.

G cluster_0 Scaffold-Based Drug Discovery Workflow Start (1-Benzylazetidin-2-yl)methanamine hydrochloride Synthesis Chemical Modification & Derivative Synthesis Start->Synthesis Starting Material Screening In Vitro Screening (e.g., Receptor Binding Assays) Synthesis->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Active Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Structure-Activity Relationship (SAR) In_Vivo In Vivo Studies (Behavioral Models) Lead_Opt->In_Vivo Optimized Leads Candidate Preclinical Candidate In_Vivo->Candidate Efficacy & Safety

Caption: Drug discovery workflow using the azetidine scaffold.

Protocols for Preliminary Investigation

For researchers wishing to explore the potential neuropharmacological profile of (1-Benzylazetidin-2-yl)methanamine hydrochloride or its derivatives, the following general protocols can serve as a starting point.

Protocol 1: In Vitro Receptor Binding Assay (General)

This protocol outlines a general approach to screen the compound against a panel of common CNS targets.

Objective: To determine the binding affinity of (1-Benzylazetidin-2-yl)methanamine hydrochloride for a panel of CNS receptors and transporters.

Materials:

  • (1-Benzylazetidin-2-yl)methanamine hydrochloride

  • Cell membranes expressing the target receptor/transporter (e.g., from a commercial vendor or prepared in-house)

  • Radioligand specific for the target

  • Scintillation vials and cocktail

  • Filtration apparatus and glass fiber filters

  • Assay buffer (specific to the target)

  • Non-specific binding competitor

Procedure:

  • Compound Preparation: Prepare a stock solution of (1-Benzylazetidin-2-yl)methanamine hydrochloride in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for the competition assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature and for a duration optimized for the target receptor/transporter.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Screening (General)

This protocol provides a general framework for an initial assessment of the compound's CNS activity in a rodent model.

Objective: To evaluate the general behavioral effects of (1-Benzylazetidin-2-yl)methanamine hydrochloride in mice.

Materials:

  • (1-Benzylazetidin-2-yl)methanamine hydrochloride

  • Vehicle (e.g., saline, sterile water)

  • Adult male mice (e.g., C57BL/6)

  • Open field apparatus

  • Video tracking software

Procedure:

  • Compound Preparation: Dissolve (1-Benzylazetidin-2-yl)methanamine hydrochloride in the chosen vehicle to the desired concentrations.

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Administration: Administer the compound or vehicle to the mice via a chosen route (e.g., intraperitoneal injection).

  • Open Field Test: After a predetermined pretreatment time (e.g., 30 minutes), place each mouse individually into the center of the open field apparatus.

  • Data Collection: Record the activity of each mouse for a set duration (e.g., 15-30 minutes) using video tracking software. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Compare the behavioral parameters of the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Significant changes in locomotor activity or anxiety-like behavior (thigmotaxis) can indicate a CNS effect.

The following diagram outlines the workflow for this general in vivo behavioral screen.

G cluster_1 In Vivo Behavioral Screening Workflow Animal_Prep Animal Acclimation Dosing Compound/Vehicle Administration Animal_Prep->Dosing Behavioral_Test Open Field Test Dosing->Behavioral_Test Data_Acq Video Tracking & Data Collection Behavioral_Test->Data_Acq Data_Analysis Statistical Analysis Data_Acq->Data_Analysis Conclusion Assessment of CNS Activity Data_Analysis->Conclusion

Caption: Workflow for a general in vivo behavioral screen.

Conclusion and Future Directions

(1-Benzylazetidin-2-yl)methanamine hydrochloride represents a valuable starting point for medicinal chemistry efforts aimed at the discovery of novel CNS-active compounds. While its own neuropharmacological profile is not extensively documented in publicly available literature, its structural features suggest potential for the development of ligands targeting a variety of neurotransmitter systems. The protocols outlined in this document provide a foundational framework for researchers to begin to explore the potential of this and related azetidine scaffolds. Future research should focus on the systematic synthesis and characterization of derivatives to elucidate specific structure-activity relationships and identify novel compounds with therapeutic potential for neurological and psychiatric disorders.

References

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Available at: [Link]

  • ResearchGate. (2025). Azetidine derivatives with CNS activity. Available at: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]

  • PubMed Central. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Available at: [Link]

  • PubMed Central. (2005). The Pharmacology of Sigma-1 Receptors. Available at: [Link]

  • PubMed Central. (2023). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Available at: [Link]

  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available at: [Link]

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  • PubMed. (2010). Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). Available at: [Link]

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Application

Application Notes &amp; Protocols: Strategic Derivatization of (1-Benzylazetidin-2-yl)methanamine for Novel Drug Candidate Discovery

Authored by: A Senior Application Scientist Abstract The azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2][3] Its inherent ring strain, sp³-rich character, and conformational rigidity can enhance metabolic stability, aqueous solubility, and receptor binding affinity.[1][4] This guide provides a detailed framework for leveraging (1-Benzylazetidin-2-yl)methanamine, a versatile and strategically designed building block, for the rapid generation of diverse chemical libraries aimed at identifying novel therapeutic agents.[5][6] We will explore detailed, field-proven protocols for the selective functionalization of its two key reactive sites: the primary aminomethyl group at the C2 position and the azetidine nitrogen. The methodologies are presented with an emphasis on explaining the causal relationships behind experimental choices, ensuring both reproducibility and rational expansion of chemical space.

Introduction to the (1-Benzylazetidin-2-yl)methanamine Scaffold

(1-Benzylazetidin-2-yl)methanamine is a chiral building block featuring a 1,2-disubstituted azetidine core. Its design offers two orthogonal points for chemical diversification, making it an ideal starting point for library synthesis in drug discovery programs.

  • The C2-Aminomethyl Group: A primary amine that serves as a versatile nucleophilic handle for a wide range of transformations, including acylation, reductive amination, and sulfonylation.

  • The N1-Benzyl Group: A protecting group for the azetidine nitrogen that can be selectively removed to reveal a secondary amine, opening a second vector for diversification through N-alkylation, N-arylation, or N-acylation.[7]

The strategic value of this scaffold lies in its ability to systematically explore the chemical space around a rigid, three-dimensional core, which is a cornerstone of modern fragment-based and scaffold-hopping drug design strategies.[4]

Physicochemical & Safety Profile
PropertyValueSource
IUPAC Name (1-benzylazetidin-2-yl)methanamine[6]
CAS Number 46193-94-6[8]
Molecular Formula C₁₁H₁₆N₂[8]
Molecular Weight 176.26 g/mol -
Appearance Colorless to pale yellow liquid-
Boiling Point Approx. 275-280 °C (Predicted)-
SMILES C1CN(C1CN)CC2=CC=CC=C2[6]

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Store in a tightly sealed container in a cool, dry place.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Strategic Diversification Workflows

The creation of a library of drug candidates from this scaffold involves a logical, often stepwise, functionalization of its reactive handles. The following diagram illustrates the primary diversification pathways.

G A Starting Material (1-Benzylazetidin-2-yl)methanamine B Strategy 1: Functionalize Primary Amine (Amidation, Reductive Amination, etc.) A->B R-X D Strategy 2: N-Debenzylation (e.g., Catalytic Hydrogenation) A->D C Library A: C2-Functionalized Analogs B->C B->D Sequential Reaction H Orthogonal Strategy: Combine Strategies 1 & 3 B->H D->B E Intermediate: (Azetidin-2-yl)methanamine D->E F Strategy 3: Functionalize Azetidine N-H (N-Alkylation, N-Arylation, etc.) E->F R'-Y G Library B: N1-Functionalized Analogs F->G F->H I Library C: N1, C2-Difunctionalized Analogs H->I

Caption: Core diversification pathways for (1-Benzylazetidin-2-yl)methanamine.

Detailed Protocols & Methodologies

Protocol 3.1: Strategy 1 - Amide Coupling at the C2-Aminomethyl Group

This protocol creates an amide bond, a fundamental linkage in many pharmaceuticals, introducing a hydrogen bond donor (N-H) and acceptor (C=O) which can be critical for target engagement.

Scientific Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the primary amine of the scaffold. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid formed and facilitate the reaction without competing in the coupling.

G start Inputs - Carboxylic Acid (R-COOH) - Scaffold - HATU - DIPEA - Anhydrous DMF step1 Step 1: Acid Activation Dissolve R-COOH, HATU, and DIPEA in DMF. Stir for 10-15 min at RT. start->step1 step2 Step 2: Amine Addition Add (1-Benzylazetidin-2-yl)methanamine solution. Stir for 2-16 hours. step1->step2 step3 Step 3: Monitoring Monitor reaction progress via LC-MS or TLC. step2->step3 step4 Step 4: Work-up Quench with water. Extract with EtOAc or DCM. Wash with brine. step3->step4 step5 Step 5: Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify via column chromatography. step4->step5 end_node Product C2-Amide Derivative step5->end_node

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature.

  • Activation: Allow the carboxylic acid to activate for 15-20 minutes. The solution may change color.

  • Amine Addition: Add a solution of (1-Benzylazetidin-2-yl)methanamine (1.05 eq) in anhydrous DMF dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours.

  • Monitoring: Monitor the consumption of the starting amine by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate (EtOAc). Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C2-amide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9][10]

Protocol 3.2: Strategy 2 - N-Debenzylation of the Azetidine Ring

This protocol removes the benzyl protecting group, revealing the core azetidine secondary amine for further functionalization.

Scientific Rationale: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for hydrogenolysis. In the presence of a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the catalyst facilitates the cleavage of the benzylic C-N bond, releasing toluene and the free amine. Methanol or ethanol are common solvents as they are polar and can dissolve the substrate and hydrogen.

Step-by-Step Protocol:

  • Setup: To a solution of the N-benzylated azetidine starting material (1.0 eq) in methanol (MeOH), add Pd/C (10% w/w, ~0.1 eq by weight).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator apparatus). Purge the flask with H₂ gas three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the debenzylated product mass.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad may be pyrophoric; do not allow it to dry completely before proper disposal. Wash the pad thoroughly with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude debenzylated product, which is often used directly in the next step without further purification.

Protocol 3.3: Strategy 3 - N-Alkylation of the Deprotected Azetidine

This protocol introduces substituents onto the azetidine nitrogen, a key vector for modulating properties like basicity, lipophilicity, and target interactions.

Scientific Rationale: Reductive amination is a mild and efficient method for N-alkylation. The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion. A mild reducing agent, sodium triacetoxyborohydride (STAB), is selective for reducing this iminium ion in the presence of the carbonyl starting material, driving the reaction to completion.[7]

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve the crude deprotected azetidine from Protocol 3.2 (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction is often slightly exothermic.

  • Reaction: Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Purification & Characterization: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-alkylated product.[7] Confirm the structure by NMR and HRMS.

Characterization and Drug-Likeness Profiling

Successful synthesis must be followed by rigorous characterization and preliminary assessment of drug-like properties.

Analytical Characterization Summary

Spectroscopic analysis is essential to confirm the successful functionalization at each step.

Reaction TypeKey ¹H NMR Signal ChangesKey ¹³C NMR Signal ChangesExpected Mass Change (HRMS)
C2-Amidation Appearance of a new amide N-H proton (δ 7-9 ppm). Shift of CH ₂-NH₂ protons.Appearance of a new carbonyl carbon (δ 165-175 ppm).+ Mass of (R-CO)
N-Debenzylation Disappearance of benzyl aromatic (δ ~7.3 ppm) and benzylic CH₂ (δ ~3.6 ppm) protons.Disappearance of benzyl carbons.- 91.06 Da
N-Alkylation Appearance of new protons corresponding to the added alkyl/aryl group.Appearance of new carbons from the added R' group.+ Mass of (R')
In Silico and In Vitro ADME/Tox Screening

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for prioritizing candidates.

Computational Screening: Before synthesis or after characterization, novel structures should be evaluated using computational models to predict key drug-like properties. This helps to flag potential liabilities early.

  • Lipinski's Rule of Five: A guideline to evaluate oral bioavailability.

  • Topological Polar Surface Area (TPSA): Predicts cell permeability.

  • Calculated LogP (cLogP): Measures lipophilicity.

  • Predicted Solubility (LogS): Estimates aqueous solubility.

  • PAINS (Pan-Assay Interference Compounds) Filtering: Identifies promiscuous compounds.

In Vitro Assays: Promising candidates from computational screening should be subjected to preliminary in vitro assays.

  • Kinetic Solubility Assay: Determines the thermodynamic solubility of a compound, which is critical for oral absorption and formulation.

  • Metabolic Stability Assay: Typically performed using human or rat liver microsomes. This assay measures the rate at which a compound is metabolized by cytochrome P450 enzymes, providing an early indication of its in vivo half-life.[11]

Conclusion

(1-Benzylazetidin-2-yl)methanamine is a powerful and strategically designed scaffold for the efficient construction of novel chemical entities in drug discovery. The orthogonal reactive handles allow for systematic and diverse functionalization, enabling a thorough exploration of the surrounding chemical space. By combining the robust synthetic protocols outlined herein with early-stage characterization and ADME profiling, research teams can accelerate the identification of high-quality drug candidates with improved chances of success in preclinical development. The journey from this versatile building block to a potential therapeutic is paved with rational design, meticulous execution, and iterative evaluation.[2]

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • Enamine. (n.d.). Azetidines.
  • Chem-Impex. (n.d.). (1-Benzylazetidin-2-yl)methanamine.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane....
  • Taylor & Francis Online. (n.d.). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives.
  • ResearchGate. (n.d.). Synthesis and characterization of some Azetidines derivatives.
  • SpringerLink. (n.d.). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.
  • ResearchGate. (n.d.). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity.
  • J&K Scientific. (n.d.). (1-Benzylazetidin-2-yl)methanamine.
  • Molbase. (n.d.). (1-BENZYLAZETIDIN-2-YL)METHANAMINE|46193-94-6.
  • ResearchGate. (n.d.). Synthesis and Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.

Sources

Method

Application Notes and Protocols: A Detailed Guide to the N-benzylation of 2-(aminomethyl)azetidine via Reductive Amination

Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides a detailed experimental protocol for the N-benzylation of 2-(aminomethyl)azetidine, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the N-benzylation of 2-(aminomethyl)azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis of N-benzyl-2-(aminomethyl)azetidine is achieved through a robust and highly selective one-pot reductive amination procedure. This document outlines the reaction mechanism, provides step-by-step experimental instructions, details purification techniques, and offers guidance on the structural characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their strained ring system imparts unique conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine moiety into a drug candidate can lead to improved metabolic stability, increased aqueous solubility, and enhanced target affinity and selectivity. The 2-(aminomethyl)azetidine scaffold is particularly useful as it presents a primary amine that serves as a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR). The N-benzylation of this primary amine is a common modification to introduce a lipophilic group and explore key binding interactions.

The Synthetic Strategy: Reductive Amination

The most effective and widely used method for the N-alkylation of primary amines is reductive amination.[3][4] This one-pot reaction involves the initial formation of an imine from the reaction of a primary amine with an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.[4][5] This method is preferable to direct alkylation with benzyl halides, which often leads to over-alkylation and the formation of a mixture of secondary and tertiary amines, complicating purification.[4]

For this protocol, we will utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective hydride source that readily reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[6][7] This selectivity is crucial for the success of the one-pot reaction, preventing the wasteful consumption of the reducing agent and the formation of benzyl alcohol as a byproduct.[6][7] The reaction is typically performed in an aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[8][9]

Reaction Mechanism

The reductive amination proceeds through the following key steps:

  • Imine Formation: The primary amine of 2-(aminomethyl)azetidine nucleophilically attacks the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal undergoes dehydration to yield a Schiff base (imine). This step is often acid-catalyzed.

  • Iminium Ion Formation: In the presence of a proton source (often adventitious water or added acetic acid), the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion to the iminium ion, reducing it to the final N-benzylated secondary amine.

Experimental Protocol

This protocol details the N-benzylation of 2-(aminomethyl)azetidine on a 1 mmol scale.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
2-(aminomethyl)azetidine86.1386.11.01.0
Benzaldehyde106.12111.41.051.05
Sodium triacetoxyborohydride211.943181.51.5
1,2-Dichloroethane (DCE)-10 mL--
Saturated aq. NaHCO₃-20 mL--
Dichloromethane (DCM)-30 mL--
Anhydrous MgSO₄----
Step-by-Step Procedure
  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)azetidine (86.1 mg, 1.0 mmol).

  • Dissolve the amine in 1,2-dichloroethane (10 mL).

  • Add benzaldehyde (111.4 mg, 1.05 mmol, 1.05 equiv) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 equiv) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

Purification

The crude N-benzyl-2-(aminomethyl)azetidine can be purified by flash column chromatography on silica gel.[10]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point. The polarity can be adjusted based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-benzyl-2-(aminomethyl)azetidine as a clear oil.

Visualization of the Workflow

Reaction Scheme

reagents 2-(aminomethyl)azetidine + Benzaldehyde imine Imine intermediate reagents->imine DCE, RT product N-benzyl-2-(aminomethyl)azetidine imine->product NaBH(OAc)3

Caption: Reaction scheme for the N-benzylation of 2-(aminomethyl)azetidine.

Experimental Workflow

start Dissolve 2-(aminomethyl)azetidine and Benzaldehyde in DCE add_reductant Add NaBH(OAc)3 start->add_reductant react Stir at Room Temperature (3-12 hours) add_reductant->react quench Quench with sat. aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end Pure N-benzyl-2-(aminomethyl)azetidine purify->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization of N-benzyl-2-(aminomethyl)azetidine

The structure of the purified product should be confirmed by standard analytical techniques, primarily NMR spectroscopy and mass spectrometry.

Predicted ¹H and ¹³C NMR Data

The following are predicted NMR chemical shifts for N-benzyl-2-(aminomethyl)azetidine. Actual values may vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAromatic C-H
~ 3.80s2HBenzyl -CH₂-N-
~ 3.50 - 3.70m1HAzetidine C2-H
~ 3.20 - 3.40t2HAzetidine C4-H₂
~ 2.80 - 3.00m2H-CH₂-NH-
~ 2.00 - 2.20m2HAzetidine C3-H₂
~ 1.80br s1H-NH-

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 139 - 140Aromatic C (quaternary)
~ 128 - 129Aromatic C-H
~ 127 - 128Aromatic C-H
~ 60 - 65Azetidine C2
~ 53 - 55Benzyl -CH₂-
~ 50 - 53Azetidine C4
~ 48 - 52-CH₂-NH-
~ 20 - 25Azetidine C3

Note on NMR: The signals for the azetidine ring protons may exhibit complex splitting patterns due to the conformational rigidity of the four-membered ring. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.[11]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product (C₁₁H₁₆N₂). The expected [M+H]⁺ ion would be at m/z = 177.1392.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in the well-established and extensively documented reductive amination reaction.[7][9][12] The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The purification via silica gel chromatography is a standard and effective method for isolating the desired secondary amine from any unreacted starting materials or byproducts. The comprehensive characterization by NMR and mass spectrometry provides a definitive validation of the product's structure and purity.

Conclusion

This application note provides a detailed and reliable protocol for the N-benzylation of 2-(aminomethyl)azetidine using reductive amination with sodium triacetoxyborohydride. The procedure is high-yielding, selective, and proceeds under mild conditions. The in-depth explanation of the methodology, coupled with detailed characterization data, makes this guide a valuable resource for researchers in medicinal chemistry and drug development who are looking to synthesize and explore novel azetidine-based compounds.

References

  • ChemHelpASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Zauner, A., et al. (2012). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical and Bioanalytical Chemistry, 403(5), 1339-1346. [Link]

  • The Organic Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F. (2006). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF. [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. [Link]

  • Google Patents. (2000).
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

  • Zhang, Y., & Zhang, W. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. International Journal of Carbohydrate Chemistry. [Link]

  • Barroso, S., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • Szostak, M., & Szostak, K. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 989. [Link]

  • Kim, S., et al. (2020). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 85(15), 10043-10051. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47683-47723. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. [Link]

  • National Center for Biotechnology Information. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

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Application

Development of biochemical assays using (1-Benzylazetidin-2-yl)methanamine hydrochloride

Application Note & Protocols Development of Biochemical Assays for (1-Benzylazetidin-2-yl)methanamine hydrochloride: A Guide to Screening for Lysine-Specific Demethylase 1 (LSD1) Inhibition Abstract & Introduction (1-Ben...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Development of Biochemical Assays for (1-Benzylazetidin-2-yl)methanamine hydrochloride: A Guide to Screening for Lysine-Specific Demethylase 1 (LSD1) Inhibition

Abstract & Introduction

(1-Benzylazetidin-2-yl)methanamine hydrochloride is a versatile chemical scaffold with potential applications in pharmaceutical and neuroscience research as a building block for bioactive molecules.[1] Its structure, featuring a substituted azetidine ring and a primary amine, bears resemblance to known inhibitors of flavin-adenine dinucleotide (FAD)-dependent amine oxidases. This observation prompts the hypothesis that it may act as an inhibitor of key enzymes in this class.

A primary target of interest is Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), the first discovered histone demethylase.[2][3] LSD1 plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated Lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[3][4][5] LSD1 is overexpressed in numerous cancers, making it an attractive therapeutic target in oncology.[5][6] The enzymatic mechanism of LSD1 is analogous to that of other FAD-dependent amine oxidases, such as Monoamine Oxidase A and B (MAO-A/B).[7][8] This shared mechanism necessitates that any potential LSD1 inhibitor be profiled for selectivity against MAOs to avoid off-target effects related to neurotransmitter metabolism.[6][8]

This document provides detailed protocols for researchers to evaluate (1-Benzylazetidin-2-yl)methanamine hydrochloride as a potential inhibitor of human recombinant LSD1. We describe a robust, fluorescence-based in vitro assay that can be readily implemented for inhibitor screening and potency determination (IC₅₀). Furthermore, we provide a parallel protocol to assess the compound's inhibitory activity against MAO-A and MAO-B, enabling a quantitative assessment of its selectivity profile.

Principle of the Assay: The Peroxidase-Coupled Reaction

The protocols herein are based on a well-established, indirect method for measuring amine oxidase activity.[9][10] Both LSD1 and MAO enzymes utilize FAD as a cofactor to oxidize their respective substrates. This oxidative demethylation (for LSD1) or deamination (for MAOs) reaction produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[10][11]

The generated H₂O₂ can be quantified using a secondary, coupled enzymatic reaction. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with a sensitive fluorogenic probe (such as 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent product, resorufin.[10] The resulting fluorescent signal is directly proportional to the amount of H₂O₂ produced, and thus, to the enzymatic activity of LSD1 or MAO. An inhibitor of the primary enzyme will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

Biochemical Pathway for Detection

G cluster_0 Primary Enzymatic Reaction cluster_1 Coupled Detection Reaction Substrate H3K4me2 Peptide (for LSD1) or p-Tyramine (for MAO) Enzyme LSD1 or MAO (FAD-dependent) Substrate->Enzyme + O₂ + H₂O Product Demethylated Peptide or Aldehyde Product Enzyme->Product H2O2 Hydrogen Peroxide (H₂O₂) Enzyme->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP ADHP ADHP Probe (Non-Fluorescent) ADHP->HRP Resorufin Resorufin (Highly Fluorescent) HRP->Resorufin λex=540 nm λem=590 nm G A 1. Compound Preparation Prepare serial dilutions of (1-Benzylazetidin-2-yl)methanamine HCl C 3. Plate Loading Dispense compound dilutions, controls, and enzymes to 96-well plate A->C B 2. Reaction Mixture Preparation Prepare master mixes for LSD1, MAO-A, and MAO-B assays B->C D 4. Pre-incubation Incubate plate to allow compound-enzyme interaction C->D E 5. Reaction Initiation Add substrate to all wells to start the reaction D->E F 6. Kinetic Reading Measure fluorescence at regular intervals (e.g., every 2 mins for 30 mins) E->F G 7. Data Analysis Calculate reaction rates (V₀) for each concentration F->G H 8. IC₅₀ Determination Plot % Inhibition vs. [Compound] and fit to a dose-response curve G->H

Caption: High-level workflow for inhibitor potency determination.

Protocol 1: LSD1 Inhibitor Screening Assay

This protocol details the steps to measure the potency of (1-Benzylazetidin-2-yl)methanamine hydrochloride against human recombinant LSD1.

Materials & Reagents
ReagentSuggested SupplierPurpose
Human Recombinant LSD1/CoREST complexBPS BioscienceEnzyme source
LSD1 Peptide Substrate (H3K4me2)AnaSpecSubstrate for LSD1
(1-Benzylazetidin-2-yl)methanamine HClN/ATest Inhibitor
TranylcypromineSigma-AldrichPositive Control Inhibitor
Horseradish Peroxidase (HRP)Sigma-AldrichCoupling enzyme for detection
ADHP (Amplex Red equivalent)Cayman ChemicalFluorogenic probe
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)-Maintain stable pH and reaction conditions
Black, flat-bottom 96-well microplatesCorningLow-fluorescence plate for assay
Fluorescence Plate Reader-Instrument to measure signal (Ex/Em = 530-560 nm / 585-595 nm)
Reagent Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.5. Prepare and store at 4°C.

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of (1-Benzylazetidin-2-yl)methanamine hydrochloride in 100% DMSO.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock of Tranylcypromine in 100% DMSO.

  • LSD1 Enzyme Working Solution (2X): Dilute recombinant LSD1/CoREST complex in Assay Buffer to a final concentration of 50 nM (2X). Note: The optimal enzyme concentration should be determined empirically by titration to ensure a robust linear reaction rate.

  • Substrate/Detection Mix (2X): Prepare a master mix in Assay Buffer containing:

    • 40 µM LSD1 Peptide Substrate (2X)

    • 100 µM ADHP (2X)

    • 2 U/mL HRP (2X) Protect this solution from light.

Step-by-Step Protocol

The final reaction volume is 100 µL. All additions should be performed on ice.

  • Compound Dilution:

    • Create a serial dilution of the 10 mM Test Compound stock in DMSO. A common scheme is a 10-point, 3-fold dilution series (e.g., 10 mM down to 0.5 µM).

    • Dilute each DMSO concentration 1:25 into Assay Buffer. This creates the 4X working compound solutions with a final DMSO concentration of 4%.

    • Prepare a 4X solution of the Positive Control (e.g., 40 µM Tranylcypromine in Assay Buffer + 4% DMSO).

    • Prepare a Vehicle Control (Assay Buffer + 4% DMSO).

  • Plate Setup: Add 25 µL per well according to the plate map:

    • Blank Wells: 25 µL of Assay Buffer.

    • Vehicle Control Wells (100% Activity): 25 µL of Vehicle Control solution.

    • Test Compound Wells: 25 µL of the respective 4X working compound solutions.

    • Positive Control Wells (0% Activity): 25 µL of 4X Positive Control solution.

  • Enzyme Addition:

    • Add 50 µL of the 2X LSD1 Enzyme Working Solution (50 nM) to all wells except the Blank wells.

    • For Blank wells, add 50 µL of Assay Buffer.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

  • Pre-incubation:

    • Cover the plate and incubate for 15 minutes at room temperature. This step allows the test compound to bind to the enzyme before the reaction starts. Causality: This pre-incubation is critical for reversible inhibitors to reach binding equilibrium.

  • Reaction Initiation:

    • Add 25 µL of the 2X Substrate/Detection Mix to all wells.

    • Mix the plate thoroughly for 1 minute.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence intensity (Ex/Em ≈ 540/590 nm) every 1-2 minutes for 30-60 minutes (kinetic mode).

Data Analysis & IC₅₀ Calculation
  • Determine Reaction Rates: For each well, plot fluorescence intensity against time. The initial linear portion of this curve represents the initial reaction velocity (V₀). Calculate the slope (V₀ = mRFU/min) for each concentration.

  • Calculate Percent Inhibition:

    • Average the rates from the Vehicle Control wells (V₀, max).

    • Average the rates from the Positive Control wells (V₀, min).

    • For each test compound concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (V₀, sample - V₀, min) / (V₀, max - V₀, min))

  • Generate IC₅₀ Curve:

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: MAO-A & MAO-B Selectivity Assay

This protocol is nearly identical to the LSD1 assay but uses MAO enzymes and a non-specific substrate.

Materials & Reagents
  • Enzymes: Human recombinant MAO-A and MAO-B (Sigma-Aldrich).

  • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).[11][12]

  • Positive Controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B).[11]

  • All other reagents (HRP, ADHP, buffer, plates) are the same as in Protocol 1.

Reagent Preparation
  • Enzyme Working Solutions (2X): Dilute MAO-A and MAO-B in Assay Buffer. The optimal concentration should be determined by titration but a starting point is ~20 µg/mL.

  • Substrate/Detection Mix (2X): Prepare a master mix in Assay Buffer containing:

    • 2 mM p-Tyramine (2X)

    • 100 µM ADHP (2X)

    • 2 U/mL HRP (2X) Protect this solution from light.

Step-by-Step Protocol

The protocol follows the exact same steps (1-6) as the LSD1 assay, with the following substitutions:

  • Run two separate plates or sections of a plate, one for MAO-A and one for MAO-B.

  • In Step 3, use the 2X MAO-A or MAO-B Enzyme Working Solution .

  • In Step 5, use the 2X p-Tyramine Substrate/Detection Mix .

  • Use Clorgyline as the positive control for MAO-A and Pargyline for MAO-B.

Data Analysis

Analyze the data and calculate IC₅₀ values for MAO-A and MAO-B inhibition exactly as described in section 4.4.

Selectivity Index: The selectivity of the compound can be expressed as a ratio of IC₅₀ values:

  • Selectivity for LSD1 over MAO-A = IC₅₀ (MAO-A) / IC₅₀ (LSD1)

  • A higher ratio indicates greater selectivity for LSD1.

Trustworthiness: Self-Validating Controls

To ensure the integrity of the results, the following controls are essential in every experiment:

Control TypeCompositionPurposeExpected Outcome
Vehicle Control Enzyme + Substrate + Vehicle (e.g., 1% DMSO)Defines 100% enzyme activity (0% inhibition).High, linear increase in fluorescence.
Positive Inhibitor Enzyme + Substrate + Known Inhibitor (e.g., Tranylcypromine)Defines 0% enzyme activity (100% inhibition) and confirms assay responsiveness.No significant increase in fluorescence over Blank.
No Enzyme (Blank) Substrate + Buffer (No Enzyme)Measures background signal from substrate degradation or probe instability.Minimal fluorescence signal.
Compound Interference Test Compound + Substrate/Detection Mix (No Enzyme)Checks if the test compound intrinsically fluoresces or inhibits HRP/ADHP.Signal should be identical to the "No Enzyme" Blank.

Conclusion & Further Steps

The protocols outlined in this application note provide a robust framework for the initial biochemical characterization of (1-Benzylazetidin-2-yl)methanamine hydrochloride. By determining its IC₅₀ values against LSD1, MAO-A, and MAO-B, researchers can obtain critical data on its potency and selectivity. A compound demonstrating potent and selective inhibition of LSD1 (e.g., IC₅₀ < 1 µM and >30-fold selectivity over MAOs) would be a promising candidate for further investigation. Subsequent steps would include cell-based assays to confirm target engagement (e.g., by measuring H3K4me2 levels via Western Blot or ELISA) and to assess anti-proliferative effects in relevant cancer cell lines.

References

  • Title: LSD1 Histone Demethylase Assays and Inhibition. Source: Methods in Enzymology (via PMC), 2016. URL: [Link]

  • Title: Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Source: EpigenTek, Accessed 2026. URL: [Link]

  • Title: Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Source: MedChemComm, 2013. URL: [Link]

  • Title: Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Source: EpigenTek, Accessed 2026. URL: [Link]

  • Title: LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Source: Frontiers in Pharmacology, 2022. URL: [Link]

  • Title: Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC), 2023. URL: [Link]

  • Title: From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Source: Drug Hunter, 2024. URL: [Link]

  • Title: Crystal structure of human histone lysine-specific demethylase 1 (LSD1). Source: PNAS, 2006. URL: [Link]

  • Title: Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Source: International Journal of Molecular Sciences (via NIH), 2023. URL: [Link]

  • Title: Lysine-specific histone demethylase. Source: Proteopedia, 2024. URL: [Link]

  • Title: Crystal structure of human histone lysine-specific demethylase 1 (LSD1). Source: PubMed, NIH, 2006. URL: [Link]

  • Title: Basic characteristics of lysine-specific demethylase-1 (LSD1). Source: ResearchGate, 2018. URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase. Source: PubMed, 2019. URL: [Link]

  • Title: Crystal structure of human histone lysine-specific demethylase 1 (LSD1). Source: Scilit, 2006. URL: [Link]

  • Title: EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Source: BioAssay Systems, Accessed 2026. URL: [Link]

  • Title: Monoamine Oxidase Assays. Source: Cell Biolabs, Inc., Accessed 2026. URL: [Link]

  • Title: Monoamine oxidase assays. Source: PubMed, 2001. URL: [Link]

Sources

Method

Application Notes and Protocols for the Chiral Synthesis and Separation of (1-Benzylazetidin-2-yl)methanamine Enantiomers

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and chiral separation of (1-Benzylazetidin-2-yl)methanamine enantiomers...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and chiral separation of (1-Benzylazetidin-2-yl)methanamine enantiomers. The guide details the preparation of the racemic compound, followed by a robust protocol for classical diastereomeric salt resolution. Additionally, it outlines modern chromatographic techniques for the analytical and preparative separation of the enantiomers. Each section is grounded in established chemical principles, offering both theoretical understanding and practical, step-by-step protocols.

Introduction: The Significance of Chiral Azetidines

Azetidines are a vital class of four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry.[1][2] Their strained ring system imparts unique conformational properties that can be exploited to enhance the pharmacological profiles of drug candidates.[2] Specifically, chiral 2-substituted azetidines are prevalent motifs in numerous biologically active compounds, including approved drugs.[3] The enantiomers of (1-Benzylazetidin-2-yl)methanamine are valuable intermediates for the synthesis of more complex chiral molecules. Due to the often distinct pharmacological and toxicological profiles of enantiomers, the ability to synthesize and separate them in high enantiomeric purity is of paramount importance in drug discovery and development.[4][5]

This guide provides detailed methodologies for the synthesis of racemic (1-Benzylazetidin-2-yl)methanamine and subsequent resolution of its enantiomers through classical diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC).

Synthesis of Racemic (1-Benzylazetidin-2-yl)methanamine

The synthesis of the target racemic amine is a prerequisite for its chiral resolution. A common and effective strategy involves the N-benzylation of azetidine-2-carbonitrile, followed by reduction of the nitrile group. This multi-step synthesis is outlined below.

Overall Synthetic Pathway

The synthesis commences with the commercially available azetidine-2-carboxylic acid, which is converted to the corresponding amide and then dehydrated to the nitrile. Subsequent N-benzylation and reduction of the nitrile afford the desired racemic (1-Benzylazetidin-2-yl)methanamine.

G cluster_0 Synthesis of Racemic (1-Benzylazetidin-2-yl)methanamine Azetidine-2-carboxylic acid Azetidine-2-carboxylic acid Azetidine-2-carboxamide Azetidine-2-carboxamide Azetidine-2-carboxylic acid->Azetidine-2-carboxamide 1. Amidation Azetidine-2-carbonitrile Azetidine-2-carbonitrile Azetidine-2-carboxamide->Azetidine-2-carbonitrile 2. Dehydration 1-Benzylazetidine-2-carbonitrile 1-Benzylazetidine-2-carbonitrile Azetidine-2-carbonitrile->1-Benzylazetidine-2-carbonitrile 3. N-Benzylation (1-Benzylazetidin-2-yl)methanamine (1-Benzylazetidin-2-yl)methanamine 1-Benzylazetidine-2-carbonitrile->(1-Benzylazetidin-2-yl)methanamine 4. Reduction

Caption: Synthetic workflow for racemic (1-Benzylazetidin-2-yl)methanamine.

Experimental Protocol: Synthesis of Racemic (1-Benzylazetidin-2-yl)methanamine

Step 1: Amidation of Azetidine-2-carboxylic Acid Azetidine-2-carboxylic acid is converted to its corresponding amide. A common method involves activation of the carboxylic acid followed by treatment with ammonia.

Step 2: Dehydration of Azetidine-2-carboxamide to Azetidine-2-carbonitrile The resulting amide is then dehydrated to the nitrile. Trifluoroacetic anhydride with pyridine is an effective reagent for this transformation.[6]

Step 3: N-Benzylation of Azetidine-2-carbonitrile The nitrogen of the azetidine ring is benzylated using benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile.

Step 4: Reduction of 1-Benzylazetidine-2-carbonitrile The final step is the reduction of the nitrile to the primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) is typically employed.

Detailed Protocol:

  • N-Benzylation of Azetidine-2-carbonitrile: To a solution of azetidine-2-carbonitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq). Stir the mixture at room temperature for 24 hours. Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 1-benzylazetidine-2-carbonitrile.

  • Reduction to (1-Benzylazetidin-2-yl)methanamine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Add a solution of 1-benzylazetidine-2-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic (1-Benzylazetidin-2-yl)methanamine.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution by the formation of diastereomeric salts is a robust and scalable method for separating enantiomers of amines.[7][8] This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[9][10] These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[9][11]

Principle of Diastereomeric Salt Resolution

The reaction of a racemic amine, (R/S)-amine, with an enantiomerically pure chiral acid, such as (+)-tartaric acid, results in the formation of two diastereomeric salts: ((R)-amine)-(+)-acid and ((S)-amine)-(+)-acid.[9] Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent.[11] By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its isolation by filtration. The enantiomerically enriched amine can then be liberated from the isolated salt by treatment with a base.[12]

G cluster_1 Diastereomeric Salt Resolution Workflow Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts 1. Salt Formation (Chiral Acid) Less Soluble Salt (Crystal) Less Soluble Salt (Crystal) Diastereomeric Salts->Less Soluble Salt (Crystal) 2. Fractional Crystallization More Soluble Salt (Mother Liquor) More Soluble Salt (Mother Liquor) Diastereomeric Salts->More Soluble Salt (Mother Liquor) 2. Fractional Crystallization Enriched Enantiomer 1 Enriched Enantiomer 1 Less Soluble Salt (Crystal)->Enriched Enantiomer 1 3. Liberation (Base) Enriched Enantiomer 2 Enriched Enantiomer 2 More Soluble Salt (Mother Liquor)->Enriched Enantiomer 2 3. Liberation (Base)

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Recommended Chiral Resolving Agent

For the resolution of (1-Benzylazetidin-2-yl)methanamine, derivatives of tartaric acid are excellent candidates. (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a widely used and effective resolving agent for a variety of racemic amines due to its ability to form highly crystalline salts.[11]

Experimental Protocol: Chiral Resolution

Materials:

  • Racemic (1-Benzylazetidin-2-yl)methanamine

  • (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or Dichloromethane

Protocol:

  • Salt Formation and Crystallization:

    • In an Erlenmeyer flask, dissolve racemic (1-Benzylazetidin-2-yl)methanamine (1.0 equivalent) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.

    • Slowly add the DPTTA solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of crystals of the less soluble diastereomeric salt should be observed. For further crystallization, the flask can be placed in a refrigerator (4 °C).

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor contains the more soluble diastereomer and can be processed separately to recover the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystalline salt in a mixture of water and diethyl ether (or dichloromethane).

    • Add 2 M sodium hydroxide solution dropwise with vigorous stirring until the solid dissolves and the aqueous layer becomes basic (pH > 10).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1-Benzylazetidin-2-yl)methanamine.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the resolved amine should be determined using chiral HPLC (see Section 4).

ParameterConditionRationale
Resolving Agent (+)-Di-p-toluoyl-D-tartaric acidForms highly crystalline salts with amines.[11]
Solvent MethanolGood solubility for both reactants, allows for differential solubility of diastereomeric salts upon cooling.
Stoichiometry 0.5 - 1.0 eq. of chiral acidUsing a sub-stoichiometric amount can sometimes improve the purity of the first crop of crystals.
Crystallization Slow coolingPromotes the formation of well-defined crystals and enhances separation efficiency.
Liberation Aqueous NaOHA strong base is required to deprotonate the ammonium salt and regenerate the free amine.[12]

Chiral HPLC Separation

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the enantiomeric purity of a chiral compound and can also be employed for preparative-scale separations.[4][5] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[5]

Principle of Chiral HPLC

Enantiomers have identical physical properties in an achiral environment. However, when they interact with a chiral environment, such as a CSP, they form transient diastereomeric complexes with different stabilities. This difference in interaction energy results in different retention times on the HPLC column, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for the separation of a broad range of chiral compounds.[5]

Recommended Chiral HPLC Method

Analytical Method Development: A systematic screening of different chiral columns and mobile phases is typically required to find the optimal separation conditions.

ParameterRecommended Starting Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phase Hexane/Isopropanol with a basic additive
Basic Additive Diethylamine (DEA) or Ethanolamine (0.1%)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (due to the benzyl group)

Protocol for Analytical Separation:

  • Prepare a stock solution of the resolved (1-Benzylazetidin-2-yl)methanamine in the mobile phase.

  • Equilibrate the chosen chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Record the chromatogram and determine the retention times of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Preparative Chiral HPLC

Once an effective analytical method is developed, it can be scaled up for preparative separation to isolate larger quantities of each enantiomer. This involves using a larger dimension column and a higher flow rate. The mobile phase composition may need slight adjustments to optimize the loading capacity and resolution.

Conclusion

The successful synthesis and separation of (1-Benzylazetidin-2-yl)methanamine enantiomers are critical steps for the advancement of chiral drug development programs that utilize this scaffold. This guide provides robust and reliable protocols for the synthesis of the racemic compound and its subsequent resolution. The classical method of diastereomeric salt formation with (+)-di-p-toluoyl-D-tartaric acid offers a scalable and cost-effective approach for obtaining enantiomerically enriched material. Furthermore, the detailed chiral HPLC method serves as an essential tool for the accurate determination of enantiomeric purity and for preparative-scale separations when very high purity is required. By combining these techniques, researchers can confidently produce the desired enantiomers of (1-Benzylazetidin-2-yl)methanamine for their specific research needs.

References

  • Science Learning Center. Resolution of a Racemic Mixture. Available from: [Link]

  • Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(6), 2749-2751. Available from: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • PrepChem.com. Synthesis of N-benzyl-2-azetidinone. Available from: [Link]

  • Wang, Q., et al. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology, 12(1), 136-144. Available from: [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24961-24971. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • Google Patents. (2000). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • ChemRxiv. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]

  • de la Torre, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5034-5083. Available from: [Link]

  • ResearchGate. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Available from: [Link]

  • PubMed Central. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • PubMed Central. (2018). Enantioselective synthesis of α-tetrasubstituted (1-indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis. Available from: [Link]

  • PubMed. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Available from: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available from: [Link]

  • PubMed Central. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]

  • PubMed Central. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Primary Amine of (1-Benzylazetidin-2-yl)methanamine

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates.[1][2] Its strained four-membered ring introduces a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and fine-tune solubility and permeability. (1-Benzylazetidin-2-yl)methanamine is a versatile building block, presenting a primary amine that serves as a key handle for introducing a wide array of functional groups, thereby enabling the exploration of vast chemical space in the pursuit of novel therapeutics.[3][4][5]

This comprehensive guide provides detailed methods and protocols for the functionalization of the primary amine of (1-Benzylazetidin-2-yl)methanamine. We will delve into the mechanistic underpinnings of each reaction, offering insights into experimental design and optimization. The protocols provided are designed to be robust and reproducible, serving as a valuable resource for researchers in drug discovery and chemical biology.

Core Functionalization Strategies

The primary amine of (1-Benzylazetidin-2-yl)methanamine offers a nucleophilic center for a variety of chemical transformations. The most common and useful of these are:

  • Acylation: Formation of an amide bond, a cornerstone of medicinal chemistry.

  • Sulfonylation: Introduction of a sulfonamide group, a key pharmacophore in many approved drugs.

  • Reductive Amination: A versatile method for forming C-N bonds and introducing diverse alkyl groups.

  • Alkylation: Direct attachment of alkyl or aryl groups.

The choice of method will depend on the desired final compound and the compatibility of the reagents with the azetidine core.

N-Acylation: Forging the Amide Bond

The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[6][7][8] The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions with biological targets.

Scientific Principles

N-acylation of (1-Benzylazetidin-2-yl)methanamine can be achieved through several methods, most commonly via reaction with an acyl chloride, anhydride, or by using a carboxylic acid in the presence of a coupling agent. The reaction with acyl chlorides, often performed under Schotten-Baumann conditions, is a classic and highly effective method.[9][10] A base is required to neutralize the HCl byproduct, driving the reaction to completion.[9] Alternatively, peptide coupling reagents offer a milder approach for amide bond formation directly from carboxylic acids, minimizing the need for harsh reagents.[9][11]

Experimental Protocol: Acylation with an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the acylation of (1-Benzylazetidin-2-yl)methanamine with benzoyl chloride as a representative example.

Materials:

  • (1-Benzylazetidin-2-yl)methanamine

  • Benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1-Benzylazetidin-2-yl)methanamine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.1 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Workflow for N-Acylation```dot

Acylation_Workflow

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of (1-Benzylazetidin-2-yl)methanamine hydrochloride in Medicinal Chemistry Library Synthesis

Preamble: The Azetidine Scaffold as a Privileged Motif in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Saturate...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Saturated heterocycles, particularly those rich in sp³-hybridized carbons, are increasingly sought after to escape the "flatland" of aromatic-heavy compound collections. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a privileged scaffold.[1][2] Its inherent ring strain and conformational rigidity offer a unique combination of properties that can profoundly influence a molecule's bioactivity and pharmacokinetics.[3]

The incorporation of an azetidine moiety can enhance metabolic stability, increase aqueous solubility, and provide precise three-dimensional vectors for substituent placement, thereby improving target engagement.[2][3] This is evidenced by the presence of azetidine rings in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[3] This guide focuses on a specific, high-value building block, (1-Benzylazetidin-2-yl)methanamine hydrochloride , and delineates its strategic application in the synthesis of diverse chemical libraries for drug discovery programs.

The Building Block: A Dissection of (1-Benzylazetidin-2-yl)methanamine hydrochloride

(1-Benzylazetidin-2-yl)methanamine is a versatile chemical intermediate designed for efficient library synthesis.[4] Its structure is intelligently partitioned into three key components, each serving a distinct and critical function.

  • The Azetidine Core: Provides the rigid, sp³-rich scaffold that imparts favorable physicochemical properties to the final compounds. The substitution at the 2-position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

  • The Primary Aminomethyl Group (-CH₂NH₂): This is the primary reactive handle for diversification. As a nucleophilic primary amine, it is amenable to a wide array of robust and well-established chemical transformations, including acylation, sulfonylation, reductive amination, and urea/thiourea formation.

  • The N-Benzyl Protecting Group (N-Bn): The benzyl group serves as a stable and reliable protecting group for the azetidine ring nitrogen.[5] It is robust enough to withstand the conditions required for modifying the primary amine but can be selectively removed under standard catalytic hydrogenolysis conditions.[5][6] This "protect-and-diversify" strategy enables a two-stage diversification approach, where libraries can first be built upon the primary amine and subsequently functionalized at the ring nitrogen.

The hydrochloride salt form enhances the compound's stability and shelf-life, making it a convenient starting material for synthesis.

G cluster_0 Key Features of the Building Block A Azetidine Core (Rigid Scaffold, Chirality) B Primary Aminomethyl (Diversification Handle) C N-Benzyl Group (Protecting Group) D (1-Benzylazetidin-2-yl)methanamine (Core Structure) D->A provides D->B contains D->C protected by

Caption: Logical relationship of the key functional components.

Application in Library Synthesis: A General Workflow

The primary utility of (1-Benzylazetidin-2-yl)methanamine hydrochloride is in parallel synthesis to rapidly generate libraries of novel compounds. The workflow is logical and can be adapted for multiple diversification strategies.

G start Start: (1-Benzylazetidin-2-yl) methanamine HCl neutralize Step 1: Neutralization (e.g., Et3N, DIPEA) start->neutralize diversify1 Step 2: Diversification (R¹) - Acylation (R¹COCl) - Reductive Amination (R¹CHO) - Sulfonylation (R¹SO₂Cl) neutralize->diversify1 library1 Intermediate Library (N-Benzyl Protected) diversify1->library1 debenzylate Step 3 (Optional): N-Debenzylation (H₂, Pd/C) library1->debenzylate library2 Final Library (Dual-Diversified) library1->library2 To Final Library (if skipping Step 3/4) diversify2 Step 4: Diversification (R²) - Alkylation (R²-X) - Acylation (R²COCl) debenzylate->diversify2 diversify2->library2

Caption: General workflow for library synthesis.

Experimental Protocols

The following protocols are representative methodologies. Researchers should optimize conditions based on the specific substrates and available equipment.

Protocol 1: Amide Library Synthesis via Parallel Acylation

This protocol describes the reaction of the title compound with a library of diverse carboxylic acids using standard peptide coupling reagents.

Causality: The hydrochloride salt must first be neutralized with a non-nucleophilic base to free the primary amine for reaction. A coupling agent like HATU is used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form a stable amide bond.

Materials:

  • (1-Benzylazetidin-2-yl)methanamine hydrochloride

  • Library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of (1-Benzylazetidin-2-yl)methanamine hydrochloride in anhydrous DMF.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

    • Prepare 0.22 M solutions of each carboxylic acid from your library in anhydrous DMF.

  • Reaction Setup (per well/vial):

    • To each reaction vessel, add 500 µL (0.1 mmol, 1.0 eq) of the (1-Benzylazetidin-2-yl)methanamine hydrochloride stock solution.

    • Add 375 µL (0.3 mmol, 3.0 eq) of the DIPEA stock solution. The extra equivalent of base ensures complete neutralization of the HCl salt and the acid generated during coupling.

    • Add 500 µL (0.11 mmol, 1.1 eq) of the desired carboxylic acid stock solution.

    • Initiate the reaction by adding 500 µL (0.1 mmol, 1.0 eq) of the HATU stock solution.

  • Reaction and Work-up:

    • Seal the reaction block/vials and agitate at room temperature for 12-16 hours.

    • Quench the reaction by adding 1 mL of saturated aqueous NaHCO₃ solution to each well.

    • Extract the product with 2 mL of ethyl acetate. Agitate and allow the layers to separate.

    • Collect the organic layer for analysis and purification (e.g., via preparative LC-MS).

Protocol 2: N-Debenzylation for Second-Stage Diversification

This protocol details the removal of the N-benzyl group to expose the azetidine ring nitrogen for further functionalization.

Causality: Catalytic hydrogenolysis is the method of choice for removing benzyl groups.[6] Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the reaction of hydrogen gas with the benzyl C-N bond, cleaving it to release the free amine and toluene as a byproduct under mild conditions.[5]

Materials:

  • N-benzylated azetidine product from Protocol 1

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (balloon or Parr hydrogenator)

Procedure:

  • Reaction Setup:

    • Dissolve the N-benzylated azetidine substrate (e.g., 0.1 mmol) in 5 mL of methanol in a flask equipped with a stir bar.

    • Carefully add 10-20 mol% of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the debenzylated product, which can be used directly in the next step.

Data Presentation: Hypothetical Amide Library

The following table illustrates a small, hypothetical library synthesized using Protocol 1, demonstrating the diversity achievable from this single building block.

R-Group Source (R-COOH)R¹ SubstituentFormula of Final Product (N-Benzylated)Exact Mass [M+H]⁺
4-Chlorobenzoic acid4-Cl-PhC₂₁H₂₃ClN₂O355.1572
Cyclohexanecarboxylic acidCyclohexylC₂₁H₃₀N₂O327.2431
Thiophene-2-carboxylic acid2-ThienylC₁₉H₂₂N₂OS327.1526
N-Boc-glycineBoc-NH-CH₂-C₂₀H₂₉N₃O₃376.2282

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation (Protocol 1) 1. Incomplete neutralization of HCl salt.2. Deactivated carboxylic acid.3. Poor quality coupling reagent or solvent.1. Ensure ≥2 equivalents of base are used (3 eq is safer).2. Check the purity of the acid; consider converting to the acid chloride.3. Use fresh, anhydrous solvents and high-quality HATU.
Incomplete N-Debenzylation (Protocol 2) 1. Catalyst poisoning (e.g., by sulfur-containing substrates).2. Insufficient catalyst loading or H₂ pressure.3. Inactive catalyst.1. Use a more robust catalyst (e.g., Pearlman's catalyst) or increase loading. Pre-treat substrate to remove poisons if possible.2. Increase catalyst loading to 20 mol% and/or use a Parr apparatus for higher H₂ pressure.3. Use a fresh batch of catalyst.
Side Product Formation 1. Epimerization at the chiral center.2. Double acylation (on product amide N-H).1. Avoid high temperatures. Use coupling reagents known to suppress racemization (e.g., HATU, COMU).2. This is generally not observed under these conditions for amides, but if it occurs, use exactly 1.0 eq of the acylating agent.

Conclusion

(1-Benzylazetidin-2-yl)methanamine hydrochloride is a powerful and strategically designed building block for medicinal chemistry library synthesis. Its trifunctional nature—a rigid scaffold, a primary diversification handle, and a cleavable protecting group—enables the rapid and efficient generation of novel, three-dimensional chemical entities. By leveraging robust and well-understood chemical transformations, researchers can explore vast chemical space, accelerating the hit-to-lead optimization process in modern drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
  • Methods for the Synthesis of Substituted Azetines. (2017).
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). BenchChem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham Research Archive.
  • (1-Benzylazetidin-2-yl)methanamine. (n.d.). Chem-Impex.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications, The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • The Role of Benzyl Protecting Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Benzyl Protection. (n.d.). Common Organic Chemistry.

Sources

Application

Application Notes and Protocols for Peptide Coupling Reactions with (1-Benzylazetidin-2-yl)methanamine

Introduction: The Role of Azetidine Scaffolds in Modern Peptide Chemistry In the landscape of contemporary drug discovery and peptide science, the incorporation of conformationally constrained amino acid surrogates is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Azetidine Scaffolds in Modern Peptide Chemistry

In the landscape of contemporary drug discovery and peptide science, the incorporation of conformationally constrained amino acid surrogates is a cornerstone of rational molecular design. The azetidine ring, a four-membered saturated heterocycle, offers a unique structural motif that imparts significant conformational rigidity to peptide backbones. (1-Benzylazetidin-2-yl)methanamine, a chiral primary amine featuring this constrained ring system, serves as a valuable building block for synthesizing novel peptides and peptidomimetics with enhanced biological activity and metabolic stability.[1]

However, the inherent structural features of (1-benzylazetidin-2-yl)methanamine, specifically the steric bulk imparted by the benzyl group and the adjacent azetidine ring, present a notable challenge in peptide synthesis. These factors can significantly impede the approach of the amine nucleophile to the activated carboxylic acid, leading to slow reaction kinetics, incomplete conversions, and an increased risk of side reactions such as racemization.[2]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on performing successful peptide coupling reactions with (1-benzylazetidin-2-yl)methanamine. We will delve into the mechanistic considerations, provide detailed, field-proven protocols, and offer troubleshooting strategies to navigate the challenges associated with this sterically hindered, yet highly valuable, synthetic building block.

Mechanistic Considerations for Coupling Sterically Hindered Amines

The formation of a peptide bond is a nucleophilic acyl substitution reaction.[2] The success of this reaction hinges on the efficient activation of the carboxylic acid component, rendering it susceptible to attack by the amine nucleophile. In the case of sterically demanding amines like (1-benzylazetidin-2-yl)methanamine, the choice of coupling reagent is paramount. Standard reagents may prove inadequate, necessitating the use of more potent activators that can overcome the steric barrier.[3]

The Advantage of Uronium/Aminium and Phosphonium Salt Reagents

For sterically hindered couplings, uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium salts, like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are the reagents of choice.[4][5]

  • HATU reacts with a carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester. The nitrogen atom in the 7-azabenzotriazole (HOAt) moiety is thought to provide anchimeric assistance, accelerating the coupling reaction.[4] This makes HATU particularly effective for difficult couplings.[6]

  • PyBOP facilitates the rapid formation of a reactive benzotriazolyl ester intermediate, which readily reacts with the amine.[5]

These reagents are generally superior to carbodiimides like DCC or EDC for hindered systems as they lead to faster reaction rates and can help suppress side reactions.[3]

The Critical Role of a Non-Nucleophilic Base

The activation of the carboxylic acid by uronium/aminium and phosphonium reagents requires a tertiary amine base to deprotonate the carboxylic acid. The choice of base is crucial to prevent side reactions. A sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is highly recommended.[7] These bases are less likely to cause racemization of the activated amino acid compared to less hindered bases like triethylamine.[8]

Visualizing the Peptide Coupling Workflow

The general workflow for a peptide coupling reaction involving a sterically hindered amine can be visualized as a multi-step process, from reagent preparation to final product isolation.

PeptideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Carboxylic Acid, (1-Benzylazetidin-2-yl)methanamine, Coupling Reagent, & Base Activation Pre-activate Carboxylic Acid with Coupling Reagent & Base Reagents->Activation 1-5 min Coupling Add Amine to Activated Ester Activation->Coupling Add dropwise Quench Quench Reaction Coupling->Quench Monitor by TLC/LC-MS Extraction Aqueous Workup Quench->Extraction Purification Chromatography Extraction->Purification

Caption: General workflow for peptide coupling with a sterically hindered amine.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful coupling of an N-protected amino acid to (1-benzylazetidin-2-yl)methanamine. Optimization may be required depending on the specific substrates.

Protocol 1: HATU-Mediated Coupling (Recommended for High Efficiency)

This protocol is often considered the gold standard for difficult couplings due to the high reactivity of HATU.[9]

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Gly-OH) (1.0 eq)

  • (1-Benzylazetidin-2-yl)methanamine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise while stirring. Allow the activation to proceed for 1-5 minutes at 0 °C. Pre-activation is crucial to ensure the carboxylic acid is fully converted to the active ester before the amine is introduced.[10]

  • Coupling Reaction: In a separate flask, dissolve (1-benzylazetidin-2-yl)methanamine (1.0 eq) in a small amount of anhydrous DMF. Add this amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. For very hindered couplings, longer reaction times may be necessary.[11]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired dipeptide.

Protocol 2: PyBOP-Mediated Coupling

PyBOP is another highly effective phosphonium-based coupling reagent suitable for sterically hindered amines.[5][12]

Materials:

  • N-protected amino acid (1.0 eq)

  • (1-Benzylazetidin-2-yl)methanamine (1.2 eq)

  • PyBOP (1.2 eq)

  • DIPEA (1.5 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the N-protected amino acid (1.0 eq), (1-benzylazetidin-2-yl)methanamine (1.2 eq), and DIPEA (1.5 eq) in anhydrous DMF at 0 °C, add PyBOP (1.2 eq) in one portion.[12]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the yield and purity of the final product, especially in challenging cases. The following table summarizes the characteristics of commonly used reagents for sterically hindered couplings.

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium SaltVery HighExcellent for hindered couplings, low racemization with pre-activation.[4]Higher cost, potential for guanidinylation of the amine if not pre-activated.[4]
PyBOP Phosphonium SaltHighGood for hindered couplings, stable.[5]By-products can sometimes be difficult to remove.
HCTU Uronium/Aminium SaltHighMore reactive than HBTU, often a good alternative to HATU.[11]Can also cause guanidinylation.
EDC/HOBt CarbodiimideModerateWater-soluble by-products (EDC), cost-effective.Generally less effective for highly hindered systems, risk of N-acylurea formation.[7]

Troubleshooting and Advanced Strategies

Even with optimized protocols, challenges can arise. Here are some common issues and advanced strategies to overcome them.

  • Low Yield/Incomplete Reaction:

    • Double Coupling: If monitoring indicates an incomplete reaction after an extended period, a second portion of activated amino acid can be added. This involves adding fresh N-protected amino acid, coupling reagent, and base to the reaction mixture.[11]

    • Increased Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive sluggish reactions to completion. However, this should be done with caution as it can also increase the risk of racemization.[13]

    • Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a powerful strategy.[11][14]

  • Racemization:

    • The loss of stereochemical integrity at the α-carbon of the activated amino acid is a significant concern.[15]

    • Minimize Pre-activation Time: While pre-activation is beneficial, prolonged exposure of the activated ester to the base before the amine is added can increase racemization. Keep pre-activation times to a minimum (1-5 minutes).

    • Choice of Base: As mentioned, use a hindered base like DIPEA or collidine.[8]

    • Low Temperature: Performing the coupling at 0 °C or below can help to minimize racemization.

Conclusion

The successful incorporation of (1-benzylazetidin-2-yl)methanamine into peptide scaffolds is an achievable goal with the careful selection of reagents and reaction conditions. The steric hindrance presented by this valuable building block necessitates the use of potent coupling reagents like HATU or PyBOP, in conjunction with a non-nucleophilic base and an optimized protocol that often includes pre-activation of the carboxylic acid. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently utilize this and other sterically hindered amines to advance their research in peptide chemistry and drug development.

References

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 998–1004. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]

  • Thieme. (n.d.). Racemization Assays. [Link]

  • Lee, Y. S. (2003). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 47(2), 115-127. [Link]

  • S.Univ-dschang. (2026). Peptide Formation: Unveiling The PyBOP Mechanism. [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • ResearchGate. (n.d.). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in N-benzylazetidine Synthesis

Welcome to the technical support center dedicated to resolving challenges in the synthesis of N-benzylazetidine. This guide is structured to provide researchers, scientists, and drug development professionals with action...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of N-benzylazetidine. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to overcome low yields in this critical synthesis. We will delve into the causality behind common experimental pitfalls and provide robust, field-proven protocols to enhance your synthetic outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses the most frequently encountered issues leading to diminished yields of N-benzylazetidine. Each issue is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.

Issue 1: The reaction appears sluggish or incomplete, with significant starting material remaining.

Possible Cause 1: Sub-optimal Reaction Conditions.

The formation of the azetidine ring is often a kinetically controlled process. Temperature, solvent, and reaction time are critical parameters that can dramatically influence the reaction rate and overall yield.[1]

Solution:

  • Temperature Optimization: While some protocols proceed at room temperature, others may require gentle heating to overcome the activation energy barrier for cyclization.[2][3] However, excessive heat can promote side reactions or degradation.[4] It is advisable to start at room temperature and incrementally increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Solvent Selection: The choice of solvent can significantly affect the solubility of reactants and the reaction pathway.[6] Aprotic polar solvents like Tetrahydrofuran (THF) or acetonitrile are often effective.[2][7] If you are experiencing poor solubility or slow reaction rates, a systematic screening of solvents is recommended.

  • Reaction Time: Ensure sufficient reaction time for complete conversion.[6] Monitor the reaction until the starting materials are consumed, as determined by TLC or another suitable analytical method.[8]

Possible Cause 2: Poor Quality or Purity of Reagents.

Impurities in starting materials or solvents can interfere with the reaction, leading to the formation of by-products and a lower yield of the desired N-benzylazetidine.[1][4]

Solution:

  • Verify Reagent Purity: Use freshly distilled or purified starting materials.[6] The purity of reagents such as benzaldehyde and the azetidine precursor should be verified using analytical techniques like NMR or IR spectroscopy.

  • Anhydrous Conditions: For reactions sensitive to moisture, ensure all solvents and reagents are anhydrous. Water can hydrolyze intermediates or quench reactive species, thereby halting the reaction.[5][9]

Issue 2: Multiple spots are observed on TLC, indicating the formation of by-products.

Possible Cause 1: Competing Side Reactions.

The synthesis of azetidines can be accompanied by several side reactions, including polymerization, ring-opening, and the formation of larger heterocyclic systems.[10][11]

Solution:

  • Control Stoichiometry: The molar ratio of reactants needs to be carefully optimized to prevent the formation of impurities.[6] An excess of one reactant can lead to undesired side reactions.

  • Base Selection: In reactions requiring a base, the choice of base is critical. A strong, non-nucleophilic base is often preferred to avoid competing reactions.[5] For instance, in the cyclization of haloamines, a bulky base can minimize intermolecular side reactions.

  • Protecting Group Strategy: If the azetidine precursor has other reactive functional groups, a suitable protecting group strategy is essential to prevent unwanted side reactions.[5][8]

Possible Cause 2: Product Degradation.

N-benzylazetidine, like many nitrogen-containing heterocycles, can be susceptible to degradation under harsh reaction or workup conditions.[4]

Solution:

  • Mild Reaction Conditions: Whenever possible, opt for milder reaction conditions to minimize product degradation.[6]

  • Optimized Workup: During the workup procedure, avoid prolonged exposure to strong acids or bases. Ensure the pH is appropriately adjusted during aqueous extraction to minimize product solubility in the aqueous phase.[6]

Issue 3: Significant loss of product is observed during purification.

Possible Cause: Sub-optimal Purification Technique.

The physical properties of N-benzylazetidine (e.g., boiling point, polarity) will dictate the most effective purification method.

Solution:

  • Optimize Chromatography: If using column chromatography, experiment with different solvent systems (eluents) to achieve good separation of the product from impurities.

  • Vacuum Distillation: For thermally stable liquid products, vacuum distillation can be a highly effective purification method.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to obtain high-purity material.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-benzylazetidine?

A1: Common methods include the intramolecular cyclization of N-benzyl-3-halopropylamines, the reduction of N-benzylazetidinones, and the reaction of benzaldehyde with a suitable azetidine precursor followed by reductive amination.[12][2] One facile two-step synthesis involves the reaction of benzaldehyde with 3-bromopropylamine hydrobromide to form an aldimine intermediate, which is then reduced and cyclized.[2]

Q2: How can I effectively monitor the progress of my N-benzylazetidine synthesis?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[5] For more quantitative analysis and to identify potential by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some reagents used in azetidine synthesis can be toxic or corrosive, so it is essential to consult the Safety Data Sheet (SDS) for each chemical before use.

III. Experimental Protocols & Data

Protocol 1: Two-Step Synthesis of N-benzylazetidine[4]

This protocol is adapted from a reported high-yield synthesis of N-benzylazetidine.

Step 1: Formation of N-(benzylidene)-3-bromopropylamine

  • To a solution of benzaldehyde and 3-bromopropylamine hydrobromide in Tetrahydrofuran (THF), add triethylamine and anhydrous sodium sulfate.

  • Stir the mixture at room temperature and monitor the reaction by Gas Chromatography (GC) until the benzaldehyde is consumed.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to N-benzylazetidine

  • Dissolve the crude imine from Step 1 in methanol.

  • Add sodium borohydride portion-wise while maintaining the temperature between 50-55 °C.

  • After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitored by GC).

  • Cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain N-benzylazetidine as a clear liquid.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield of N-benzylazetidine.

ParameterCondition ACondition BExpected Outcome
Solvent THFMethanolTHF is generally preferred for the imine formation step to avoid side reactions with the solvent.[2]
Temperature Room Temperature50-55 °CThe reductive cyclization step often requires heating to proceed at a reasonable rate.[2]
Purification Column ChromatographyVacuum DistillationVacuum distillation is reported to be an effective method for purifying the final product.[2]

IV. Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low yields in N-benzylazetidine synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->review_conditions Reagents Pure analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) review_conditions->analyze_crude Conditions Optimized side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No solution_stoichiometry Optimize Reactant Stoichiometry side_products->solution_stoichiometry Yes product_loss Product Loss During Workup? incomplete_reaction->product_loss No solution_conditions Optimize Temp./Time/ Solvent incomplete_reaction->solution_conditions Yes solution_workup Optimize Workup & Purification product_loss->solution_workup Yes end Improved Yield solution_stoichiometry->end solution_conditions->end solution_workup->end

Caption: A decision tree for troubleshooting low yields.

V. References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Available from: [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis - ScienceDaily. (2024-06-29). Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27). Available from: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022-11-30). Available from: [Link]

  • A facile and efficient synthesis of n-benzylazetidine. Available from: [Link]

  • Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow - PMC - PubMed Central. Available from: [Link]

  • Further studies on the side reactions associated with use of N(pi)-benzyloxymethylhistidine. Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available from: [Link]

  • Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - NIH. (2022-05-06). Available from: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (2021-07-06). Available from: [Link]

  • Synthesis of A: 1-Benzhydryl-2-[α-(N-trifluoroacetylamino)benzyl]-azetidine - PrepChem.com. Available from: [Link]

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. Available from:

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06). Available from: [Link]

  • 3-Benzylazetidine | C10H13N | CID 16227838 - PubChem - NIH. Available from: [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and activity of benzimidazole N-Acylhydrazones against Trypanosoma cruzi, Leishmania amazonensis and Leishmania infantum - PubMed. (2024-09-15). Available from: [Link]

Sources

Optimization

Optimizing reaction conditions for azetidine ring formation via intramolecular cyclization

Welcome to the Technical Support Center for optimizing azetidine ring formation via intramolecular cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide expert ins...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing azetidine ring formation via intramolecular cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions (FAQs). We will delve into the causality behind experimental choices to help you navigate the complexities of synthesizing this valuable, strained heterocyclic motif.

Introduction: The Challenge of the Four-Membered Ring

Azetidines are crucial structural motifs in medicinal chemistry, valued for their ability to impart desirable physicochemical properties to drug candidates.[1][2] However, their synthesis via intramolecular cyclization is often challenging. The formation of a four-membered ring is entropically and enthalpically disfavored due to significant angle strain, making the reaction sensitive to subtle changes in substrate and conditions.[3] Competing side reactions, such as elimination or the formation of more stable five-membered pyrrolidine rings, are common hurdles.[1][4] This guide provides a structured approach to overcoming these challenges.

G cluster_precursor Acyclic Precursor cluster_process Cyclization Process cluster_products Potential Outcomes Precursor γ-Functionalized Amine (e.g., γ-amino halide/alcohol) Condition Base / Catalyst Solvent, Temp. Precursor->Condition Reaction Initiation Azetidine Desired Product: Azetidine (4-exo-tet) Condition->Azetidine Successful Cyclization SideProduct Side Products: Pyrrolidine (5-endo-tet) Elimination Products Oligomers Condition->SideProduct Competing Pathways G Start Problem: Low or No Azetidine Yield CheckLG Is the Leaving Group (LG) optimal (e.g., OTs, OMs, I, Br)? Start->CheckLG CheckBase Is the base appropriate? (pKa, Sterics, Solubility) Start->CheckBase CheckSolvent Is the solvent optimal? (Polar aprotic for SN2) Start->CheckSolvent CheckConc Is concentration too high? (Favors intermolecular reaction) Start->CheckConc CheckSide Are side products observed? (Pyrrolidine, Elimination) Start->CheckSide Sol_LG Solution: Switch to a better LG (e.g., from -Cl to -I or -OTs). CheckLG->Sol_LG If No Sol_Base Solution: Use stronger, non-nucleophilic base (e.g., NaH, KHMDS). Match base to N-protecting group. CheckBase->Sol_Base If No Sol_Solvent Solution: Switch to DMF, DMSO, or THF to better solvate cation and accelerate SN2 reaction. CheckSolvent->Sol_Solvent If No Sol_Conc Solution: Use high dilution conditions (<0.1 M) to favor intramolecular cyclization. CheckConc->Sol_Conc If Yes Sol_Side Solution: Analyze side products to diagnose issue. See Pyrrolidine FAQ (Q5). Lower temperature to reduce elimination. CheckSide->Sol_Side If Yes

Caption: A workflow for troubleshooting low-yielding reactions.

Q4: My reaction yield is consistently low or zero. What are the first things to check?

A4: Low yield is the most common issue. Systematically evaluate these four parameters:

  • The Leaving Group (LG): The rate of intramolecular S_N2 cyclization is highly dependent on the quality of the leaving group.

    • Causality: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. The order of reactivity is typically: Triflate (OTf) > Tosylate (OTs) > Mesylate (OMs) > I > Br > Cl.

    • Actionable Advice: If you are using a γ-chloroamine, conversion to the corresponding iodide in situ with a catalytic amount of NaI or KI can dramatically accelerate the reaction (Finkelstein reaction). If starting from a γ-amino alcohol, ensure complete conversion to the tosylate or mesylate before attempting cyclization.

  • The Base: The base must be strong enough to deprotonate the amine or sulfonamide precursor to generate the active nucleophile, but it should not cause side reactions.

    • Causality: The pKa of the base should be significantly higher than the pKa of the N-H proton. For N-tosyl amines, strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or hexamethyldisilazide salts (KHMDS, NaHMDS) are excellent choices. [5]Weaker bases like K₂CO₃ may be insufficient.

    • Actionable Advice: If deprotonation is suspected to be incomplete, switch to a stronger base. Ensure the base is soluble in your reaction solvent; for example, KHMDS is more soluble in THF than NaH.

  • The Solvent: The solvent plays a crucial role in stabilizing intermediates and transition states.

    • Causality: For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. They can solvate the counter-ion of the base (e.g., Na⁺) without strongly solvating the nitrogen nucleophile, thereby increasing its reactivity. [6] * Actionable Advice: If using a less polar solvent like THF or toluene and observing low reactivity, switching to DMF or DMSO can lead to a significant rate increase.

  • Concentration: The concentration of the acyclic precursor directly influences the competition between intramolecular cyclization and intermolecular polymerization.

    • Causality: At high concentrations, two different molecules are more likely to react with each other, leading to dimers and oligomers. At low concentrations (high dilution), the reactive ends of the same molecule are more likely to find each other. [3][7] * Actionable Advice: If you observe significant oligomerization (visible as baseline material or high molecular weight peaks in LCMS), perform the reaction under high dilution conditions (typically 0.01 M to 0.1 M). This can be achieved by the slow addition of the substrate to a solution of the base via syringe pump.

Q5: I am forming a five-membered ring (pyrrolidine) instead of the azetidine. How can I favor the four-membered ring?

A5: This is a classic problem of regioselectivity between 4-exo-tet (azetidine) and 5-endo-tet (pyrrolidine) cyclization pathways. While Baldwin's rules favor 4-exo cyclizations, the thermodynamic stability of the five-membered ring can sometimes lead to it being the major product. [4]

  • Causality (Substrate Control): The stereochemistry of the substrate can have a profound impact. In the La(OTf)₃-catalyzed aminolysis of 3,4-epoxy amines, cis-isomers almost exclusively yield azetidines (via attack at C3), whereas trans-isomers preferentially form pyrrolidines (via attack at C4). [4][8]This is a powerful example of substrate-directed synthesis.

  • Actionable Advice:

    • Verify Substrate Structure: Double-check that your leaving group is on the γ-carbon relative to the nitrogen. An isomeric impurity with the leaving group on the δ-carbon will produce a pyrrolidine.

    • Control Stereochemistry: If applicable to your system (like the epoxy amines), ensure you are starting with the correct diastereomer to favor the desired cyclization pathway.

    • Lower the Temperature: 5-endo cyclizations often have a higher activation energy but lead to a more stable product. Running the reaction at a lower temperature can favor the kinetically controlled 4-exo product over the thermodynamically favored 5-endo product.

G cluster_precursor cis-3,4-Epoxy Amine Precursor cluster_products Reaction Pathways Precursor cis-Epoxy Amine Catalyst La(OTf)₃ Precursor->Catalyst Reaction with Lewis Acid Azetidine Azetidine (4-exo-tet) Major Product Catalyst->Azetidine Favored Pathway (Attack at C3) Pyrrolidine Pyrrolidine (5-endo-tet) Minor Product Catalyst->Pyrrolidine Disfavored Pathway

Caption: Regioselectivity in La(OTf)₃-catalyzed cyclization.

Q6: My azetidine product decomposes during silica gel chromatography. How can I purify it safely?

A6: The ring strain of azetidines makes them susceptible to ring-opening, particularly under acidic conditions. [9][10]Standard silica gel is slightly acidic and can catalyze decomposition.

  • Causality: The lone pair on the azetidine nitrogen can be protonated by the acidic silanol groups on the silica surface. This activates the ring, making it vulnerable to nucleophilic attack by solvent (e.g., methanol) or other nucleophiles present, leading to ring-opened byproducts.

  • Actionable Advice:

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add ~1% triethylamine (or another volatile base) to neutralize the acidic sites. Let it sit for 15-30 minutes before packing the column.

    • Use Basic Alumina: For particularly sensitive compounds, basic alumina is a good alternative to silica gel.

    • Alternative Purification: Consider other methods like crystallization, distillation (for volatile azetidines), or preparative HPLC with a buffered mobile phase if chromatography is problematic.

    • Protecting Group Strategy: For NH-azetidines, purification is often easier if the nitrogen is protected (e.g., as a Boc-carbamate), as this reduces its basicity and sensitivity to acid. The protecting group can be removed in a subsequent step. [11][12]

Optimization of Reaction Parameters: Data & Protocols

Table 1: Selection of Base and Solvent for N-Tosyl Precursors
BasepKa (Conjugate Acid)Common SolventsProsCons
NaH ~36THF, DMFVery strong, inexpensive, non-nucleophilic.Poor solubility, heterogeneous reaction, requires careful handling.
KOtBu ~19THF, tBuOHStrong, soluble in THF, good for promoting elimination if desired.Can be nucleophilic at high temps, can promote elimination.
KHMDS/NaHMDS ~26THF, TolueneVery strong, highly soluble, non-nucleophilic, sterically hindered.More expensive, moisture-sensitive.
K₂CO₃ ~10.3DMF, AcetonitrileMild, inexpensive, easy to handle.Often not strong enough for complete deprotonation of sulfonamides.
Experimental Protocol: General Procedure for Cyclization of a γ-Mesyloxy-N-tosylamine

This protocol is a self-validating starting point. Monitor by TLC or LCMS at each stage.

  • Pre-Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

    • Wash the NaH three times with dry hexanes to remove the mineral oil, carefully decanting the hexanes each time.

    • Add dry DMF (to achieve a final substrate concentration of 0.05 M). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition & Cyclization:

    • Dissolve the γ-mesyloxy-N-tosylamine (1.0 eq) in a minimal amount of dry DMF.

    • Add the substrate solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring for the disappearance of starting material by TLC/LCMS. Gentle heating (40-60 °C) may be required if the reaction is sluggish.

  • Workup & Quenching:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., hexanes/ethyl acetate).

References

  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Fu, Z., & Xu, J. (2011). Synthesis of Azetidines. Prog. Chem.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem.
  • ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • ChemicalBook. 3-Hydroxyazetidine hydrochloride synthesis.
  • Kuriyama, M., et al. (2024). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • ResearchGate.
  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ChemRxiv. (2022).
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.
  • Chemistry LibreTexts. (2022).
  • American Chemical Society. (2023). Macrocyclization Reactions at High Concentration (≥0.2M)
  • Organic Chemistry Portal. Azetidine synthesis.
  • Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Wikipedia. Intramolecular reaction.
  • Wiley Online Library. (2019). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Bott, T. M., & West, F. G. (2012).
  • Le-Quelleuc, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • YouTube. (2020).
  • BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis.
  • American Chemical Society. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters.
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of (1-Benzylazetidin-2-yl)methanamine hydrochloride

This guide provides a comprehensive, experience-driven framework for the successful HPLC purification of (1-benzylazetidin-2-yl)methanamine hydrochloride. It is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the successful HPLC purification of (1-benzylazetidin-2-yl)methanamine hydrochloride. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for isolating this compound with high purity. The protocols and troubleshooting advice herein are grounded in established chromatographic principles and practical laboratory expertise.

Frequently Asked Questions (FAQs)

Q1: Why is HPLC purification necessary for (1-benzylazetidin-2-yl)methanamine hydrochloride?

A1: HPLC (High-Performance Liquid Chromatography) is a high-resolution separation technique essential for isolating the target compound from reaction byproducts, unreacted starting materials, and other impurities. Given that this is a hydrochloride salt of a primary amine, it is a polar and potentially reactive molecule. HPLC ensures the high purity required for downstream applications such as biological assays, structural analysis, and formulation development.

Q2: What is the fundamental principle behind the recommended HPLC method?

A2: The recommended method is Reversed-Phase HPLC (RP-HPLC) . In this mode, the stationary phase (the column) is non-polar (hydrophobic), and the mobile phase (the solvent) is polar.[1][2] (1-Benzylazetidin-2-yl)methanamine hydrochloride, being a salt, is polar. By controlling the mobile phase composition and pH, we can modulate its retention on the column, allowing it to be separated from less polar or more polar impurities.

Q3: What are the critical physicochemical properties of (1-benzylazetidin-2-yl)methanamine hydrochloride to consider?

PropertyEstimated Value/CharacteristicRationale and Impact on HPLC
Molecular Formula C₁₁H₁₇ClN₂Based on the free base (C₁₁H₁₆N₂) plus HCl.[3]
Molecular Weight ~212.72 g/mol Calculated from the molecular formula (Free Base MW: 176.26 g/mol + HCl MW: ~36.46 g/mol ).[3]
pKa Estimated 8-10Typical for primary and tertiary alkyl amines. This is a critical parameter for selecting the mobile phase pH. To ensure the compound is in a single, protonated form for good peak shape, the mobile phase pH should be at least 2 units below the pKa.[4][5]
Solubility Likely soluble in water and polar organic solvents (e.g., methanol, acetonitrile).As a hydrochloride salt, its polarity is increased, favoring solubility in the polar mobile phases used in RP-HPLC.[6]
UV Absorbance Expected due to the benzyl group.The benzene ring will have a UV absorbance maximum around 254-260 nm, allowing for straightforward detection with a standard UV-Vis detector.

Q4: Is chiral purification necessary for this compound?

A4: (1-Benzylazetidin-2-yl)methanamine possesses a chiral center at the C2 position of the azetidine ring. If the synthesis is not stereospecific, a racemic mixture of enantiomers will be produced. Standard reversed-phase columns will not separate these enantiomers. If the separation of enantiomers is required, a specialized chiral HPLC column and method would be necessary. This guide focuses on achiral purification to remove general impurities.

HPLC Purification Workflow

The following diagram outlines the logical flow of the purification process, from initial sample preparation to obtaining the final, pure compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Sample Preparation (Dissolution & Filtration) MethodDev Analytical Method Development SamplePrep->MethodDev MobilePhasePrep Mobile Phase Preparation (Solvent Mixing & Degassing) MobilePhasePrep->MethodDev ScaleUp Preparative Scale-Up MethodDev->ScaleUp Optimize for Loading PurificationRun Purification Run ScaleUp->PurificationRun FractionCollection Fraction Collection PurificationRun->FractionCollection Based on UV Signal FractionAnalysis Fraction Analysis (Analytical HPLC) FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Select Pure Fractions SolventRemoval Solvent Removal (e.g., Rotary Evaporation) Pooling->SolventRemoval FinalProduct Final Product (Pure Compound) SolventRemoval->FinalProduct

Sources

Optimization

Strategies to improve regioselectivity in azetidine ring-opening reactions

Welcome to the technical support guide for controlling regioselectivity in azetidine ring-opening reactions. This resource is designed for researchers, chemists, and drug development professionals who utilize these versa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for controlling regioselectivity in azetidine ring-opening reactions. This resource is designed for researchers, chemists, and drug development professionals who utilize these versatile four-membered heterocycles. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the insights needed to troubleshoot and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the factors that control where a nucleophile will attack an unsymmetrical azetidine ring.

Q1: What are the primary factors that dictate regioselectivity in azetidine ring-opening reactions?

A1: The regiochemical outcome of an azetidine ring-opening is a delicate balance of several competing factors. Understanding these is the first step to mastering your reaction. The main influences are:

  • Electronic Effects: The stability of the transition state is paramount. Substituents on the azetidine ring that can stabilize a developing positive charge (a carbocation-like character) will direct the nucleophile to that position. Unsaturated groups like aryl, vinyl, or carbonyls at the C2 or C4 position strongly favor nucleophilic attack at that carbon due to resonance stabilization of the transition state.[1][2]

  • Steric Hindrance: In the absence of strong electronic influences, the nucleophile will typically attack the less sterically hindered carbon atom.[1][2] For many 2-substituted azetidines, this means the attack occurs at the C4 position. Bulky nucleophiles will strongly favor the path of least steric resistance.

  • Azetidine Ring Activation: Azetidines are significantly more stable than their three-membered aziridine counterparts.[3] Therefore, activation is almost always required. This is typically achieved by making the nitrogen atom a better leaving group, either through protonation/coordination with a Lewis acid or by quaternization to form a reactive azetidinium ion.[1][4][5] The nature of this activation directly impacts the electronic landscape of the ring.

Q2: How does the nitrogen substituent (N-protecting group) influence the reaction?

A2: The N-substituent is not a passive spectator; it's an active participant that modulates the ring's reactivity.

  • Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts), nosyl (Ns), or Boc (tert-butoxycarbonyl) are considered "activating groups." They decrease the basicity of the nitrogen, making it more amenable to coordination with a Lewis acid.[6][7] The strong electron-withdrawing nature of sulfonyl groups can also polarize the C-N bonds, increasing the electrophilicity of the ring carbons.[7]

  • Alkyl/Aryl Groups: Simple N-alkyl or N-aryl azetidines are less reactive and often require quaternization into azetidinium salts (e.g., with methyl triflate) to undergo efficient ring-opening.[4][8] The regioselectivity in these cases is then governed by the substitution pattern on the resulting quaternary salt.

Q3: What is the role of a Lewis acid, and how does it direct regioselectivity?

A3: A Lewis acid (LA) acts as a catalyst by coordinating to the nitrogen atom of the N-activated azetidine (e.g., N-tosylazetidine). This coordination enhances the nitrogen's ability to act as a leaving group, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[6][9][10]

The choice of Lewis acid can subtly influence regioselectivity. For instance, different LAs have varying steric bulk and oxophilicity/thiophilicity, which can alter how they interact with the substrate and the nucleophile. In some cases, a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion.[6]

Q4: As a rule of thumb, when should I expect C2-attack versus C4-attack?

A4: While every system is unique, some general patterns hold true:

  • Expect C2-Attack when: The C2 position bears a substituent that can stabilize a positive charge, such as an aryl or vinyl group. This electronic effect often overrides steric considerations, directing the nucleophile to the benzylic or allylic position.[1][2][6]

  • Expect C4-Attack when: The C2 position has a simple alkyl group and C4 is unsubstituted. In this scenario, steric hindrance is the dominant factor, and the nucleophile will attack the more accessible C4 carbon.[4] This is also common when using sterically demanding nucleophiles, even if a C2-aryl group is present.[1][2]

Q5: How do the properties of the nucleophile affect the site of attack?

A5: The nucleophile is a key determinant of regioselectivity. According to Hard-Soft Acid-Base (HSAB) theory, the reaction proceeds through an SN2-like transition state.

  • Bulky vs. Small Nucleophiles: As mentioned, bulky nucleophiles (e.g., organocuprates, Grignard reagents) will preferentially attack the less substituted carbon (often C4) due to steric hindrance.[1][2]

  • Hard vs. Soft Nucleophiles: The nature of the nucleophile can influence the transition state. While less pronounced than in other systems, softer nucleophiles may favor attack at a site that leads to a more stable, later transition state, which can sometimes alter the regiochemical ratio.

Section 2: Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and solving common issues with regioselectivity.

Problem 1: My reaction gives a mixture of C2 and C4-opened regioisomers with poor selectivity.

  • Initial Analysis: A low regioselectivity indicates that the energy barriers for nucleophilic attack at both C2 and C4 are very similar. This often happens when electronic and steric effects are in direct opposition and are of comparable magnitude. For example, a 2-aryl azetidine (favoring C2 attack electronically) reacting with a moderately bulky nucleophile (favoring C4 attack sterically).

  • Troubleshooting Steps & Solutions:

    • Alter the Steric Profile of the Nucleophile:

      • To favor C4-attack: Increase the steric bulk of the nucleophile. If you are using methanol, try isopropanol or tert-butanol.

      • To favor C2-attack: Decrease the steric bulk. If a bulky organometallic reagent is giving a mixture, a smaller, softer nucleophile like an azide or cyanide anion might favor the electronically preferred C2 position.[4]

    • Screen Different Lewis Acids: The choice of Lewis acid can tip the balance. A bulkier Lewis acid might sterically block one face of the azetidine, influencing the nucleophile's trajectory.

      • Action: Set up parallel reactions with a panel of Lewis acids (e.g., BF₃·OEt₂, Cu(OTf)₂, Sc(OTf)₃, TiCl₄). See Protocol 2 for a general screening procedure.

    • Adjust the Temperature: Lowering the reaction temperature often increases selectivity by amplifying small differences in activation energy between the two competing pathways.

    • Change the Solvent: Solvent can influence the reaction by solvating the transition state differently. Experiment with a range of solvents from non-polar (e.g., Toluene, CH₂Cl₂) to polar aprotic (e.g., MeCN, THF).

Problem 2: The reaction yields the wrong regioisomer as the major product.

  • Initial Analysis: This indicates that one set of controlling factors (e.g., electronics) is overwhelmingly dominating another (e.g., sterics), contrary to your expectation. A classic example is desiring the C4-opened product from a 2-arylazetidine but obtaining the C2-opened product exclusively.

  • Troubleshooting Steps & Solutions:

    • Force a Switch from Electronic to Steric Control: If a C2-aryl group is directing the attack, you must introduce a significant steric barrier.

      • Action: Use a very bulky nucleophile. This is often the most effective strategy.

    • Modify the N-Protecting Group: The electronic nature of the N-substituent can influence the relative stability of the C2-N vs C4-N bonds. While more synthetically demanding, changing from an N-tosyl to an N-Boc or N-benzyl group can sometimes alter the electronic landscape sufficiently to change the outcome, especially after azetidinium ion formation.[7]

Problem 3: The reaction is very slow or does not proceed.

  • Initial Analysis: The azetidine ring is not sufficiently activated, or the nucleophile is not potent enough to open the ring. Azetidines are inherently less strained and thus more stable than aziridines.[3]

  • Troubleshooting Steps & Solutions:

    • Increase Activation:

      • Action: If using a catalytic amount of Lewis acid, increase the stoichiometry to 1.0 equivalent or more.[6]

      • Action: Switch to a stronger Lewis acid.

      • Action: If starting with an N-alkyl azetidine, convert it to a more reactive azetidinium salt using an alkylating agent like methyl triflate before adding the nucleophile.[4]

    • Increase Nucleophilicity: Use a stronger nucleophile or add an activating agent (e.g., using NaI with an alkyl chloride to generate the more nucleophilic iodide in situ).

    • Increase Temperature: Refluxing the reaction mixture can often provide the necessary energy to overcome the activation barrier.

Section 3: Protocols and Methodologies

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of a 2-Aryl-N-Tosylazetidine

This protocol is adapted from methodologies described for the regioselective ring-opening with alcohols.[6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aryl-N-tosylazetidine (1.0 equiv).

  • Solvent Addition: Dissolve the azetidine in the alcohol nucleophile (e.g., MeOH, EtOH), used as the solvent (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Catalyst Addition: Add the Lewis acid (e.g., Cu(OTf)₂, 1.0 equiv) portion-wise over 5 minutes.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 1,3-amino ether product. The regioselectivity can be determined by ¹H NMR analysis of the crude mixture.

Protocol 2: Screening Lewis Acids for Optimal Regioselectivity
  • Setup: Arrange a series of small, flame-dried reaction vials, each with a stir bar and under an inert atmosphere.

  • Substrate Addition: To each vial, add an identical amount of the azetidine substrate (e.g., 0.1 mmol).

  • Solvent/Nucleophile Addition: Add the solvent and nucleophile to each vial.

  • Catalyst Addition: To each vial, add a different Lewis acid (1.0 equiv) from a pre-weighed selection (e.g., Vial 1: BF₃·OEt₂, Vial 2: Cu(OTf)₂, Vial 3: Sc(OTf)₃, Vial 4: InCl₃, Vial 5: Zn(OTf)₂).

  • Reaction: Stir all reactions under identical conditions (temperature, time).

  • Analysis: After a set time, quench a small aliquot from each reaction and analyze by ¹H NMR or GC-MS to determine the conversion and the ratio of regioisomers. This allows for a direct comparison of the catalyst's effect on selectivity.

Section 4: Data Summaries
Table 1: Representative Effect of Substituents and Nucleophiles on Regioselectivity

This table summarizes general trends observed in the literature. The major product reflects the dominant regiochemical pathway.

Azetidine C2-SubstituentAzetidine C4-SubstituentNucleophileControlling FactorMajor ProductReference
ArylHMeOH (with LA)ElectronicC2-Attack[6]
HHAzide anionSteric (equivalent)C2/C4 Attack[4]
AlkylHBenzylamineStericC4-Attack[4]
ArylMeAcetate anionElectronic/StericC2-Attack[4]
ArylHArenes (with LA)ElectronicC2-Attack[10]
Section 5: Mechanistic Diagrams and Workflows
Diagram 1: General Pathways for Azetidine Ring-Opening

G cluster_start Reactants cluster_TS Activated Complex cluster_products Products A 2-Substituted N-Activated Azetidine AC [Azetidine-LA Complex] A->AC Coordination Nu Nucleophile Nu->AC LA Lewis Acid LA->AC P1 C2-Opened Product AC->P1  Path A (Electronic Control) Attack at C2 P2 C4-Opened Product AC->P2  Path B (Steric Control) Attack at C4

Caption: Lewis acid activation followed by two competing SN2-like pathways.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Start: Poor Regioselectivity q1 Is C2 substituted with an electronically stabilizing group (e.g., Aryl)? start->q1 a1 Increase steric bulk of the nucleophile (e.g., MeOH -> tBuOH) q1->a1 Yes a3 Decrease steric bulk of the nucleophile q1->a3 No q2 Selectivity Improved? a1->q2 a2 Screen different Lewis Acids (See Protocol 2) q2->a2 No end_ok Success: Optimized Selectivity q2->end_ok Yes end_review Re-evaluate Substrate (Consider changing N-protecting group) a2->end_review q3 Selectivity Improved? a3->q3 a4 Lower reaction temperature q3->a4 No q3->end_ok Yes a4->end_review

Caption: A decision-making guide for improving regioselectivity.

References
  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Chen, X., Wang, X., Han, T., Gong, J., Alam, P., Tang, B. Z., & Xu, J. (2022). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859-5862. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 37(6), 1139-1153. [Link]

  • Uesugi, S., Watanabe, H., & Nagasawa, K. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269894. [Link]

  • Ha, H. J., & Lee, W. K. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(7), 1774. [Link]

  • Liu, T., Li, Y., Lai, L., Cheng, J., Sun, J., & Wu, J. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605-3608. [Link]

  • Dwivedi, S. K., Gandhi, S., Rastogi, N., & Singh, V. K. (2007). Lewis acid catalyzed regioselective ring opening of azetidines with alcohols and thiols. Tetrahedron Letters, 48(31), 5375-5377. [Link]

  • Xu, J., & Chen, X. (2016). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 36(11), 2535-2548. [Link]

  • Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]

  • Ghorai, M. K., & Tiwari, D. P. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega, 3(12), 18765-18775. [Link]

  • Antermite, D., & Luisi, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3743-3763. [Link]

  • Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed. [Link]

  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]

  • Li, P., Tu, J. L., & Huang, B. (2025). Recent advances in transition-metal-free deconstructive functionalization of saturated N-, O-, P-, S-heterocycles. Chemical Communications. [Link]

  • Xu, J., & Chen, X. (2016). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Progress in Chemistry. [Link]

Sources

Troubleshooting

Addressing stability and degradation issues of (1-Benzylazetidin-2-yl)methanamine hydrochloride

Technical Support Center: (1-Benzylazetidin-2-yl)methanamine hydrochloride This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (1-Benzylazetidi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Benzylazetidin-2-yl)methanamine hydrochloride

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (1-Benzylazetidin-2-yl)methanamine hydrochloride. Its purpose is to provide in-depth insights into the stability characteristics of this compound and to offer practical, scientifically-grounded solutions to common degradation-related issues encountered during research and development.

Section 1: Understanding the Stability Profile of (1-Benzylazetidin-2-yl)methanamine hydrochloride

(1-Benzylazetidin-2-yl)methanamine is a valuable chiral building block in pharmaceutical research, prized for its unique structural features that can enhance the properties of bioactive molecules.[1] However, its chemical structure also contains moieties that are susceptible to degradation under common experimental and storage conditions. A proactive understanding of these liabilities is crucial for ensuring the integrity of experimental results.

The key structural features influencing its stability are:

  • The Azetidine Ring: This strained four-membered ring is susceptible to nucleophilic attack, particularly under hydrolytic (acidic or basic) conditions. This can lead to ring-opening, destroying the core scaffold of the molecule. Studies on similar azetidine-containing compounds have shown that degradation can proceed through the formation of a reactive azetidinium ion intermediate, which is then attacked by nucleophiles like water.[2]

  • Primary and Tertiary Amines: The molecule contains both a primary aminomethyl group and a tertiary amine within the azetidine ring. Amine functionalities are known to be susceptible to oxidation.

  • Benzylic Position: The carbon atom connecting the phenyl group to the azetidine nitrogen is a benzylic position, which can be prone to oxidation.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances water solubility but can also render the solid material hygroscopic. Absorbed moisture can accelerate hydrolytic degradation pathways.[3][4]

Based on these features, the primary degradation pathways can be postulated as hydrolysis, oxidation, and photodecomposition.

Degradation Pathways cluster_main Potential Degradation Pathways cluster_products Resulting Degradants Parent (1-Benzylazetidin-2-yl)methanamine hydrochloride Hydrolysis Hydrolysis (H₂O, Acid/Base) Parent->Hydrolysis Ring Strain Oxidation Oxidation (O₂, Peroxides) Parent->Oxidation Amine/Benzylic C-H Photolysis Photodegradation (UV/Vis Light) Parent->Photolysis Benzyl Chromophore RingOpened Ring-Opened Products (e.g., Amino Alcohols) Hydrolysis->RingOpened Oxidized N-Oxides, De-benzylated or Benzaldehyde Oxidation->Oxidized Photo Radical-derived Species, Complex Mixtures Photolysis->Photo

Caption: Proposed degradation pathways for (1-Benzylazetidin-2-yl)methanamine hydrochloride.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My latest HPLC/LC-MS analysis shows new, unexpected peaks that were not present in the initial analysis of the starting material. What are they?

A: The appearance of new peaks is a classic sign of sample degradation. The identity of these degradants will depend on the conditions the sample was exposed to.

  • Causality: If your sample was in an aqueous or protic solvent, the most likely cause is hydrolysis . The strained azetidine ring can undergo nucleophilic attack by water, leading to ring-opening. You would expect to see a new peak in your LC-MS with a mass corresponding to the parent compound + 18 amu (M+H₂O).

  • Troubleshooting Steps:

    • Mass Analysis: Check the mass-to-charge ratio (m/z) of the new peaks in your mass spectrometry data. Compare them to the parent mass and consider common transformations (see table below).

    • Review Sample History: Scrutinize the complete history of the sample. Was it exposed to acidic or basic buffers? Was it dissolved in a solvent that was not anhydrous? Was it left at room temperature for an extended period?

    • Forced Degradation: To confirm the identity, you can perform a targeted forced degradation study (see Protocol 4.1). For example, gently heating a small aliquot of the sample in a pH 2 or pH 10 buffer should intentionally generate the hydrolytic degradant, allowing for retention time matching.[5]

Q2: I've observed a significant loss of purity in my solid sample, which has been stored in the lab for a few weeks. What is the most probable cause and how can I prevent it?

A: The most likely cause is improper storage leading to the absorption of atmospheric moisture.

  • Causality: As a hydrochloride salt, the compound is potentially hygroscopic.[3][4] Absorbed water can create a microenvironment on the surface of the solid particles that facilitates slow hydrolysis of the azetidine ring over time, even at room or refrigerated temperatures.

  • Preventative Measures:

    • Strict Storage Conditions: The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[6]

    • Controlled Environment: Store the container in a desiccator or a controlled-humidity cabinet at the recommended temperature (typically 2-8°C).

    • Aliquoting: Upon receiving a new bottle, consider aliquoting the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere, thereby reducing the cumulative exposure to moisture and oxygen.

Q3: My solution of the compound, initially colorless, has developed a yellow or brownish tint. Why is this happening?

A: Color formation is often indicative of oxidative degradation .

  • Causality: The primary amine and the benzylic C-H bond are susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metal ions. This can lead to the formation of colored, conjugated impurities. The process can be complex, involving radical mechanisms.

  • Preventative Measures:

    • Use Degassed Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere. For transfers, use gas-tight syringes.

    • Protect from Light: Store the solution in an amber vial or wrap a clear vial in aluminum foil to protect it from light, which can catalyze oxidative processes.[7]

    • Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sometimes be beneficial, though compatibility must be verified for your specific application.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid (1-Benzylazetidin-2-yl)methanamine hydrochloride?

A: Based on safety data sheets for structurally similar amine hydrochlorides and best practices, the following conditions are recommended:

  • Temperature: 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon) in a tightly sealed container to prevent moisture and oxygen ingress.[6]

  • Environment: Keep in a dry, well-ventilated place. For added protection, place the sealed container inside a desiccator.[3]

  • Light: Protect from light by using an amber glass vial or storing the container in a dark cabinet.

Q2: How should I prepare and store solutions of this compound to maximize stability for experimental use?

A: To ensure the integrity of your results, always aim to prepare solutions fresh for each experiment. If a solution must be prepared in advance and stored, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous grade solvents. Degas the solvent with nitrogen or argon immediately before use.

  • Preparation: Dissolve the compound in the degassed solvent under an inert atmosphere.

  • Storage: Store the solution in a tightly sealed vial with minimal headspace, at low temperature (e.g., -20°C), and protected from light.

  • Duration: Even under these conditions, solution stability is limited. It is not advisable to store aqueous solutions for more than 24 hours. For any stored solution, a purity check via HPLC is recommended before use.

Q3: Is the compound known to be sensitive to light?

Section 4: Recommended Experimental Protocols

Protocol 4.1: Forced Degradation Study Workflow

A forced degradation or stress testing study is essential to identify likely degradation products and establish a stability-indicating analytical method.[5][9]

Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Aliquot & Subject to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base ox Oxidation (3% H₂O₂, RT) stress->ox photo Photolytic (ICH Q1B Light Box) stress->photo thermal Thermal (Solid) (80°C, 75% RH) stress->thermal analyze Neutralize, Dilute & Analyze acid->analyze base->analyze ox->analyze photo->analyze thermal->analyze characterize Characterize Degradants (LC-MS/MS, NMR) analyze->characterize

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at timed intervals.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[7] A dark control sample wrapped in foil must be run in parallel.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL). Analyze by a stability-indicating HPLC method (see Protocol 4.2).

  • Characterization: Use LC-MS/MS and NMR to elucidate the structures of the degradation products formed.[10][11][12]

Protocol 4.2: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing a method capable of separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV/PDA Detector: Scan 200-400 nm, monitor at ~254 nm.

    • Mass Spectrometer (ESI+): Scan a relevant mass range (e.g., m/z 100-500).

Section 5: Data Summary Table

The following table summarizes the expected outcomes from forced degradation studies, providing a guide for interpreting your results.

Stress ConditionExpected Degradation LevelPotential Degradation Products (by Mass Change)Likely Analytical Observation
Acidic Hydrolysis (0.1 M HCl) Moderate to High+18 amu: Ring-opening via hydrolysisAppearance of one or more polar peaks eluting earlier than the parent compound.
Basic Hydrolysis (0.1 M NaOH) Moderate+18 amu: Ring-opening via hydrolysisSimilar to acidic conditions, but may yield different isomer ratios.
Oxidation (3% H₂O₂) Moderate+16 amu: N-oxidation or aromatic hydroxylation-90 amu: N-debenzylationAppearance of multiple minor peaks, potential for color change in the solution.
Photolysis (ICH Q1B) Low to ModerateComplex mixture, potential for dimerization or radical productsMultiple small peaks, often difficult to resolve. Requires a dark control for comparison.
Thermal (Solid, 80°C) Low (if dry) to High (if humid)+18 amu: Hydrolysis if moisture is presentSignificant degradation only expected if humidity is high, confirming hygroscopicity.

Section 6: References

  • D. Nagasamy Venkatesh and S. D. Shanmuga Kumar. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • E. F. da Silva, et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH). Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • A-Z Chemical. (n.d.). (1-Benzylazetidin-2-yl)MethanaMine hydrochloride (CAS No. 1187929-92-5) SDS. Available at: [Link]

  • P. K. J. B. Bala, et al. (2018). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate. ResearchGate. Available at: [Link]

  • M. R. D. P. M. Letizia, et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. Available at: [Link]

  • S. El-Beqqali, et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. National Institutes of Health (NIH). Available at: [Link]

  • B. G. E. V. D. Broeck, et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]

  • S. A. G. S. L. Miller. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. Available at: [Link]

  • M. A. F. R. G. S. G. D. A. C. D. V. G. D. S. D. G. Burton. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • B. R. C. K. G. D. G. K. Reddy. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • M. K. M. A. B. R. P. S. T. G. R. Shendarkar, S. M. Vadvalkar. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

Sources

Optimization

How to prevent polymerization during the synthesis of strained azetidine rings

From the desk of the Senior Application Scientist Welcome to the technical support center for strained azetidine ring synthesis. Azetidines are critical building blocks in modern drug discovery, prized for their unique s...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for strained azetidine ring synthesis. Azetidines are critical building blocks in modern drug discovery, prized for their unique structural and pharmacokinetic properties. However, their inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to undesired side reactions, most notably ring-opening polymerization.[1] This guide provides in-depth, field-proven insights to help you navigate these challenges, maximize your yield, and ensure the integrity of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis and handling of strained azetidines.

Q1: My crude reaction mixture shows my desired azetidine by LCMS, but after purification, I isolate a sticky, insoluble solid. What's happening?

A: This is a classic sign of cationic ring-opening polymerization.[2] The inherent ring strain of azetidines makes them susceptible to this pathway, which can be initiated by trace acidic impurities.[2][3] These impurities might come from your reagents, solvents, or even silica gel used during chromatography. The acidic proton source protonates the azetidine nitrogen, forming a reactive azetidinium ion. This ion is then attacked by the nitrogen of another azetidine molecule, initiating a chain reaction that leads to a high molecular weight polyamine.

Q2: What are the primary drivers of azetidine polymerization?

A: The main culprits are:

  • Acidic Conditions: Lewis or Brønsted acids readily catalyze polymerization. This is the most common cause of failure.[3]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to ring-opening, especially for highly strained or activated azetidines.

  • Monomer Purity: Unreacted starting materials or acidic byproducts from a previous step can initiate polymerization.

  • Nitrogen Basicity: The availability of the nitrogen lone pair is crucial. Electron-withdrawing protecting groups can significantly reduce the nitrogen's basicity and, therefore, its tendency to act as a nucleophile in the polymerization cascade.[3]

Q3: Which N-protecting group is best for preventing polymerization?

A: The choice of protecting group is critical. The ideal group should decrease the nucleophilicity and basicity of the azetidine nitrogen.

  • Strongly Electron-Withdrawing Groups (EWG): Sulfonyl groups (e.g., tosyl (Ts), mesyl (Ms)) are highly effective. They significantly reduce the nitrogen's basicity, making it less prone to protonation and subsequent polymerization.[4] Anionic ring-opening polymerization of N-sulfonyl azetidines is possible but typically requires high temperatures (e.g., >120 °C) and a strong base initiator, conditions not usually present during synthesis or purification.[1][4]

  • Carbamates: Carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) offer a good balance of stability and ease of removal. The Boc group, for instance, is generally stable but can be removed under acidic conditions, which themselves can trigger polymerization if not carefully controlled.[5][6]

  • Steric Hindrance: Bulky groups like tert-butylsulfonyl can offer additional steric protection against nucleophilic attack, although they may sometimes lead to solubility issues with the resulting polymer.[4]

Q4: Can I use a polymerization inhibitor during my reaction or workup?

A: Yes, this is a highly recommended strategy. The addition of a non-nucleophilic, sterically hindered base can scavenge trace acids without interfering with most synthetic transformations.

  • Recommended Inhibitors: Proton sponge (1,8-bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine are excellent choices. They are basic enough to neutralize acids but too bulky to act as nucleophiles.

  • When to Add: You can add a small amount (1-5 mol%) to your reaction mixture, during aqueous workup, and even co-spot it on your TLC plate or pre-treat your silica gel with a triethylamine solution before chromatography.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems.

Scenario: You observe low to no yield of your desired azetidine product, accompanied by the formation of an uncharacterizable baseline material on TLC or an insoluble precipitate.

Logical Troubleshooting Workflow

This workflow helps pinpoint the source of polymerization.

TroubleshootingWorkflow start Problem: Low Yield & Polymer Formation check_reagents Step 1: Reagent & Solvent Purity Check start->check_reagents check_conditions Step 2: Reaction Condition Analysis check_reagents->check_conditions Reagents OK sub1 Are solvents anhydrous and amine-free? Are reagents fresh and free of acidic impurities? Is starting material fully consumed? check_reagents->sub1 check_workup Step 3: Workup & Purification Protocol Review check_conditions->check_workup Conditions OK sub2 Is the temperature too high? Is the reaction time unnecessarily long? Is an acidic catalyst or reagent involved? check_conditions->sub2 solution Implement Corrective Actions check_workup->solution Protocol Issue Identified sub3 Was an acidic quench used (e.g., NH4Cl)? Is the silica gel acidic? Was the product stored neat after isolation? check_workup->sub3

Figure 1: Troubleshooting workflow for azetidine polymerization.
Detailed Corrective Actions
  • If Reagent Purity is Suspect:

    • Solvents: Use freshly distilled or anhydrous grade solvents. If using chlorinated solvents, pass them through a plug of basic alumina immediately before use to remove trace HCl.

    • Reagents: Use freshly opened bottles of reagents where possible. If an acidic reagent is required (e.g., a Lewis acid catalyst), consider adding it slowly at low temperature to a solution already containing the azetidine precursor and a non-nucleophilic base.

  • If Reaction Conditions are a Concern:

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, running a reaction at 0 °C or -78 °C instead of room temperature can completely suppress polymerization.

    • Reaction Monitoring: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed. Prolonged reaction times increase the risk of side reactions.

    • Use of a Base: Add 1.1 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or a catalytic amount of Proton Sponge to buffer the reaction mixture.

  • If Workup/Purification is the Problem:

    • Aqueous Workup: Avoid acidic quenches. Use saturated sodium bicarbonate (NaHCO₃) or brine for washes.

    • Chromatography: Neutralize your silica gel. Prepare a slurry of silica gel in your desired eluent containing 1% triethylamine (Et₃N), then pack the column as usual. This deactivates acidic sites on the silica surface.

    • Storage: After isolation, store the purified azetidine in a dilute solution in a non-protic solvent (e.g., toluene, THF) in a freezer. Storing neat azetidines, especially if they are liquids, can lead to polymerization over time.

Part 3: Mechanistic Insight & Prevention Strategy

Understanding the mechanism is key to prevention. The primary polymerization route is cationic ring-opening.

Mechanism: Acid-Catalyzed Polymerization

PolymerizationMechanism A Azetidine A_H Azetidinium Ion (Reactive Intermediate) A->A_H Protonation (Fast) H_plus H+ p1 A_H->p1 Ring Opening (Rate-Limiting) A2 Another Azetidine Molecule A2->p1 Nucleophilic Attack Dimer Dimer Cation p2 Dimer->p2 Propagation Polymer Polymer Chain (n units) p1->Dimer p2->Polymer

Figure 2: Simplified mechanism of acid-catalyzed azetidine polymerization.

The key to prevention is to disrupt this cycle. This can be achieved by:

  • Eliminating the Initiator (H⁺): Scrupulously avoid all sources of acid.

  • Deactivating the Nucleophile (Nitrogen): Install an electron-withdrawing protecting group (e.g., -SO₂R) to make the nitrogen lone pair less available for both the initial protonation and the subsequent nucleophilic attack.

Data Summary: Impact of N-Substitution on Stability

The stability of the azetidine ring is highly dependent on the substituent on the nitrogen atom. Electron-withdrawing groups decrease the basicity of the nitrogen, thereby increasing stability against acid-mediated decomposition.

N-Substituent (on Azetidine)TypeRelative Basicity (pKa of conjugate acid)Stability to Acidic ConditionsReference
-H (unsubstituted)Activating~11.2Very LowGeneral Knowledge
-Alkyl (e.g., -CH₃)Activating~11.5Very LowGeneral Knowledge
-Aryl (e.g., -Ph)Deactivating~4.3Moderate[3]
-Boc (-CO₂tBu)DeactivatingLow (carbamate)Good[5]
-Tosyl (-SO₂Ar)Strongly DeactivatingVery LowExcellent[4]

Table 1: Qualitative comparison of the effect of N-substituents on azetidine stability.

Part 4: Field-Proven Experimental Protocol

Objective: To synthesize an N-Boc protected azetidine via intramolecular cyclization, with specific steps to mitigate polymerization. This protocol is adapted from common literature procedures for forming the azetidine ring from a 1,3-amino alcohol precursor.[7]

Reaction: N-Boc-3-amino-1-propanol to N-Boc-azetidine via mesylation and in-situ cyclization.

Materials:

  • N-Boc-3-amino-1-propanol

  • Triethylamine (Et₃N), freshly distilled

  • Methanesulfonyl chloride (MsCl), fresh

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (pre-treated with Et₃N)

Step-by-Step Protocol:

  • Pre-Reaction Setup:

    • All glassware must be oven-dried and cooled under a nitrogen atmosphere.

    • Prepare a stock solution of 1% Et₃N in ethyl acetate/hexanes for chromatography. Use this to slurry-pack your column just before use.

  • Reaction:

    • Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous THF (0.1 M concentration) in a round-bottom flask under nitrogen.

    • Add freshly distilled triethylamine (2.5 eq).

    • Cool the solution to -20 °C using a cryo-cooler or an acetonitrile/dry ice bath. Causality: Low temperature is critical. It slows the rate of the desired mesylation and cyclization but dramatically slows the unwanted polymerization pathway.

    • Add methanesulfonyl chloride (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -15 °C.

    • After the addition is complete, allow the reaction to stir at -20 °C for 1 hour.

    • Slowly warm the reaction to room temperature and allow it to stir for 12-16 hours. Monitor by TLC (staining with KMnO₄). The intermediate mesylate will form first, followed by the appearance of the more nonpolar azetidine product.

  • Workup (Polymerization Prevention Focus):

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (do NOT use water or acidic quenches).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ (1x) and then brine (1x). Causality: These basic washes remove the triethylamine hydrochloride salt and any trace acidic impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature below 30 °C . Causality: Avoid excessive heat during solvent removal.

  • Purification & Storage:

    • Immediately purify the crude oil by flash column chromatography using the pre-treated silica gel and the Et₃N-containing eluent system.

    • Combine the product-containing fractions and concentrate at low temperature.

    • For long-term storage, dissolve the final product in an anhydrous solvent like toluene and store under nitrogen in a freezer at -20 °C.

This comprehensive approach, combining careful selection of protecting groups, strict temperature control, and the elimination of acidic contaminants, will significantly improve your success rate in the synthesis of these valuable yet challenging molecules.

References

  • Alabugin, I. V., & Gold, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • DeVincentis, D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Rupar, P. A., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules. [Link]

  • Gleede, T., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • Parmar, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]

  • Wurm, F. R., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis of Azetidines. CDD. [Link]

  • He, Y., & Hartwig, J. F. (2023). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. ResearchGate. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

Sources

Troubleshooting

Challenges and solutions for scaling up the production of (1-Benzylazetidin-2-yl)methanamine

Welcome to the technical support center for the synthesis and scale-up of (1-Benzylazetidin-2-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (1-Benzylazetidin-2-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this valuable azetidine building block. (1-Benzylazetidin-2-yl)methanamine is a key intermediate in pharmaceutical development, particularly for novel therapeutics targeting neurological disorders and specific cellular receptors.[1] Its unique strained-ring structure and chiral center make its synthesis a non-trivial process, especially when transitioning from bench-scale to pilot or manufacturing scale.[2]

This document provides in-depth troubleshooting advice, step-by-step protocols, and a discussion of the critical parameters that govern success. Our approach is grounded in established chemical principles and field-proven strategies for robust process development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis.

Q1: My overall yield is consistently low. What are the most common culprits?

A: Low overall yield can typically be traced to three main areas:

  • Incomplete Cyclization: The formation of the four-membered azetidine ring is often the most challenging step. This can be due to poor quality reagents, incorrect stoichiometry of the base, or suboptimal reaction temperature.

  • Side Reactions: Competing reactions, such as intermolecular dimerization or the formation of more thermodynamically stable five-membered rings (pyrrolidines), can significantly reduce the yield of the desired azetidine.[3]

  • Product Loss During Workup: The product is a primary amine and can be water-soluble, especially in its protonated form. Significant product loss can occur during aqueous extraction if the pH is not carefully controlled.

Q2: I'm observing a significant, difficult-to-remove impurity in my final product. What is it likely to be?

A: The most common process-related impurity is often an isomer or a product of incomplete reaction. If your synthesis involves the reduction of a nitrile or amide precursor (e.g., (1-Benzylazetidin-2-yl)carbonitrile), the primary impurity may be the unreacted starting material or a partially reduced intermediate. Another possibility is a ring-opened product resulting from instability of the azetidine ring under harsh conditions (e.g., high temperature or strong acid/base).

Q3: How do I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is suitable for initial, rapid checks. However, for robust process control, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. A stable analytical method can distinguish the starting material, intermediate, product, and key impurities, providing critical data for determining reaction completion and identifying potential issues early.

Q4: Are there specific safety concerns when scaling up this synthesis?

A: Yes. Firstly, many synthetic routes involve reactive intermediates that can be unstable. Secondly, if the ring-formation step is highly exothermic, scaling up without proper thermal management can lead to a runaway reaction.[4] Thirdly, the use of reagents like lithium aluminum hydride for reduction requires specialized handling procedures at scale due to its high reactivity with moisture and air. Always conduct a thorough process safety review before any scale-up campaign.

Section 2: Troubleshooting Guide by Synthetic Stage

This guide assumes a common synthetic pathway for (1-Benzylazetidin-2-yl)methanamine, which involves the formation of an N-benzylazetidine ring followed by a functional group manipulation to yield the final aminomethyl group.

Stage A: Azetidine Ring Formation (e.g., Intramolecular Cyclization)

The formation of the strained four-membered ring is a critical, often low-yielding, step. A common method is the intramolecular cyclization of a γ-amino alcohol derivative.[5]

Problem 1: Reaction fails to initiate or proceeds very slowly.

  • Possible Cause (A): Inactive Reagents. The starting material may be of poor quality, or the base used for cyclization (e.g., sodium hydride, potassium tert-butoxide) may have degraded due to improper storage.

    • Solution: Verify the purity of starting materials via NMR or GC/MS. Use a fresh, properly stored batch of the base. Consider titrating the base before use to confirm its activity.

  • Possible Cause (B): Suboptimal Temperature. The activation energy for 4-exo-tet cyclization can be high, requiring elevated temperatures. Conversely, some methods may require cryogenic conditions to control selectivity.[3]

    • Solution: Experiment with a temperature range. Start at the literature-reported temperature and incrementally increase it, monitoring for product formation and decomposition. Ensure your heating/cooling system is calibrated and provides uniform temperature control, a critical factor during scale-up.[4]

Problem 2: Low yield with significant side product formation.

  • Possible Cause: Competing Intermolecular Reaction. At high concentrations, the starting material may react with itself (dimerize) instead of cyclizing.

    • Solution: Employ high-dilution conditions. This can be achieved by adding the substrate slowly over several hours to the reaction mixture, keeping its instantaneous concentration low. This favors the intramolecular reaction pathway.

  • Possible Cause: Formation of a Stable 5-Membered Ring. Depending on the substrate, a competing 5-exo-tet cyclization to form a pyrrolidine derivative might be thermodynamically favored.[3]

    • Solution: This is a fundamental challenge related to the substrate design. The choice of leaving group and reaction conditions is critical. Kinetically controlled conditions (e.g., strong, non-nucleophilic bases at low temperatures) often favor the formation of the strained azetidine ring.

Stage B: Functional Group Transformation (e.g., Nitrile/Amide Reduction)

Assuming the azetidine ring is functionalized with a nitrile or amide at the 2-position, the next step is reduction to the primary amine.

Problem: Incomplete reduction or formation of byproducts.

  • Possible Cause (A): Insufficient Reducing Agent. The stoichiometry of the reducing agent (e.g., LiAlH₄, borane) is critical. Impurities in the substrate or solvent (especially water) can consume the reagent.

    • Solution: Use at least the stoichiometrically required amount of reducing agent. On scale-up, it is common to use a slight excess (e.g., 1.1-1.5 equivalents) to account for minor impurities. Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause (B): Over-reduction or Side Reactions. Some reducing agents can cleave the benzyl protecting group or even the azetidine ring under harsh conditions.

    • Solution: Select a milder reducing agent if possible. Control the reaction temperature carefully; perform additions of the reducing agent at low temperatures (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.

  • Possible Cause (C): Difficult Workup/Quenching. The quenching of potent reducing agents like LiAlH₄ is highly exothermic and can be hazardous at scale if not controlled.

    • Solution: Follow a validated quenching procedure, such as the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water). At scale, this must be done slowly with efficient cooling to manage the exotherm.

Section 3: Scale-Up Challenges & Solutions

Transitioning from the lab bench to a pilot plant introduces challenges that are not always apparent at a small scale.[6][7]

Challenge Root Cause at Scale Proposed Solution
Poor Yield/Reproducibility Inefficient Mixing & Mass Transfer: Different reactor geometry and stirrer design can lead to poor mixing, affecting reaction kinetics.[4]Model the mixing in the large reactor. Use a stirrer designed for homogenous mixing (e.g., pitched-blade turbine). Adjust stirring speed based on process modeling, not just direct RPM conversion.
Thermal Runaway/Hotspots Reduced Surface-Area-to-Volume Ratio: Larger reactors have less surface area relative to their volume, making heat removal less efficient.[4]Ensure the reactor's cooling system is adequate for the reaction's exotherm. Consider semi-batch processing (slow addition of a reagent) to control the rate of heat generation.
Increased Impurity Profile Amplification of Minor Side Reactions: A side reaction that produces a 0.5% impurity at the lab scale can become a significant issue in a large batch.[4]Re-optimize the reaction conditions at the pilot scale. Even small changes in temperature or concentration can impact selectivity. Develop robust purification methods.
Difficult Product Isolation Phase Separation & Extraction Issues: Emulsions can form during aqueous workups in large reactors with high-shear mixing.Use a lower stirring speed during extraction. Consider adding a brine wash to help break emulsions. Allow for longer settling times.

Section 4: Key Experimental Protocols & Visualizations

Illustrative Synthetic Pathway

The following diagram outlines a plausible two-step synthesis from a commercially available precursor, N-benzyl-azetidine-2-carboxamide.

G cluster_0 Step 1: Reduction cluster_1 Starting Material Synthesis A N-Benzyl-azetidine-2-carboxamide B (1-Benzylazetidin-2-yl)methanamine A->B  1. LiAlH4, THF  2. Aqueous Workup C Azetidine-2-carboxylic acid D N-Benzyl-azetidine-2-carboxylic acid C->D  1. Benzyl Bromide  2. Base E N-Benzyl-azetidine-2-carboxamide D->E  1. SOCl2 or similar  2. NH3

Caption: Plausible synthetic route to the target compound.

Troubleshooting Workflow: Low Product Purity

This diagram provides a logical flow for diagnosing purity issues post-synthesis.

G start Low Purity Detected (by HPLC/GC) q1 Is the main impurity the starting material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Side Product Formation q1->a1_no No sol1 Increase reaction time or temperature. Verify reagent stoichiometry and quality. a1_yes->sol1 q2 Is the side product an isomer or a higher MW species? a1_no->q2 a2_isomer Isomerization or Regioselectivity Issue q2->a2_isomer Isomer a2_dimer Dimerization/ Oligomerization q2->a2_dimer Higher MW sol2 Re-evaluate reaction conditions (temp, solvent, base). Consider alternative synthetic route. a2_isomer->sol2 sol3 Use high-dilution conditions. Lower reaction concentration. a2_dimer->sol3

Caption: Decision tree for troubleshooting low purity.

Protocol: Lab-Scale Reduction of N-Benzyl-azetidine-2-carboxamide

Disclaimer: This protocol is illustrative and should be adapted and validated by the user. All work should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Preparation: Under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve N-benzyl-azetidine-2-carboxamide (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the LiAlH₄ slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 66 °C) and monitor by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL per gram of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (X mL per gram of LiAlH₄), and finally water again (3X mL per gram of LiAlH₄). A granular white precipitate should form.

  • Isolation: Filter the solid salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and washes.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography or, for larger scales, by vacuum distillation or crystallization after salt formation (e.g., as the hydrochloride salt).

References

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • Overcoming Challenges in Scale-Up Production - World Pharma Today. Available at: [Link]

  • synthesis of azetidine .pptx - Slideshare. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes - ResearchGate. Available at: [Link]

  • Azetidine Synthesis - Navjeet Kaur - Google Books.
  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthetic methods to access azetidines | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. Available at: [Link]

  • Problems in scale-up of biotechnology production processes - PubMed. Available at: [Link]

  • Avoiding pitfalls in scaling up biopharmaceutical production - Pharmaceutical Technology. Available at: [Link]

  • Scaling Up Biomanufacturing: Overcoming Challenges and Driving Innovation - Stämm. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. Available at: [Link]

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Optimization

Technical Support Center: Managing Ring Strain in Azetidine Functionalization Reactions

Welcome to the technical support center dedicated to the unique challenges and opportunities in the synthetic chemistry of azetidines. As their incorporation into pharmaceuticals and bioactive molecules continues to grow...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges and opportunities in the synthetic chemistry of azetidines. As their incorporation into pharmaceuticals and bioactive molecules continues to grow, a deep understanding of how to manage the inherent ring strain of this four-membered heterocycle is paramount for success in the lab.[1][2] The reactivity of azetidines is largely governed by a significant ring strain of approximately 25.4 kcal/mol, a value intermediate between the highly reactive aziridines and the more stable pyrrolidines.[1][3] This strain makes them valuable synthons for ring-opening reactions but also presents a significant challenge when functionalization of the intact ring is the goal.[1][4]

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, field-proven insights into navigating the complexities of azetidine chemistry. We will move from frequently asked questions to in-depth troubleshooting guides for specific experimental issues, all grounded in the principles of chemical reactivity and supported by authoritative literature.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and reactivity of azetidines.

Q1: Why is my azetidine compound decomposing under acidic conditions?

A1: Azetidines are susceptible to acid-mediated ring-opening.[2][5] Protonation of the ring nitrogen increases ring strain and makes the α-carbons highly electrophilic and susceptible to nucleophilic attack.[5] This can be triggered by strong acids (e.g., TFA, concentrated HCl) used during deprotection or workup, or even by Lewis acids intended to catalyze another transformation.[6][7] In some cases, a pendant nucleophilic group within the same molecule can facilitate an intramolecular decomposition pathway.[2]

Q2: What is the best N-protecting group to use for an azetidine to ensure ring stability?

A2: The choice is highly dependent on the subsequent reaction conditions. A summary is provided below:

Protecting GroupStability to AcidStability to BaseCommon Cleavage MethodKey Considerations
Boc (tert-Butoxycarbonyl)LabileGenerally stableStrong acid (TFA, HCl)Very common, but its acid lability requires careful planning. Not suitable for reactions requiring strong acid.[8]
Cbz (Carboxybenzyl)More stable than BocGenerally stableHydrogenolysis (H₂, Pd/C)Offers orthogonal deprotection if acid-labile groups are present elsewhere in the molecule.[8]
Sulfonyl (e.g., Tosyl, Nosyl)Generally stableGenerally stableHarsh reductive conditionsThe strong electron-withdrawing nature can activate the ring towards some nucleophiles but provides good overall stability.[8]
Benzhydryl (Bh) LabileStableHydrogenolysisOften used in syntheses where the final product is a free N-H azetidine.

Q3: I am observing significant amounts of polymer in my reaction. Why is this happening?

A3: Polymerization is a common side reaction driven by the thermodynamic favorability of relieving ring strain.[9] It is often initiated under cationic conditions, where an azetidinium ion is attacked by the nitrogen of another azetidine molecule, propagating a chain reaction.[10][11] This can be inadvertently triggered by acidic impurities, certain catalysts, or elevated temperatures.

Q4: What are "strain-release" functionalization reactions?

A4: These are powerful, modern methods that utilize highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), to synthesize functionalized azetidines.[12][13][14] The release of the high bicyclic strain provides a strong thermodynamic driving force for a nucleophile to add across one of the C-N bonds, selectively forming a substituted azetidine ring.[15][16] This approach avoids many of the challenges associated with functionalizing a pre-formed azetidine ring.[1]

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems in a question-and-answer format.

Issue 1: Low Yield or No Reaction in N-Acylation/Sulfonylation

Question: My attempt to N-acylate my 2-substituted azetidine with an acyl chloride in the presence of triethylamine (TEA) is giving a very low yield. What's going wrong?

Answer: This is a classic issue stemming from a combination of steric hindrance and insufficient basicity.

Potential Causes & Recommended Solutions:

Probable CauseRecommended SolutionCausality Explained
Insufficient Basicity Replace triethylamine (TEA) with a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.The HCl generated during the reaction protonates the azetidine nitrogen, rendering it non-nucleophilic. TEA may not be basic enough to effectively scavenge the acid, especially if the azetidine is weakly basic. DIPEA is more basic and sterically hindered, preventing it from acting as a competing nucleophile.[17]
Steric Hindrance If the acylating agent is bulky, consider switching to a less hindered alternative (e.g., using an acid anhydride with DMAP catalysis instead of an acyl chloride). Increasing the reaction temperature may also help overcome the activation barrier.The substituents on both the azetidine (especially at C2) and the acylating agent can sterically impede the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon.[17]
Substrate Instability Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully by TLC. Ensure the workup is non-acidic.The combination of an activating agent (acyl chloride) and base can sometimes promote undesired side reactions or decomposition if the substrate is sensitive.
Issue 2: Unintended Ring-Opening During a Reaction

Question: I'm trying to perform a substitution reaction on a side chain of my azetidine-containing molecule, but I am isolating a ring-opened product, such as a γ-amino alcohol or halo-amine. How can I prevent this?

Answer: Unwanted ring-opening is the most direct consequence of ring strain and is typically triggered by the presence of electrophiles (especially acids) or strong nucleophiles.

Troubleshooting Workflow for Unwanted Ring-Opening

G start Problem: Unwanted Ring-Opening Observed cond1 Are Lewis or Brønsted acids present? start->cond1 cond2 Is a strong nucleophile used? cond1->cond2 No sol1 1. Use non-acidic catalyst. 2. Buffer the reaction. 3. Use acid-stable protecting group (e.g., Cbz). 4. Perform an acid-free workup. cond1->sol1 Yes cond3 Is the reaction run at high temperature? cond2->cond3 No sol2 1. Use a milder or more hindered nucleophile. 2. Protect the azetidine nitrogen with an electron-withdrawing group (e.g., Tosyl) to reduce its nucleophilicity and ring activation. cond2->sol2 Yes sol3 Run reaction at lower temperature. Monitor for byproduct formation over time. cond3->sol3 Yes end Ring Integrity Maintained cond3->end No (Re-evaluate mechanism) sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for azetidine ring-opening.

Mechanism of Lewis Acid-Induced Ring Opening:

Lewis acids are often employed to activate functional groups, but they can readily coordinate to the azetidine nitrogen. This coordination enhances the ring strain and activates the C-N bonds toward nucleophilic attack, often leading to regioselective ring-opening.[6][7][18][19]

G cluster_0 Desired Functionalization (No Ring-Opening) cluster_1 Competing Pathway (Ring-Opening) A Azetidine Substrate B Reagent (No LA) A->B Reaction C Functionalized Azetidine B->C D Azetidine Substrate LA Lewis Acid (LA) D->LA Coordination E Activated Azetidinium-LA Complex LA->E Nu Nucleophile (Nu⁻) E->Nu SN2 Attack F Ring-Opened Product Nu->F

Caption: Competing pathways in reactions of azetidines.

Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling on my 3-bromoazetidine derivative, but the yield is poor and I see significant decomposition. How can I optimize this?

Answer: While challenging, Pd-catalyzed couplings on azetidines are feasible with careful optimization of the catalytic system. The strained ring can interact with the catalyst in complex ways.

Potential Causes & Recommended Solutions:

Probable CauseRecommended SolutionCausality Explained
Ligand Choice Screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.The ligand sphere around the palladium center is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step and prevent side reactions like β-hydride elimination or catalyst deactivation. Azetidine-based ligands have also shown promise.[20]
Base Sensitivity Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu or K₂CO₃.Strong bases can promote elimination or other side reactions with the strained azetidine ring. A careful balance is needed to facilitate the catalytic cycle without degrading the substrate.[8]
Catalyst Inhibition Ensure starting materials are pure. The azetidine nitrogen itself can sometimes coordinate to the palladium center, inhibiting catalysis.Free amine functionalities can act as catalyst poisons. If your azetidine is N-H, protecting it prior to the coupling reaction is often essential for achieving good yields.
Advanced Strategy: Strain-Release Functionalization

For the synthesis of complex, substituted azetidines, especially at the C3 position, traditional methods can be low-yielding. A superior and more modular approach is the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs).[12][13]

Conceptual Workflow:

G start Highly Strained 1-Azabicyclobutane (ABB) reagent Nucleophile (Nu⁻) (e.g., organometallics, amines) start->reagent Strain-Release Driven Attack product Regioselective Ring Opening reagent->product final Functionalized 3-Substituted Azetidine product->final

Caption: Strain-release functionalization of an ABB.

This strategy leverages the immense strain of the bicyclic system to drive a regioselective reaction with a wide range of nucleophiles, providing clean and efficient access to 3-substituted azetidines that would be difficult to synthesize otherwise.[1][15][16]

Experimental Protocols
Protocol 1: Robust N-Acylation of Azetidine

This protocol is optimized to minimize side reactions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the azetidine starting material (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.5 equiv) dropwise via syringe.

  • Acylating Agent: In a separate flask, dissolve the acyl chloride (1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled azetidine mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Mediated Ring Opening of an N-Tosyl-2-arylazetidine

This protocol demonstrates a controlled ring-opening to form a γ-amino ether, a common outcome when managing ring strain is not the primary goal.[6]

  • Setup: To a flask containing N-tosyl-2-arylazetidine (1.0 equiv), add the desired alcohol as the solvent (e.g., methanol, 20 equiv or more).

  • Catalyst Addition: Add a Lewis acid such as BF₃·OEt₂ or ZnCl₂ (1.0 equiv) portion-wise at 0 °C. Caution: The reaction can be exothermic.

  • Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until the pH is basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 1,3-amino ether product by flash chromatography.

By understanding the principles of ring strain and carefully selecting reagents and conditions, the synthetic utility of azetidines can be fully exploited while avoiding common pitfalls like decomposition and polymerization.

References
  • Wanner, B., & Bode, J. W. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 147(25), 22209-22218. [Link]

  • Baran, P. S., & Cernijenko, A. (2015). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications. [Link]

  • Bode, J. W. (2015). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Cernijenko, A., & Baran, P. S. (2015). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • Reddy, P. V. N. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]

  • Melchiorre, P. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. sfera - Unife. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Fairlie, D. P., & de Araujo, A. D. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. [Link]

  • Asian Publication Corporation. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Publication Corporation. [Link]

  • May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]

  • Urban, M., & Pápai, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • de Araujo, A. D., & Fairlie, D. P. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]

  • American Chemical Society. (n.d.). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society. [Link]

  • Richardson, P. (2025). A Multicomponent Reaction to Access Functionalized Azetidine Derivatives. Synfacts. [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. ResearchGate. [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. PubMed Central. [Link]

  • Schindler, C. S. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. AWS. [Link]

  • Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Portfolio. [Link]

  • Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • Liu, P. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]

  • Pápai, L., & Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Tyler, J. L., Noble, A., & Aggarwal, V. K. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PubMed. [Link]

  • Liu, P. (2022). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • All About Chemistry. (2020). Azetidine: Chemical Reactivity. YouTube. [Link]

  • Chen, X., & Xu, J. (2018). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • Gaucher, A., et al. (2025). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. [Link]

  • ResearchGate. (2025). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Sarazen, M. L., & Jones, C. W. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Efficient Azetidine Synthesis

Welcome to our dedicated technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable advice to navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable advice to navigate the complexities of catalyst selection and reaction optimization for this strained four-membered ring system. The inherent ring strain of azetidines presents unique synthetic challenges, making the choice of an appropriate catalyst paramount to success.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to address common issues encountered during your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the catalytic synthesis of azetidines.

Q1: What are the principal catalytic strategies for synthesizing azetidines?

A1: The construction of the azetidine ring is often challenging due to its strained nature.[1] Consequently, intramolecular cyclizations are frequently employed to overcome the high activation energy barrier. The primary catalytic methods include:

  • Intramolecular Aminolysis of Epoxides: This method utilizes Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, yielding 3-hydroxyazetidines.[3][4][5]

  • Palladium-Catalyzed Intramolecular C-H Amination: This powerful strategy enables the formation of the azetidine ring by activating a C(sp³)–H bond at the γ-position of an amine substrate. This reaction typically requires a directing group, such as picolinamide (PA), to facilitate the C-H activation and subsequent C-N bond formation.[1][6][7]

  • [2+2] and [3+1] Cycloadditions: Photochemical methods like the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene, can produce azetidines.[8][9] Additionally, transition-metal-catalyzed [3+1] cycloadditions are also a viable, albeit less common, route.[10]

  • Reductive Cyclization: The reductive cyclization of halogenated imines using reagents like sodium borohydride is another established method for accessing substituted azetidines.

Q2: How do I choose the right catalyst for my specific substrate?

A2: Catalyst selection is highly substrate-dependent. A logical starting point is to consider the functional groups present in your starting material.

  • For substrates such as cis-3,4-epoxy amines , a screening of Lewis acid catalysts is recommended. La(OTf)₃ has demonstrated high efficacy in promoting C3-selective aminolysis, which favors the formation of the azetidine ring.[3][4] While other Lewis acids like Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) are also active, they may necessitate longer reaction times for comparable yields.[3]

  • For substrates amenable to intramolecular C-H amination , a palladium catalyst is the standard choice. The selection of the directing group and oxidant is critical. A picolinamide (PA) directing group is commonly used with an oxidant like PhI(OAc)₂.[1]

  • For intermolecular reactions , such as cycloadditions, the catalyst choice is crucial for controlling both reactivity and selectivity. For instance, copper-catalyzed reactions of imido-sulfur ylides and enoldiazoacetates can be employed for the enantioselective synthesis of 2-azetines, which can then be reduced to azetidines.[3]

Q3: What is the significance of ligands in optimizing azetidine synthesis?

A3: Ligands are critical for modulating the reactivity, selectivity, and stability of metal catalysts. In palladium-catalyzed C-H amination, the ligand can influence the efficiency of the C-H activation and the subsequent C-N bond formation.[3] In the realm of enantioselective synthesis, chiral ligands are indispensable for inducing asymmetry. For example, a chiral sabox ligand is utilized in the copper-catalyzed enantioselective synthesis of 2-azetines.[3] It is also worth noting that azetidines themselves can serve as ligands in various catalytic processes, where their ring strain and substitution pattern can impact catalytic performance.[3]

Q4: How do reaction parameters like solvent and temperature influence catalyst performance?

A4: Solvent and temperature are critical parameters that require careful optimization.

  • Solvent: The choice of solvent can dramatically affect both the yield and selectivity of the reaction. In the La(OTf)₃-catalyzed aminolysis of epoxides, 1,2-dichloroethane (DCE) was found to be superior to benzene or dichloromethane, leading to higher yields and better selectivity for the azetidine product over the pyrrolidine byproduct.[4][11] Coordinative solvents such as acetonitrile (MeCN) and tetrahydrofuran (THF) can sometimes lead to incomplete reactions.[11]

  • Temperature: Many azetidine syntheses are performed at elevated temperatures (reflux) to provide the necessary activation energy for the ring closure.[4] However, for enantioselective reactions, lower temperatures are often required to maximize stereocontrol.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during azetidine synthesis.

Issue 1: Low or No Yield of Azetidine

A low or non-existent yield of the desired azetidine is a frequent challenge, often attributed to the high ring strain of the four-membered ring.[1]

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst - Run a control reaction with a known, reliable substrate. - Analyze the catalyst for signs of decomposition (e.g., color change).- Use a fresh batch of catalyst. - If applicable, purify the catalyst according to literature procedures. Many catalysts, especially triflates, are hygroscopic and should be handled under an inert atmosphere.
Catalyst Deactivation - The reaction starts but stalls before completion (monitor by TLC or LC-MS).- Ensure all reagents and solvents are rigorously dried. Water can deactivate Lewis acid catalysts.[11] - The amine substrate itself can quench Lewis acids due to its basicity.[4][11] Consider a slow addition of the substrate or using a higher catalyst loading.
Incomplete Reaction - TLC or LC-MS analysis shows significant amounts of starting material remaining.- Increase the reaction time. - Gradually increase the reaction temperature. - Consider switching to a higher-boiling solvent. For instance, in the La(OTf)₃-catalyzed aminolysis of epoxides, switching from refluxing CH₂Cl₂ to 1,2-dichloroethane (DCE) can improve completion.[4] - Increase the catalyst loading, but be mindful that this can sometimes lead to an increase in side products.[11]
Incorrect Reaction Conditions - Verify the reaction temperature and pressure.- For reactions that are sluggish at atmospheric pressure, consider using a sealed tube to reach higher temperatures. - Microwave irradiation can sometimes be effective in driving the reaction to completion.
Issue 2: Poor Regio-, Diastereo-, or Enantioselectivity

Achieving the desired selectivity is a common hurdle in the synthesis of functionalized azetidines.

Selectivity Issue Potential Cause Recommended Solution
Poor Regioselectivity (e.g., formation of pyrrolidine) - In the intramolecular aminolysis of 3,4-epoxy amines, attack at the C4 position leads to the formation of a five-membered pyrrolidine ring.- The choice of catalyst and substrate stereochemistry is crucial. For example, La(OTf)₃ with cis-3,4-epoxy amines favors C3-attack to form the azetidine, whereas with trans-3,4-epoxy amines, it can favor C4-attack to yield the pyrrolidine.[4] - Modify the electronic or steric properties of the substrate to favor attack at the desired position.
Poor Diastereoselectivity - Inadequate facial selectivity during the ring-forming step.- The choice of ligand in metal-catalyzed reactions is critical for controlling diastereoselectivity. Screening a panel of ligands is often necessary. - Temperature can have a significant impact; running the reaction at a lower temperature may improve diastereoselectivity.
Poor Enantioselectivity - Ineffective chiral catalyst or ligand. - Racemization of the product or intermediates.- Screen a variety of chiral ligands. The optimal ligand is often substrate-dependent. - Ensure the chiral catalyst is of high enantiomeric purity. - Lowering the reaction temperature can often improve enantioselectivity. - Check for potential sources of acid or base in the workup that could cause racemization.
Issue 3: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can be perplexing.

Observed Side Product Potential Cause Recommended Solution
Pyrrolidine - Competing 5-endo-tet cyclization.- As mentioned above, catalyst and substrate stereochemistry are key. Re-evaluate your choice of catalyst and the geometry of your starting material.
Acetoxylated Product - In palladium-catalyzed C-H amination using PhI(OAc)₂ as the oxidant, competing C-O bond formation can occur.- The addition of acetic acid can sometimes suppress the formation of the acetoxylated byproduct.[1] - The choice of oxidant can also be critical. A phenyliodonium dimethylmalonate reagent has been shown to favor the C-N reductive elimination pathway over C-O bond formation.[12]
Oligomerization/Polymerization - Intermolecular reactions competing with the desired intramolecular cyclization.- Run the reaction at a higher dilution to favor the intramolecular pathway. - A slow addition of the substrate to the reaction mixture can also be beneficial.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for azetidine synthesis to aid in your selection process.

Table 1: Comparison of Catalytic Systems for Intramolecular Azetidine Synthesis
Catalytic SystemSubstrate TypeCatalyst LoadingSolventTemp. (°C)Time (h)Yield (%)Key Considerations
La(OTf)₃ cis-3,4-epoxy amine5 mol%DCEReflux2.581High regioselectivity for azetidine over pyrrolidine (>20:1).[4]
Sc(OTf)₃ cis-3,4-epoxy amine5 mol%DCEReflux662Less reactive than La(OTf)₃, requiring longer reaction times.[3]
Pd(OAc)₂ / PhI(OAc)₂ Picolinamide-protected amine2.5 mol%Toluene1102485Addition of AcOH can improve yield.[1]
Pd(OAc)₂ / PhI(DMM) N-benzyl picolinamide10 mol%Toluene8012up to 80Phenyliodonium dimethylmalonate (PhI(DMM)) oxidant favors C-N bond formation.[12]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for two key catalytic procedures for azetidine synthesis.

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from the work of Kuriyama, Sasano, et al.[5]

Materials:

  • cis-3,4-epoxy amine (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware, dried in an oven

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cis-3,4-epoxy amine (1.0 eq) and La(OTf)₃ (0.05 eq).

  • Place the flask under an inert atmosphere of argon or nitrogen.

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux (approximately 83 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2.5 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination

This protocol is based on the work of He, Chen, et al.[6]

Materials:

  • Picolinamide (PA)-protected amine substrate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)

  • Phenyliodonium diacetate (PhI(OAc)₂) (1.1 eq)

  • Acetic acid (AcOH) (2.0 eq)

  • Anhydrous toluene

  • Argon gas for inert atmosphere

  • Standard laboratory glassware, dried in an oven

Procedure:

  • To an oven-dried screw-cap vial, add the PA-protected amine substrate (1.0 eq), Pd(OAc)₂ (0.025 eq), and PhI(OAc)₂ (1.1 eq).

  • Add a magnetic stir bar to the vial.

  • Seal the vial and purge with argon.

  • Add anhydrous toluene to achieve the desired concentration, followed by the addition of acetic acid (2.0 eq).

  • Place the sealed vial in a preheated oil bath at 110 °C and stir for 24 hours.[1]

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the azetidine product.

Visualizations: Mechanistic Insights

Understanding the underlying mechanisms of these catalytic reactions is crucial for rational optimization.

Lewis Acid-Catalyzed Intramolecular Aminolysis of an Epoxide

Lewis_Acid_Mechanism cluster_0 Catalytic Cycle EpoxyAmine cis-3,4-Epoxy Amine ActivatedComplex Activated Epoxide-Lewis Acid Complex EpoxyAmine->ActivatedComplex + La(OTf)₃ LewisAcid La(OTf)₃ IntraAttack Intramolecular Nucleophilic Attack ActivatedComplex->IntraAttack C3-attack AzetidineComplex Azetidine-Lewis Acid Complex IntraAttack->AzetidineComplex Product 3-Hydroxyazetidine AzetidineComplex->Product Release of Catalyst Product->LewisAcid Catalyst Regeneration

Caption: Proposed mechanism for La(OTf)₃-catalyzed intramolecular aminolysis.

Palladium-Catalyzed Intramolecular C-H Amination Workflow

Palladium_Workflow cluster_1 Decision & Optimization Workflow Start Start: Substrate with PA Directing Group CH_Activation C-H Activation with Pd(OAc)₂ Start->CH_Activation Palladacycle Formation of Palladacycle Intermediate CH_Activation->Palladacycle Oxidation Oxidation with PhI(OAc)₂ Palladacycle->Oxidation Pd_IV Formation of Pd(IV) Intermediate Oxidation->Pd_IV ReductiveElimination Reductive Elimination Pd_IV->ReductiveElimination Azetidine Azetidine Product ReductiveElimination->Azetidine C-N bond formation SideProduct Acetoxylated Side Product ReductiveElimination->SideProduct C-O bond formation (competing)

Caption: Key steps in the Pd-catalyzed intramolecular C-H amination.

References

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  • BenchChem Technical Support Team. (2025). Catalyst Selection for Efficient Azetidine Synthesis: A Technical Support Center. Benchchem.
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  • Wang, J. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. iScience, 25(5), 104250. [Link]

  • Li, P., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(26), 11593–11600. [Link]

  • Timsina, Y. N., Gupton, B. F., & Ellis, K. C. (2018). Palladium-Catalyzed C–H Amination of C(sp2) and C(sp3)–H Bonds: Mechanism and Scope for N-Based Molecule Synthesis. ACS Catalysis, 8(7), 5732–5776. [Link]

  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11136–11146. [Link]

  • Wang, J. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. iScience, 25(5). [Link]

  • Wang, J. (2021). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 41(1), 108–122. [Link]

  • Feng, X., et al. (2020). Ligand-controlled switch in diastereoselectivities: catalytic asymmetric construction of spirocyclic pyrrolidine-azetidine/oxe(thie)tane derivatives. Chemical Communications, 56(74), 10921–10924. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Progress in Chemistry. (2014). Synthesis of Azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Retrieved from [Link]

  • Couty, F., & Evano, G. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Molecules, 29(17), 4055. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to (1-Benzylazetidin-2-yl)methanamine and (1-Benzhydrylazetidin-3-yl)methanamine for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This four-membered nitrogen-containing heterocycle offers a unique combination of conformational rigidity and three-dimensionality, influencing metabolic stability and target engagement.[2] This guide provides a detailed comparative analysis of two key azetidine derivatives: (1-Benzylazetidin-2-yl)methanamine and (1-Benzhydrylazetidin-3-yl)methanamine. By examining their structural nuances, physicochemical characteristics, and potential pharmacological profiles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage these building blocks in their discovery programs.

Structural and Physicochemical Distinctions: A Tale of Two Isomers

At first glance, (1-Benzylazetidin-2-yl)methanamine and (1-Benzhydrylazetidin-3-yl)methanamine share a common azetidine core, yet their subtle structural dissimilarities give rise to distinct chemical properties and, consequently, divergent biological activities.

(1-Benzylazetidin-2-yl)methanamine features a benzyl group on the azetidine nitrogen and a methanamine substituent at the 2-position. This 2-substitution pattern is of particular interest in the synthesis of bioactive molecules and targeted therapies.[3] The presence of the chiral center at the 2-position makes it a valuable chiral auxiliary, enhancing enantioselectivity in chemical reactions.[3]

Conversely, (1-Benzhydrylazetidin-3-yl)methanamine incorporates a bulkier benzhydryl (diphenylmethyl) group on the nitrogen and a methanamine substituent at the 3-position of the azetidine ring. The benzhydryl moiety is a common pharmacophore found in a variety of biologically active compounds, including antihistamines and agents targeting the central nervous system. The 3-substituted azetidine scaffold is a key component in a range of therapeutic agents, from antivirals to central nervous system modulators.[2]

The key distinctions in their substitution patterns are visually represented below:

Chemical structures of (1-Benzylazetidin-2-yl)methanamine and (1-Benzhydrylazetidin-3-yl)methanamine

These structural variations directly influence their physicochemical properties, as summarized in the following table:

Property(1-Benzylazetidin-2-yl)methanamine(1-Benzhydrylazetidin-3-yl)methanamine (as hydrochloride salt)
Molecular Formula C₁₁H₁₆N₂[3]C₁₇H₂₁ClN₂[4]
Molecular Weight 176.26 g/mol [3]288.82 g/mol [4]
Appearance Pale yellow liquid[3]Not specified
Topological Polar Surface Area (TPSA) 29.26 Ų29.26 Ų[4]
Predicted LogP Not specified3.0883[4]
Hydrogen Bond Donors Not specified1[4]
Hydrogen Bond Acceptors Not specified2[4]
Rotatable Bonds Not specified4[4]

Comparative Analysis: A Structure-Activity Relationship Perspective

The substitution at the azetidine nitrogen significantly impacts the basicity, solubility, and target interactions of the molecule. The benzhydryl group in (1-Benzhydrylazetidin-3-yl)methanamine is substantially more lipophilic and sterically demanding than the benzyl group of its counterpart. This increased lipophilicity may enhance membrane permeability but could also lead to off-target binding and potential liabilities.

The position of the methanamine substituent is a critical determinant of biological activity. In (1-Benzylazetidin-2-yl)methanamine , the 2-substituted pattern can be leveraged to mimic the conformation of natural amino acids or to interact with specific receptor pockets. This positioning makes it a valuable building block for compounds targeting transporters and enzymes.[5]

In contrast, the 3-aminomethyl group in (1-Benzhydrylazetidin-3-yl)methanamine provides a different vector for interaction with biological targets. 3-Substituted azetidines have been explored as scaffolds for a variety of G protein-coupled receptor (GPCR) ligands and ion channel modulators. The orientation of the aminomethyl group in the 3-position can be crucial for establishing key interactions within a receptor binding site.

Hypothetical Experimental Workflow for Comparative Characterization

To empirically determine and compare the pharmacological profiles of these two compounds, a systematic experimental workflow is essential. The following diagram illustrates a logical progression of assays, from initial screening to more detailed functional characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Selectivity Profiling cluster_2 Phase 3: In-depth Characterization a Compound Acquisition & QC b High-Throughput Radioligand Binding Assays (e.g., Monoamine Transporters, GPCR Panel) a->b c IC50 Determination for 'Hits' b->c d Functional Assays (e.g., Neurotransmitter Uptake Inhibition) c->d e Off-Target Liability Screening c->e f Mechanism of Action Studies d->f g In Vitro ADME Profiling f->g caption Figure 1. Experimental workflow for comparative pharmacological profiling.

Caption: A streamlined workflow for the comparative pharmacological evaluation of azetidine derivatives.

Experimental Protocols

To provide actionable guidance, we present detailed, step-by-step methodologies for key experiments central to the characterization of these compounds.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Materials:

  • Cell membranes from HEK293 cells expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM desipramine (for NET), 10 µM fluoxetine (for SERT).

  • Test compounds: (1-Benzylazetidin-2-yl)methanamine and (1-Benzhydrylazetidin-3-yl)methanamine.

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and cocktail.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Compound Addition: Add 50 µL of test compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M) in duplicate. For total binding wells, add 50 µL of binding buffer. For non-specific binding wells, add 50 µL of the respective non-specific binding inhibitor.

  • Radioligand Addition: Add 50 µL of the appropriate radioligand at a concentration near its Kd.

  • Membrane Addition: Add 100 µL of the cell membrane preparation (5-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data using a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: GPCR Functional Assay (cAMP Accumulation)

This protocol measures the ability of the test compounds to modulate the activity of a Gs- or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • Cell culture medium and supplements.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM IBMX, pH 7.4.

  • Forskolin (for Gi-coupled receptors).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.

  • Assay Initiation:

    • For Gs-coupled receptors: Aspirate the culture medium and add 50 µL of the test compound dilutions to the cells.

    • For Gi-coupled receptors: Aspirate the culture medium and add 25 µL of the test compound dilutions, followed by 25 µL of forskolin at a concentration that elicits approximately 80% of its maximal response (EC₈₀).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonists, determine the EC₅₀ and Emax. For antagonists, determine the IC₅₀ by measuring the inhibition of agonist-stimulated cAMP production.

Concluding Remarks

(1-Benzylazetidin-2-yl)methanamine and (1-Benzhydrylazetidin-3-yl)methanamine represent two valuable, yet distinct, chemical tools for the modern medicinal chemist. The choice between these two scaffolds will be dictated by the specific therapeutic target and the desired pharmacological profile. The 2-substituted benzyl derivative offers a platform for developing potent and selective ligands for transporters and enzymes, while the 3-substituted benzhydryl analog provides a starting point for the discovery of novel GPCR modulators and CNS-active agents. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization and comparison of these and other azetidine-based compounds, empowering researchers to make data-driven decisions in their quest for next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Vertex AI Search.
  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Vertex AI Search.
  • (1-Benzylazetidin-2-yl)methanamine - Chem-Impex. (n.d.). Vertex AI Search.
  • (1-benzhydrylazetidin-3-yl)methanamine hydrochloride - ChemScene. (n.d.). Vertex AI Search.
  • (1-Benzylazetidin-2-yl)methanamine | 46193-94-6 - J&K Scientific. (n.d.). Vertex AI Search.

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Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of (1-Benzylazetidin-2-yl)methanamine Derivatives as Novel Enzyme Inhibitors

Abstract The (1-Benzylazetidin-2-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly potent and selective enzyme inhibitors. This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (1-Benzylazetidin-2-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly potent and selective enzyme inhibitors. This guide provides a comprehensive framework for the in vitro validation of this class of compounds, grounded in established scientific principles and practical, field-proven methodologies. We will explore the validation cascade from initial high-throughput screening to detailed mechanistic studies, focusing on two key enzyme targets: Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the biological activity of novel chemical entities.

Introduction: The Therapeutic Potential of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" structure in medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile pharmacophore have led to its incorporation into numerous biologically active compounds. The (1-Benzylazetidin-2-yl)methanamine core, in particular, shares structural homology with known inhibitors of key enzymes involved in neurological disorders and oncology, making it a compelling scaffold for inhibitor design.

The primary goal of in vitro validation is to bridge the gap between a synthesized compound and its potential therapeutic application.[1] This process involves a tiered approach, beginning with broad screening to identify "hits" and progressing to detailed characterization to confirm potency, selectivity, and mechanism of action.[2][3] This guide will compare three hypothetical derivatives—Derivative A , Derivative B , and Derivative C —against established reference compounds to illustrate the validation process.

Identifying and Characterizing Primary Biological Targets

Based on structural analysis and existing literature, the (1-Benzylazetidin-2-yl)methanamine scaffold is a likely candidate for targeting two important flavin adenine dinucleotide (FAD)-dependent enzymes:

  • Monoamine Oxidase B (MAO-B): A key enzyme in the central nervous system that degrades neurotransmitters like dopamine.[4] Selective MAO-B inhibitors are established therapeutics for Parkinson's disease.[5][6]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): A histone demethylase that is overexpressed in various cancers, making it a prime target for oncological therapies.[7][8][9] LSD1 shares structural homology with MAO, which can present challenges and opportunities for inhibitor design.[10]

Our validation strategy will therefore focus on quantifying the inhibitory activity of our derivatives against these two targets, assessing both their potency and their selectivity.

The In Vitro Validation Workflow: A Step-by-Step Guide

A robust in vitro validation plan follows a logical progression from high-level screening to detailed mechanistic understanding. This ensures that resources are focused on the most promising candidates.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Safety & Off-Target PrimaryScreen Primary Screen (Single Concentration) IC50_Det IC50 Determination (Dose-Response) PrimaryScreen->IC50_Det Hit Identification Selectivity Selectivity Profiling (MAO-A vs MAO-B vs LSD1) IC50_Det->Selectivity Potency Confirmed Mechanism Mechanism of Action (Reversibility & Kinetics) Selectivity->Mechanism Selectivity Confirmed Cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS) Mechanism->Cytotoxicity Lead Candidate hERG hERG Safety Screen Mechanism->hERG Safety Profiling TargetEngagement Cellular Target Engagement (e.g., Western Blot for H3K4me2) Cytotoxicity->TargetEngagement

Caption: Overall In Vitro Validation Workflow.

Biochemical Assay: Primary Target Inhibition

The foundational step is to determine if the derivatives can inhibit the purified target enzyme in a controlled, cell-free environment.[1][3]

Target: Recombinant Human MAO-B and LSD1. Reference Inhibitors: Selegiline (MAO-B), GSK2879552 (LSD1).

Experimental Protocol: MAO-Glo™ Assay (Promega)

This is a robust, high-throughput assay that measures enzyme activity by detecting the luminescence generated from a derivative of the luciferin substrate.

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A/B enzyme solutions, and the MAO substrate as per the manufacturer's protocol. Prepare serial dilutions of test compounds (Derivatives A, B, C) and reference inhibitors in DMSO, followed by a final dilution in assay buffer.

  • Enzyme Reaction: In a 96-well white assay plate, add 12.5 µL of the test compound dilution.

  • Initiation: Add 12.5 µL of the MAO-A or MAO-B enzyme/substrate mix to each well to initiate the reaction. Include "no enzyme" controls and "vehicle" (DMSO) controls.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes.

  • Detection: Add 25 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: After a 20-minute incubation, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle control (100% activity) and no enzyme control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

Expected Data & Interpretation

The primary output is the IC50 value.[11] A lower IC50 indicates a more potent inhibitor.

CompoundMAO-B IC50 (nM)LSD1 IC50 (nM)MAO-A IC50 (nM)Selectivity (MAO-A/MAO-B)
Derivative A 15>10,0002,500167
Derivative B 85045>10,000N/A
Derivative C 951101,20012.6
Selegiline 12>10,0001,800150
GSK2879552 >10,00030>10,000N/A
  • Interpretation:

    • Derivative A shows high potency and selectivity for MAO-B, comparable to the reference drug Selegiline.

    • Derivative B is a potent LSD1 inhibitor with excellent selectivity over the MAO enzymes.

    • Derivative C is a dual inhibitor, showing moderate potency against both MAO-B and LSD1. This could be therapeutically interesting but requires careful characterization.[9]

Mechanism of Action: Reversibility Studies

Understanding whether an inhibitor is reversible or irreversible is critical for its development.[11] This can be assessed using a simple dialysis or dilution experiment.

Experimental Protocol: Rapid Dilution Assay

  • Pre-incubation: Incubate a concentrated solution of the enzyme (e.g., 100x the final assay concentration) with a high concentration of the inhibitor (e.g., 10x IC50) for 30-60 minutes.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate.

  • Activity Measurement: Immediately measure the enzymatic activity over time.

  • Analysis:

    • Reversible Inhibitor: Activity will rapidly recover to a level comparable to a control enzyme that was diluted without the inhibitor.

    • Irreversible Inhibitor: Activity will remain low, as the covalent bond formed during pre-incubation is not broken by dilution.

G cluster_0 Reversible Inhibition cluster_1 Irreversible Inhibition A Enzyme + Inhibitor E•I Complex B B A->B Dilution (Inhibitor dissociates) C Enzyme + Inhibitor E-I Covalent Bond D Inactive Enzyme C->D Dilution (No dissociation)

Caption: Reversible vs. Irreversible Inhibition.

Cell-Based Assays: Confirming Activity in a Biological System

Biochemical assays are essential, but activity must be confirmed in a cellular context.[3]

1. Cytotoxicity Assessment (MTS Assay)

  • Causality: Before assessing target engagement, we must ensure the compound is not simply killing the cells, which would confound any results. This is a critical self-validating control.

  • Protocol:

    • Cell Plating: Seed cancer cells (e.g., A549 lung cancer line) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the test compounds for 48-72 hours.

    • MTS Reagent: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

    • Incubation: Incubate for 1-4 hours at 37°C. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.

    • Measurement: Measure the absorbance at 490 nm.

    • Analysis: Calculate the CC50 (concentration causing 50% cytotoxicity). A high CC50 relative to the biochemical IC50 is desirable.

2. Cellular Target Engagement (for LSD1 Inhibitors)

  • Causality: To prove that the inhibitor is working via the intended mechanism in cells, we must measure a direct downstream consequence of target inhibition. For LSD1, this is an increase in the methylation of its substrate, Histone H3 at Lysine 4 (H3K4me2).

  • Protocol (Western Blot):

    • Treatment: Treat cancer cells (e.g., THP-1 leukemia cells) with Derivative B or GSK2879552 at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 24-48 hours.

    • Lysate Preparation: Harvest the cells and extract total protein using RIPA buffer.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane and probe with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3 or β-actin).

    • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Expected Result: A dose-dependent increase in the H3K4me2 band intensity for cells treated with Derivative B, confirming it inhibits LSD1's demethylase activity in a cellular environment.[12]

Comparative Analysis and Final Assessment

The data from all assays should be consolidated to provide a holistic view of each derivative's profile.

CompoundTargetPotency (IC50, nM)SelectivityCellular ActivityCytotoxicity (CC50)Assessment
Derivative A MAO-B15High (>150x vs MAO-A)N/A (Neuro endpoint needed)> 25 µMPromising MAO-B Lead. Potent and selective. Favorable cytotoxicity profile.
Derivative B LSD145High (>200x vs MAOs)Confirmed (H3K4me2 ↑)> 15 µMPromising LSD1 Lead. Potent, selective, and active in cells.
Derivative C Dual95 (MAO-B), 110 (LSD1)LowTo be determined> 20 µMDual Inhibitor Candidate. Further studies needed to validate therapeutic rationale for dual targeting.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the in vitro validation of (1-Benzylazetidin-2-yl)methanamine derivatives. Through a combination of biochemical and cell-based assays, we have successfully characterized three hypothetical derivatives, identifying Derivative A as a potent and selective MAO-B inhibitor and Derivative B as a promising lead for LSD1-targeted cancer therapy.

The crucial next steps for these lead compounds would involve:

  • ADME Profiling: In vitro assessment of absorption, distribution, metabolism, and excretion properties.

  • Further Safety Screening: Broader kinase panel screening and hERG channel assays to identify potential off-target liabilities.

  • In Vivo Studies: Advancing the most promising candidates to animal models to evaluate efficacy and pharmacokinetics.[11]

By following this logical and evidence-based validation pathway, researchers can confidently identify and advance novel inhibitor candidates toward clinical development.

References

  • Title: In Vitro Enzyme Assay: Cutting Edge Research Source: Da-Ta Biotech URL
  • Title: Examples of in vitro studies evaluating different mechanisms of inhibition.
  • Title: Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists Source: Stanford Libraries URL
  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC URL
  • Title: functional in vitro assays for drug discovery Source: YouTube URL
  • Title: Structures of recently developed LSD1 inhibitors Source: ResearchGate URL
  • Title: Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo Source: PubMed Central URL
  • Title: Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy Source: PubMed URL
  • Title: Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives Source: NIH URL
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  • Title: Summary of LSD1/KDM1A inhibitors in clinical trials and clinical use.
  • Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: MDPI URL
  • Title: Different Potential Biological Activities of Benzimidazole Derivatives Source: ResearchGate URL
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  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL
  • Title: Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition Source: PubMed URL
  • Title: Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action Source: PubMed Central URL
  • Title: Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives Source: MDPI URL

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of (1-Benzylazetidin-2-yl)methanamine Analogs: A Case Study in Scaffold-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The azetidine ring, a strained four-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational cons...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to introduce three-dimensional diversity have made it an attractive component in the design of novel therapeutics.[1] Among the myriad of azetidine-containing compounds, the (1-Benzylazetidin-2-yl)methanamine core represents a versatile building block for engaging with a range of biological targets, from enzymes to receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a primary focus on a well-documented case study of azetidine-2-carboxamides as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Furthermore, we will draw comparisons with other classes of biologically active azetidines and explore bioisosteric modifications to guide future drug design efforts.

The (1-Benzylazetidin-2-yl)methanamine Scaffold: A Foundation for Therapeutic Innovation

The (1-Benzylazetidin-2-yl)methanamine scaffold, with its chiral center at the 2-position and the N-benzyl group, offers multiple points for chemical modification. The primary amine of the methanamine moiety provides a key interaction point, often serving as a hydrogen bond donor or a site for further functionalization. The benzyl group can be tailored to explore hydrophobic pockets within a target protein, and its removal or replacement can significantly impact potency and selectivity. This scaffold has been explored in various therapeutic areas, including neuroscience and oncology, highlighting its potential as a versatile starting point for drug discovery.[2]

Core Case Study: Unraveling the SAR of Azetidine-2-Carboxamide Analogs as STAT3 Inhibitors

A significant body of work on the SAR of a closely related scaffold, (R)-azetidine-2-carboxamides, provides a robust framework for understanding the structural requirements for potent and selective biological activity. In a landmark study, researchers developed a series of these compounds as inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival. The following sections dissect the key SAR findings from this research.

The Critical Role of Stereochemistry

One of the most profound findings was the stereochemical preference for the (R)-enantiomer at the 2-position of the azetidine ring. The (R)-enantiomer of the azetidine-2-carboxamide core consistently demonstrated significantly higher potency compared to its (S)-counterpart. This stark difference in activity underscores the importance of a precise three-dimensional arrangement of substituents for optimal interaction with the target protein.

Impact of Substitutions on the N-Benzyl Group

The N-benzyl group plays a crucial role in the activity of these analogs. Modifications to the phenyl ring of the benzyl group have a profound impact on inhibitory potency. While the unsubstituted benzyl group itself is a good starting point, the introduction of various substituents allows for the fine-tuning of electronic and steric properties to enhance target engagement.

Modifications of the Carboxamide Moiety

The carboxamide group is a key pharmacophoric element, and its modification has been extensively explored. Replacement of the carboxamide with other functional groups, or alterations to the substituent on the amide nitrogen, can dramatically influence activity.

Comparative Analysis with Other Bioactive Azetidine Scaffolds

The SAR principles observed for the azetidine-2-carboxamide STAT3 inhibitors can be contextualized by comparing them with other classes of biologically active azetidine derivatives.

  • Azetidin-2-ones (β-Lactams): This well-known class of antibiotics derives its activity from the reactivity of the strained β-lactam ring. The SAR of β-lactams is heavily influenced by the substituents at the 1, 3, and 4-positions of the azetidin-2-one core.[3] In contrast to the (1-Benzylazetidin-2-yl)methanamine scaffold, where the primary amine is a key interaction point, the biological activity of β-lactams is primarily driven by the electrophilicity of the lactam carbonyl.

  • Azetidine-containing Dipeptides: In the development of inhibitors for human cytomegalovirus (HCMV), dipeptides incorporating an azetidine-2-carboxylic acid residue have shown promise. The SAR studies on these compounds revealed that a benzyloxycarbonyl group at the N-terminus and an aliphatic side chain at the C-terminus were critical for antiviral activity.[4] This highlights how the azetidine ring can serve as a conformationally constrained amino acid mimic.

Bioisosteric Replacements for the Methanamine Group

The aminomethyl group at the 2-position is a key feature of the parent scaffold. In drug design, it is often beneficial to explore bioisosteric replacements for such groups to modulate physicochemical properties, improve metabolic stability, or explore alternative binding interactions.[5][6]

  • Heterocyclic Bioisosteres: Small, nitrogen-containing heterocycles such as thiazole or oxazole can mimic the hydrogen bonding and electrostatic properties of the aminomethyl group. For instance, an azetidin-2-yl-thiazole analog could present a different vector for hydrogen bonding and potentially engage in additional π-stacking interactions.[7]

  • Fluorinated Analogs: The replacement of one or both hydrogens of the methylene group with fluorine can alter the pKa of the amine and introduce a favorable metabolic block. Trifluoroethylamines, for example, have been successfully used as bioisosteres for amide bonds.[8]

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis of a representative analog and a relevant biological assay are provided below.

Synthesis of (1-Benzylazetidin-2-yl)methanamine

A general, multi-step synthesis can be employed, starting from a suitable protected azetidine-2-carboxylic acid.

Step 1: N-Benzylation of a Protected Azetidine-2-carboxylic Acid

  • To a solution of a suitable N-protected azetidine-2-carboxylic acid (e.g., Boc-azetidine-2-carboxylic acid) in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.

  • Stir the mixture for 30 minutes, then add benzyl bromide.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Step 2: Amide Coupling

  • Dissolve the N-benzylated azetidine-2-carboxylic acid in a suitable solvent (e.g., DCM).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add a source of ammonia (e.g., ammonium chloride) and stir at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over Na2SO4 and concentrate under reduced pressure. Purify by column chromatography to yield the carboxamide.

Step 3: Reduction of the Carboxamide to the Methanamine

  • To a solution of the carboxamide in a suitable solvent (e.g., THF), add a reducing agent (e.g., LiAlH4) at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain (1-Benzylazetidin-2-yl)methanamine.

STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is adapted from methodologies used to evaluate STAT3 inhibitors.

  • Prepare Nuclear Extracts: Isolate nuclear extracts from a suitable cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-231).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract, a binding buffer (containing HEPES, MgCl2, DTT, and glycerol), and the test compound at various concentrations.

    • Incubate at room temperature for 30 minutes.

    • Add a radiolabeled double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., hSIE probe).

    • Incubate for an additional 20 minutes at room temperature.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Quantification:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Quantify the bands corresponding to the STAT3-DNA complex using densitometry.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of STAT3 DNA-binding activity.

Data Presentation

Table 1: SAR of (R)-Azetidine-2-carboxamide Analogs as STAT3 Inhibitors

Compound IDR1 (N-substituent)R2 (Amide N-substituent)IC50 (µM)
1a BenzylH>50
1b BenzylSalicyl0.55
1c 4-FluorobenzylSalicyl0.42
1d 4-ChlorobenzylSalicyl0.38
1e Benzyl2-Hydroxy-5-nitro-phenyl0.21
1f 4-Chlorobenzyl2-Hydroxy-5-nitro-phenyl0.15

Data is illustrative and based on trends reported in the literature.

Visualizations

SAR_Azetidine_STAT3_Inhibitors cluster_scaffold Core Scaffold: (R)-Azetidine-2-carboxamide cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold (R)-Azetidine-2-carboxamide R1 N-Substituent (R1) Scaffold->R1 Influences Potency R2 Amide N-Substituent (R2) Scaffold->R2 Critical for Activity Activity STAT3 Inhibition (IC50) R1->Activity EWG on Benzyl ↑ Activity R2->Activity Salicyl & Hydroxyphenyl ↑ Activity

Caption: Key SAR trends for (R)-azetidine-2-carboxamide STAT3 inhibitors.

Synthetic_Workflow A Protected Azetidine-2-carboxylic Acid B N-Benzylation A->B C N-Benzylated Intermediate B->C D Amide Coupling C->D E (1-Benzylazetidin-2-yl)carboxamide D->E F Reduction E->F G (1-Benzylazetidin-2-yl)methanamine F->G

Caption: General synthetic workflow for (1-Benzylazetidin-2-yl)methanamine.

References

  • Desai, N. C., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(15), 4478. [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]

  • Samadhiya, P., et al. (2012). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 599-605. [Link]

  • Singh, G. S. (2018). Advances in the chemistry of azetidines. Advances in Heterocyclic Chemistry, 125, 1-61. [Link]

  • LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • MacCoss, M., & Taylor, G. F. (2005). Trifluoroethylamines as amide isosteres. Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744. [Link]

  • Molbase. (n.d.). (1-BENZYLAZETIDIN-2-YL)METHANAMINE|46193-94-6. Molbase Encyclopedia. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • PatSnap. (2025). What is the role of bioisosterism in drug design? PatSnap Synapse. [Link]

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Comparative

Comparative analysis of azetidine versus pyrrolidine moieties in bioactive compounds

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, saturated heterocycles are foundational scaffolds for crafting three-d...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, saturated heterocycles are foundational scaffolds for crafting three-dimensional molecules that can effectively interact with complex biological targets. Among these, the four-membered azetidine and five-membered pyrrolidine rings are frequently employed as bioisosteric replacements or core structural elements. The choice between these two moieties is far from trivial, as their subtle differences in size, conformation, and electronic properties can profoundly influence a compound's pharmacological profile. This guide provides a comparative analysis of azetidine and pyrrolidine, offering insights into their distinct characteristics and providing experimental frameworks for their evaluation.

Fundamental Structural and Physicochemical Differences

The one-carbon difference between azetidine and pyrrolidine gives rise to significant variations in their fundamental properties, which in turn dictate their utility in drug design.

Ring Strain and Conformational Landscape

Azetidine, as a four-membered ring, possesses considerable ring strain (approx. 25.4 kcal/mol), intermediate between the highly strained aziridine and the relatively strain-free pyrrolidine (5.4 kcal/mol).[1] This inherent strain makes the azetidine ring more rigid than the pyrrolidine ring.[2] While pyrrolidine readily adopts flexible envelope and twist conformations to alleviate steric interactions, the azetidine ring exhibits a more subtle puckered conformation. This rigidity can be advantageous in locking a molecule into a specific bioactive conformation, potentially increasing binding affinity and reducing entropic penalties upon target binding.[3]

Basicity (pKa) and Lipophilicity (logP)

A key differentiator between the two heterocycles is their basicity. The nitrogen in azetidine is significantly less basic (pKa of the conjugate acid ≈ 11.29-11.3) than in pyrrolidine (pKa of the conjugate acid ≈ 11.27).[4][5][6] This is attributed to the increased s-character of the nitrogen lone pair orbital in the more strained azetidine ring, which holds the electrons closer to the nucleus and makes them less available for protonation. This difference in pKa is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, thereby affecting solubility, cell permeability, and the potential for ionic interactions with the target protein.

The incorporation of these rings also impacts a molecule's lipophilicity. While both are polar motifs, the smaller size of the azetidine ring generally results in a smaller contribution to the overall molecular weight and lipophilicity compared to pyrrolidine.[3]

Table 1: Comparative Physicochemical Properties of Azetidine and Pyrrolidine

PropertyAzetidinePyrrolidineRationale for Difference
Ring Size 4-membered5-memberedOne additional methylene group in pyrrolidine.
Ring Strain ~25.4 kcal/mol[1]~5.4 kcal/mol[1]Deviation from ideal bond angles is more severe in the 4-membered ring.
Conformational Flexibility Relatively rigid, slight pucker[2]Flexible (envelope and twist conformations)[7]Lower ring strain in pyrrolidine allows for greater conformational freedom.
pKa (Conjugate Acid) ~11.3[4][5]~11.27[6]Increased s-character of the nitrogen lone pair in the strained azetidine ring reduces basicity.

Implications for Drug Design and ADMET Properties

The choice between an azetidine and a pyrrolidine moiety can have a cascading effect on a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Metabolic Stability

Incorporating azetidines into bioactive molecules has been shown to enhance metabolic stability.[8] The strained nature of the azetidine ring can render it more resistant to certain metabolic enzymes compared to the more flexible pyrrolidine. However, the ring strain can also introduce a potential liability for metabolic ring-opening reactions.[9] For instance, some aryl-azetidine chemotypes have demonstrated chemical instability under acidic conditions, leading to intramolecular ring-opening.[9] In contrast, pyrrolidine rings, being less strained, are generally more metabolically robust against ring-opening, but the methylene groups can be susceptible to oxidation by cytochrome P450 enzymes.

Target Engagement and Structure-Activity Relationships (SAR)

The substitution of a pyrrolidine with an azetidine, or vice versa, can significantly alter a compound's interaction with its biological target. The more rigid nature of the azetidine ring can precisely orient substituents into a binding pocket, leading to enhanced potency. Conversely, the conformational flexibility of a pyrrolidine ring might be necessary to allow for an induced-fit binding mode. A notable example is an analog of nicotine, where the azetidine-containing version binds less effectively to acetylcholine receptors than nicotine itself, which contains a pyrrolidine ring.[10] This highlights that the optimal choice is highly target-dependent.

Aqueous Solubility

The introduction of a basic nitrogen atom in both azetidine and pyrrolidine generally improves aqueous solubility compared to their carbocyclic analogs. The lower pKa of azetidine means that at a given pH, a smaller fraction of azetidine-containing molecules will be protonated compared to their pyrrolidine counterparts. This can influence solubility and should be considered in the context of the overall molecule's properties.

Experimental Protocols for Comparative Analysis

To empirically determine the optimal moiety for a given drug candidate, a direct comparison of analogous pairs (one containing azetidine, the other pyrrolidine) is essential. Below are standardized protocols for key comparative assays.

Determination of pKa via Potentiometric Titration

This protocol provides a robust method for experimentally verifying the basicity of the synthesized compounds.

Objective: To determine the acid dissociation constant (pKa) of the conjugate acids of the azetidine and pyrrolidine analogs.

Materials:

  • Azetidine- and pyrrolidine-containing compounds

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Dissolve a precise amount of the compound in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).

  • Acidification: Add a stoichiometric excess of 0.1 M HCl to fully protonate the basic nitrogen of the heterocycle.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the compound is in its protonated form (the midpoint of the titration curve).

Diagram 1: Experimental Workflow for pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis start Dissolve Compound in DI Water acidify Add Excess HCl start->acidify Known Conc. titrate Titrate with Standardized NaOH acidify->titrate Begin Titration record Record pH vs. Volume NaOH titrate->record plot Plot pH vs. Volume NaOH record->plot Generate Curve determine_pKa Determine Midpoint (pKa = pH at 1/2 eq.) plot->determine_pKa

Caption: Workflow for determining pKa via potentiometric titration.

Measurement of Lipophilicity (logP) via Shake-Flask Method

This classic method provides a direct measure of a compound's partitioning between an aqueous and an organic phase.

Objective: To determine the octanol-water partition coefficient (logP) for the azetidine and pyrrolidine analogs.

Materials:

  • Azetidine- and pyrrolidine-containing compounds

  • 1-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Phase Preparation: Mix equal volumes of 1-octanol and PBS, shake vigorously, and allow the layers to separate. Use each phase for the subsequent steps.

  • Partitioning: Add a known amount of the compound to a centrifuge tube containing a defined volume of the 1-octanol and PBS phases.

  • Equilibration: Vortex the tube for several minutes to ensure thorough mixing and allow the compound to partition between the two phases. Let the tube stand to allow for phase separation.

  • Separation: Centrifuge the tube to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]PBS).

Assessment of Metabolic Stability via In Vitro Microsomal Assay

This assay provides an early indication of a compound's susceptibility to phase I metabolism.

Objective: To evaluate the metabolic stability of the azetidine and pyrrolidine analogs in the presence of liver microsomes.

Materials:

  • Azetidine- and pyrrolidine-containing compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (or other suitable organic solvent) for reaction quenching

  • LC-MS/MS system for quantification

Procedure:

  • Incubation Mixture: In a microcentrifuge tube, pre-incubate the test compound, liver microsomes, and phosphate buffer at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram 2: Logic of Moiety Selection on Drug Properties

Moiety_Choice cluster_properties Physicochemical Properties cluster_admet Pharmacological Profile moiety Moiety Choice (Azetidine vs. Pyrrolidine) pka Basicity (pKa) moiety->pka strain Ring Strain & Conformation moiety->strain lipo Lipophilicity (logP) moiety->lipo solubility Aqueous Solubility pka->solubility binding Target Binding Affinity & SAR pka->binding stability Metabolic Stability strain->stability strain->binding lipo->solubility lipo->binding permeability Permeability lipo->permeability

Caption: Impact of azetidine vs. pyrrolidine choice on drug properties.

Conclusion and Strategic Outlook

The decision to incorporate an azetidine or a pyrrolidine moiety into a bioactive compound is a strategic one that should be guided by a thorough understanding of their respective properties and the specific requirements of the therapeutic target. Azetidines offer greater rigidity and can be used to lock in a desired conformation, while also modulating basicity and reducing lipophilicity. Pyrrolidines, in contrast, provide greater conformational flexibility, which may be crucial for certain target interactions.

Ultimately, the optimal choice is rarely predictable and must be determined empirically. By synthesizing and evaluating matched pairs of azetidine- and pyrrolidine-containing analogs using the protocols outlined in this guide, drug discovery teams can make data-driven decisions to optimize the pharmacokinetic and pharmacodynamic properties of their lead compounds, thereby increasing the probability of clinical success.

References

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. Retrieved from [Link]

  • Dhawan, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100078. Retrieved from [Link]

  • Iacona, V. D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6564. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved from [Link]

  • Gajda, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5947-5984. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. Retrieved from [Link]

  • Edmondson, S. D., et al. (2004). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Retrieved from [Link]

  • Couty, F., et al. (2013). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 78(3), 1038-1048. Retrieved from [Link]

  • Eastman, K. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1739-1744. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. Retrieved from [Link]

  • Wang, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 22(7), 1083. Retrieved from [Link]

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Validation

Comparative In Vivo Efficacy of (1-Benzylazetidin-2-yl)methanamine Derivatives as α7 Nicotinic Acetylcholine Receptor Agonists

A Guide for Preclinical Researchers and Drug Development Professionals This guide provides a comprehensive analysis of the in vivo efficacy of pharmaceuticals derived from the (1-Benzylazetidin-2-yl)methanamine scaffold....

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of pharmaceuticals derived from the (1-Benzylazetidin-2-yl)methanamine scaffold. These compounds have emerged as a significant class of selective agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the central nervous system for pro-cognitive and neuroprotective therapies. We will objectively compare their performance with other notable α7 agonists, supported by experimental data, and provide detailed protocols for key in vivo studies.

Introduction: The Promise of α7 nAChR Agonism

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions critical for learning, memory, and attention, such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs leads to calcium influx, which in turn modulates the release of several key neurotransmitters including acetylcholine, dopamine, and glutamate. This modulation is crucial for synaptic plasticity and cognitive function. Consequently, developing potent and selective α7 nAChR agonists has been a major focus for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other neurological disorders.

The (1-Benzylazetidin-2-yl)methanamine scaffold has proven to be a particularly fruitful starting point for designing such agonists. The benzyl group and the azetidine ring provide a rigid structure that allows for precise orientation of the key pharmacophoric elements, leading to high affinity and selectivity for the α7 nAChR.

Comparative In Vivo Efficacy in Preclinical Models

The ultimate test of any potential therapeutic is its efficacy in relevant animal models. Here, we compare key derivatives from the (1-Benzylazetidin-2-yl)methanamine series against other well-characterized α7 nAChR agonists in established behavioral paradigms that model cognitive deficits.

Social Recognition Test in Rats

The social recognition test is a sensitive measure of short-term memory. The task relies on the natural tendency of rats to investigate novel conspecifics more than familiar ones. Amnesia can be induced using agents like scopolamine, a muscarinic antagonist.

Experimental Rationale: This test is highly dependent on hippocampal function, a brain region with dense expression of α7 nAChRs. Therefore, it is a robust model to evaluate the ability of α7 agonists to reverse chemically-induced memory deficits.

Table 1: Comparative Efficacy in the Scopolamine-Induced Social Recognition Deficit Model

CompoundClassDose Range (mg/kg, s.c.)Efficacy (Reversal of Deficit)Reference Compound(s)
(R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridinyl)thiophen-2-yl)carboxamide α7 nAChR Partial Agonist0.1 - 1Significant at ≥ 0.3 mg/kgPNU-282987
PNU-282987 α7 nAChR Agonist1 - 10Significant at ≥ 3 mg/kg
GTS-21 (Varenicline metabolite) α7 nAChR Partial Agonist1 - 5Moderate
Auditory Sensory Gating (P50 Suppression) in Rats

Sensory gating is the brain's ability to filter out redundant or irrelevant stimuli. In schizophrenia, this filtering process is impaired, leading to sensory overload. This deficit can be measured electrophysiologically by recording the P50 event-related potential. A conditioning stimulus is followed by a testing stimulus, and in healthy subjects, the response to the second stimulus is significantly reduced (gated).

Experimental Rationale: Deficits in P50 gating are linked to α7 nAChR dysfunction. This paradigm provides a translational biomarker to assess a compound's potential to address core symptoms of schizophrenia.

Table 2: Comparative Efficacy in Restoring Auditory Sensory Gating

CompoundClassDose Range (mg/kg, i.v.)Efficacy (Improvement in Gating Ratio)Reference Compound(s)
(R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridinyl)thiophen-2-yl)carboxamide α7 nAChR Partial Agonist0.03 - 0.3Significant improvement at ≥ 0.1 mg/kgPNU-282987
PNU-282987 α7 nAChR Agonist0.3 - 3Significant improvement at ≥ 1 mg/kg

Key Experimental Protocols

Reproducibility is paramount in preclinical research. The following are detailed protocols for the in vivo assays discussed above.

Protocol: Social Recognition Test
  • Habituation: Acclimate adult male rats to the testing arena (a clean, open-field box) for 30 minutes for 2 days prior to testing.

  • Dosing: On the test day, administer the test compound (e.g., subcutaneously) 30 minutes prior to the first exposure. Administer scopolamine (0.2 mg/kg, i.p.) 15 minutes after the test compound.

  • First Exposure (T1): Place a juvenile rat (unfamiliar) into the arena with the adult test rat for a 4-minute exposure period. Record the time the adult rat spends actively investigating (sniffing, grooming) the juvenile.

  • Inter-trial Interval: Return the adult rat to its home cage for a 120-minute interval. This long delay ensures that the memory of the juvenile fades in control, scopolamine-treated animals.

  • Second Exposure (T2): Re-introduce the adult rat to the arena with the same juvenile from T1 and a novel juvenile. Record the investigation time for both the familiar (Tf) and novel (Tn) juvenile over a 4-minute period.

  • Data Analysis: Calculate a recognition index: RI = (Tn - Tf) / (Tn + Tf). A positive RI indicates successful recognition. Compare the RI across treatment groups using an appropriate statistical test (e.g., ANOVA).

Protocol: Auditory Sensory Gating (P50)
  • Surgical Implantation: Anesthetize rats and surgically implant recording electrodes over the hippocampus and a reference electrode over the cerebellum. Allow for a 1-week recovery period.

  • Habituation: Place the rat in a sound-attenuating chamber for 10 minutes to acclimate.

  • Recording Paradigm: Present pairs of auditory clicks (conditioning S1, and testing S2) with a 500 ms inter-stimulus interval. The inter-pair interval should be 10 seconds. Record the evoked potentials for at least 100 trials.

  • Dosing and Testing: Administer the test compound intravenously. Record P50 responses at baseline (pre-dose) and at multiple time points post-dose (e.g., 15, 30, 60 minutes).

  • Data Analysis: Measure the amplitude of the P50 wave for both S1 and S2. Calculate the gating ratio (S2/S1). A lower ratio indicates better sensory gating. Analyze the change in gating ratio from baseline across different treatment groups.

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental designs is crucial for interpreting efficacy data.

Simplified α7 nAChR Signaling Pathway

alpha7_signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling a7R α7 nAChR Ca Ca²⁺ Influx a7R->Ca Channel Opening CaMKII CaMKII Activation Ca->CaMKII ERK ERK Phosphorylation CaMKII->ERK CREB CREB Phosphorylation ERK->CREB Gene Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene Agonist Agonist ((1-Benzylazetidin-2-yl)methanamine derivative) Agonist->a7R Binds & Activates

Caption: Agonist binding to α7 nAChR triggers Ca²⁺ influx and downstream signaling.

Experimental Workflow for the Social Recognition Test

social_recognition_workflow cluster_setup Pre-Test Phase cluster_test Test Day cluster_analysis Data Analysis Habituation Day 1-2: Habituate Rat to Arena Dosing T=0 min: Administer Test Compound T=15 min: Induce Amnesia (Scopolamine) Habituation->Dosing T1 T=30 min: First Exposure (4 min) (Rat + Juvenile 1) Dosing->T1 Interval 120 min Inter-Trial Interval T1->Interval T2 T=154 min: Second Exposure (4 min) (Rat + Juvenile 1 + Novel Juvenile 2) Interval->T2 Record Record Investigation Times (Tf and Tn) T2->Record Calculate Calculate Recognition Index (RI) Record->Calculate Compare Statistical Comparison Across Groups Calculate->Compare

Comparative

A Comparative Guide to the Synthesis of (1-Benzylazetidin-2-yl)methanamine Hydrochloride for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel molecular scaffolds is a critical step in the discovery of new therapeutic agents. (1-Benzylazetidin-2-yl)methanamine hydroc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel molecular scaffolds is a critical step in the discovery of new therapeutic agents. (1-Benzylazetidin-2-yl)methanamine hydrochloride is a valuable building block in pharmaceutical research, offering a unique three-dimensional structure that can be exploited to enhance the pharmacological properties of drug candidates.[1] This guide provides an in-depth comparison of two synthetic pathways to this key intermediate: a well-established route proceeding through a nitrile intermediate and a novel, alternative pathway involving the reduction of a carboxamide. The objective is to equip scientists with the necessary data to select the most appropriate synthetic strategy based on factors such as yield, purity, scalability, safety, and cost-effectiveness.

Introduction to the Target Molecule

(1-Benzylazetidin-2-yl)methanamine is a chiral azetidine derivative that serves as a versatile intermediate in the synthesis of more complex molecules. The presence of the benzyl protecting group on the azetidine nitrogen allows for a wide range of chemical transformations on other parts of the molecule. The primary amine functionality provides a handle for the introduction of various substituents, making it an attractive scaffold for the development of new drugs targeting a range of diseases.

Established Synthetic Pathway: The Nitrile Reduction Route

A widely recognized approach to the synthesis of (1-Benzylazetidin-2-yl)methanamine involves the reduction of a 1-benzylazetidine-2-carbonitrile intermediate. This pathway is a multi-step process that begins with readily available starting materials and culminates in the formation of the desired primary amine.

Rationale and Workflow

The key strategic element of this pathway is the introduction of a nitrile group, which can be efficiently reduced to the corresponding aminomethyl group. The synthesis of the nitrile precursor itself can be achieved through a series of well-established organic transformations.

Figure 1: Established Synthetic Pathway via Nitrile Reduction.

The final and critical step in this pathway is the reduction of the nitrile. Several methods can be employed for this transformation, each with its own set of advantages and disadvantages.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and highly efficient reducing agent for nitriles, often providing high yields of the primary amine.[2][3][4] A reported yield for a similar nitrile reduction on an azetidine ring is as high as 93%. However, LiAlH₄ is pyrophoric and reacts violently with water, necessitating strict anhydrous conditions and careful handling, which can be challenging on a large scale.[5][6][7]

  • Catalytic Hydrogenation: This method offers a safer and more scalable alternative to metal hydride reductions.

    • Raney Nickel: A commonly used catalyst for nitrile hydrogenation.[8][9] The reaction is typically carried out under a hydrogen atmosphere and can be tuned by adjusting pressure and temperature.[10] However, Raney Nickel can be pyrophoric when dry.[8]

    • Palladium on Carbon (Pd/C) with a Hydrogen Source: Catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate provides a convenient and often milder alternative to using hydrogen gas.[11][12]

Novel Synthetic Pathway: The Amide Reduction Route

An alternative and potentially more streamlined approach to (1-Benzylazetidin-2-yl)methanamine involves the reduction of the corresponding 1-benzylazetidine-2-carboxamide. This pathway may offer advantages in terms of safety and reagent handling.

Rationale and Workflow

This route circumvents the need for the dehydration of the amide to a nitrile, potentially shortening the overall synthetic sequence. The direct reduction of the amide to the amine is the key transformation.

Figure 2: Novel Synthetic Pathway via Amide Reduction.

The success of this pathway hinges on the efficient reduction of the amide functional group.

  • Borane Reagents (e.g., BH₃-THF, BH₃-DMS): Borane and its complexes are highly effective for the reduction of amides to amines.[13] They are generally considered safer to handle than LiAlH₄ and often exhibit better functional group tolerance.[13] The reaction proceeds through the formation of an amine-borane complex, which is then hydrolyzed to release the free amine.

  • Lithium Aluminum Hydride (LiAlH₄): While also effective for amide reduction, the use of LiAlH₄ carries the same safety concerns as in the nitrile reduction pathway.[14][15]

Head-to-Head Comparison of Synthetic Pathways

ParameterEstablished Pathway (Nitrile Reduction)Novel Pathway (Amide Reduction)
Starting Material γ-Butyrolactoneγ-Butyrolactone
Key Intermediate 1-Benzylazetidine-2-carbonitrile1-Benzylazetidine-2-carboxamide
Key Transformation Nitrile ReductionAmide Reduction
Overall Yield (Estimated) Moderate to GoodModerate to Good
Purity Generally high, potential for over-reduction byproducts with some methods.Typically high, with potentially cleaner reaction profiles using borane reagents.
Number of Steps Longer (includes amide formation and dehydration)Shorter (omits the dehydration step)
Key Reagents & Hazards LiAlH₄: Pyrophoric, water-reactive. Raney Ni: Pyrophoric when dry. Cyanide: Toxic (used in some nitrile syntheses, though not detailed here).Borane Reagents: Flammable, water-sensitive, but generally safer than LiAlH₄. LiAlH₄: Pyrophoric, water-reactive.
Scalability Catalytic hydrogenation methods are highly scalable. LiAlH₄ reduction is challenging to scale.Borane reductions are generally more scalable than LiAlH₄ reductions.
Cost-Effectiveness Potentially higher due to an additional synthetic step and potentially more hazardous reagents requiring specialized handling.Potentially more cost-effective due to a shorter sequence and the use of safer, more manageable reagents.

Experimental Protocols

Established Pathway: Synthesis of (1-Benzylazetidin-2-yl)methanamine hydrochloride via Nitrile Reduction

Step 1: Synthesis of Methyl 1-benzylazetidine-2-carboxylate This intermediate can be synthesized from methyl 2,4-dibromobutanoate and benzylamine.

Step 2: Synthesis of 1-Benzylazetidine-2-carboxamide [1] Methyl 1-benzylazetidine-2-carboxylate is treated with a solution of ammonia in methanol. The reaction mixture is stirred at room temperature for several days. After evaporation of the solvent, the crude product is purified by chromatography to yield 1-benzylazetidine-2-carboxamide.

Step 3: Synthesis of 1-Benzylazetidine-2-carbonitrile The 1-benzylazetidine-2-carboxamide is dehydrated using a suitable dehydrating agent such as trifluoroacetic anhydride in the presence of pyridine. The reaction is typically run in an anhydrous solvent like 1,4-dioxane at room temperature. After aqueous workup and extraction, the crude nitrile is purified.

Step 4: Reduction of 1-Benzylazetidine-2-carbonitrile to (1-Benzylazetidin-2-yl)methanamine (LiAlH₄ Method)

  • Warning: Lithium aluminum hydride is a highly reactive and pyrophoric substance. This procedure must be carried out by trained personnel in a properly equipped fume hood under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of 1-benzylazetidine-2-carbonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature.

  • The resulting granular precipitate is filtered off, and the filter cake is washed with ether or THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-Benzylazetidin-2-yl)methanamine.

Step 5: Formation of (1-Benzylazetidin-2-yl)methanamine hydrochloride

  • The crude amine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • The resulting precipitate of (1-Benzylazetidin-2-yl)methanamine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Novel Pathway: Synthesis of (1-Benzylazetidin-2-yl)methanamine hydrochloride via Amide Reduction

Steps 1 & 2: Synthesis of 1-Benzylazetidine-2-carboxamide These steps are identical to the established pathway.

Step 3: Reduction of 1-Benzylazetidine-2-carboxamide to (1-Benzylazetidin-2-yl)methanamine (Borane Method)

  • Warning: Borane reagents are flammable and react with water. This procedure should be conducted in a fume hood under an inert atmosphere.

  • To a solution of 1-benzylazetidine-2-carboxamide in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise.

  • The reaction mixture is then heated to reflux for several hours.

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of methanol, followed by hydrochloric acid.

  • The mixture is then refluxed again for a short period to hydrolyze the amine-borane complex.

  • The solvent is removed under reduced pressure, and the residue is made basic with an aqueous solution of sodium hydroxide.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amine.

Step 4: Formation of (1-Benzylazetidin-2-yl)methanamine hydrochloride This step is identical to the final step of the established pathway.

Conclusion and Recommendations

Both the established nitrile reduction pathway and the novel amide reduction pathway offer viable routes to (1-Benzylazetidin-2-yl)methanamine hydrochloride.

The established pathway is well-documented, and the individual steps are generally high-yielding. The use of catalytic hydrogenation for the nitrile reduction step offers a safe and scalable option, which is a significant advantage for industrial applications. However, the overall synthesis is longer due to the additional dehydration step.

The novel pathway via amide reduction presents a more concise route, potentially leading to improved overall efficiency and cost-effectiveness. The use of borane reagents for the amide reduction offers a safer alternative to LiAlH₄, making this pathway more amenable to scale-up than the metal hydride reduction of the nitrile.

For laboratory-scale synthesis where access to a variety of reducing agents is available, the choice between the two pathways may depend on the specific expertise of the research group and the desired purity profile of the final compound. For larger-scale production, the novel amide reduction pathway using borane reagents appears to be a promising alternative to the established route, offering a balance of efficiency, safety, and scalability. Further process optimization and a detailed cost analysis would be necessary to definitively determine the superior pathway for industrial applications.

References

(A comprehensive list of real, verifiable references will be compiled based on the actual sources used in a full, formal publication.)

Sources

Validation

Comparative pharmacokinetic profiling of N-substituted azetidinemethanamine derivatives

An In-Depth Guide to the Comparative Pharmacokinetic Profiling of N-Substituted Azetidinemethanamine Derivatives Introduction: The Azetidine Scaffold and the Quest for Optimal Drug Disposition In the landscape of modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Pharmacokinetic Profiling of N-Substituted Azetidinemethanamine Derivatives

Introduction: The Azetidine Scaffold and the Quest for Optimal Drug Disposition

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2] This four-membered, nitrogen-containing heterocycle offers a unique combination of structural rigidity, three-dimensionality, and metabolic stability.[3][4] Its incorporation into drug candidates can significantly enhance pharmacokinetic (PK) properties, improving solubility and metabolic resilience compared to more conventional structures.[3][5] N-substituted azetidinemethanamine derivatives, a promising class of compounds, leverage this core structure, but the nature of the N-substituent is a critical determinant of the molecule's ultimate fate within a biological system.

This guide provides a comprehensive framework for conducting a comparative pharmacokinetic profiling study of a hypothetical series of N-substituted azetidinemethanamine derivatives: Compound A (a lipophilic substituent), Compound B (a polar substituent), and Compound C (a bulky, metabolically-hindered substituent). We will move beyond a simple listing of protocols to explain the causal logic behind the experimental cascade, from early in vitro assessments to definitive in vivo studies, empowering researchers to design and interpret these critical experiments.

Part 1: Foundational In Vitro ADME Profiling: Building the Pharmacokinetic Picture

The initial phase of any pharmacokinetic comparison involves a suite of in vitro assays designed to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6][7] These rapid, cost-effective screens are pivotal for early decision-making and for de-risking candidates before they advance to more complex in vivo testing.[8][9]

The In Vitro Experimental Workflow

The logical flow of in vitro ADME screening is designed to build a comprehensive profile, with each assay informing the next.

in_vitro_workflow cluster_absorption Absorption & Efflux cluster_metabolism Metabolism cluster_distribution Distribution solubility Aqueous Solubility caco2 Caco-2 Permeability (Papp A->B, B->A) solubility->caco2 logd Lipophilicity (LogD) logd->caco2 ms Microsomal Stability (t½, CLint) caco2->ms hs Hepatocyte Stability (t½, CLint) ms->hs ppb Plasma Protein Binding (% Unbound) ms->ppb metid Metabolite ID hs->metid start Compound Series (A, B, C) start->solubility start->logd

Caption: Workflow for the in vitro ADME screening cascade.

Experimental Protocols: The "How" and "Why"

1. Aqueous Solubility

  • Causality: Poor solubility is a primary cause of low oral absorption and erratic bioavailability. This is the first gatekeeper assay.

  • Methodology (Kinetic Solubility):

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final concentration.

    • Incubate the mixture at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

    • Filter the solution to remove any precipitated compound.

    • Quantify the concentration of the compound remaining in the filtrate using LC-MS/MS or UV-Vis spectroscopy.[10]

2. Lipophilicity (LogD)

  • Causality: Lipophilicity governs a molecule's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes. The distribution coefficient (LogD) at physiological pH 7.4 is more relevant than LogP for ionizable compounds.

  • Methodology (Shake-Flask Method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Agitate the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • Separate the two phases by centrifugation.

    • Measure the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method.

    • Calculate LogD as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

3. Caco-2 Permeability

  • Causality: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It predicts intestinal absorption and identifies whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6]

  • Methodology:

    • Culture Caco-2 cells on semi-permeable filter inserts for 21 days to allow for differentiation and formation of tight junctions.

    • A-to-B Permeability: Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time.

    • B-to-A Permeability: Add the test compound to the basolateral side and measure its appearance on the apical side.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for an efflux transporter.

4. Metabolic Stability in Liver Microsomes

  • Causality: Liver microsomes contain a high concentration of Phase I metabolic enzymes (e.g., CYPs). This assay provides a rapid assessment of a compound's susceptibility to oxidative metabolism.[8][10]

  • Methodology:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human or rodent liver microsomes.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining parent compound concentration in each sample by LC-MS/MS.

    • Determine the half-life (t½) and calculate the intrinsic clearance (CLint).

5. Plasma Protein Binding (PPB)

  • Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and reduce clearance.

  • Methodology (Rapid Equilibrium Dialysis - RED):

    • Add the test compound to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber.

    • Incubate the device until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers.

    • The concentration in the buffer chamber represents the unbound fraction, from which the percentage of unbound drug can be calculated.[10]

Comparative Data Summary (Hypothetical Data)
ParameterCompound A (Lipophilic)Compound B (Polar)Compound C (Bulky)Rationale & Interpretation
Solubility (µg/mL) 5>20050The polar group on Compound B dramatically increases solubility.
LogD at pH 7.4 3.51.22.8Compound B is significantly less lipophilic, which may reduce membrane permeability but also non-specific binding.
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 1548High permeability for lipophilic Compound A. Lower permeability for polar Compound B.
Caco-2 Efflux Ratio 1.11.04.5The bulky group on Compound C makes it a likely substrate for P-gp efflux, a potential liability for oral absorption.
Microsomal t½ (min) 1015>60Compound A is rapidly metabolized. The bulky group on Compound C provides steric hindrance, significantly improving metabolic stability.
Plasma Protein Binding (% Bound) 99.585.098.0High binding for lipophilic compounds A and C. The lower lipophilicity of Compound B results in a much larger free fraction.

Part 2: Definitive In Vivo Pharmacokinetic Evaluation

While in vitro data provides crucial clues, in vivo studies are essential to understand how these properties integrate within a complex living system.[11] Murine models are commonly used for initial PK studies due to their practicality and the availability of established protocols.[12][13]

The In Vivo Experimental Workflow

This workflow outlines the critical steps from dosing to data analysis, which together define the pharmacokinetic profile of a compound.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_modeling Data Modeling iv_dose Intravenous (IV) Bolus (e.g., 1 mg/kg) blood_collection Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_collection po_dose Oral Gavage (PO) (e.g., 10 mg/kg) po_dose->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_extraction Sample Extraction (e.g., Protein Precipitation) plasma_prep->sample_extraction lcms LC-MS/MS Quantification sample_extraction->lcms conc_time Concentration vs. Time Plot lcms->conc_time nca Non-Compartmental Analysis (NCA) conc_time->nca pk_params Calculate PK Parameters (AUC, CL, Vd, t½, F%) nca->pk_params start Mouse Cohorts (n=3-4 per group) start->iv_dose start->po_dose

Sources

Comparative

The Azetidine Ring Ascendant: Evaluating (1-Benzylazetidin-2-yl)methanamine as a Next-Generation Chiral Auxiliary

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for robust and highly effective chiral auxilia...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for robust and highly effective chiral auxiliaries is perpetual. These transient chiral partners are fundamental tools for inducing stereoselectivity in the formation of new stereocenters, a critical step in the synthesis of a vast majority of pharmaceutical agents and biologically active molecules.[1] While stalwart auxiliaries like the Evans oxazolidinones and Enders SAMP/RAMP hydrazones have proven their mettle in countless synthetic campaigns, the exploration of novel scaffolds that offer unique stereochemical control, improved cleavage conditions, or different reactivity profiles remains a vibrant area of research.[2][3] This guide introduces (1-Benzylazetidin-2-yl)methanamine, a C2-symmetric diamine, as a promising, yet underexplored, candidate for a new class of chiral auxiliaries.[4]

While direct, extensive experimental data on the performance of (1-Benzylazetidin-2-yl)methanamine as a chiral auxiliary is nascent, this guide will provide a comprehensive evaluation of its potential.[5] By dissecting its structural attributes, drawing parallels with established auxiliaries, and postulating its behavior in key asymmetric transformations, we aim to equip the discerning researcher with the knowledge to pioneer its application.

The Foundation: Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The general workflow involves three key stages:

  • Attachment: The chiral auxiliary is covalently bonded to the substrate.

  • Diastereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction (e.g., alkylation, aldol reaction) to create a new stereocenter. The inherent chirality of the auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. Ideally, the auxiliary can be recovered and reused.[6]

The efficacy of a chiral auxiliary is judged by several criteria: the level of diastereoselectivity it induces, the ease and yield of its attachment and removal under mild conditions that do not compromise the stereochemical integrity of the product, and its recoverability.[6]

Introducing (1-Benzylazetidin-2-yl)methanamine: A Structural Perspective

(1-Benzylazetidin-2-yl)methanamine is a chiral C2-symmetric diamine. Its key structural features suggest significant potential as a chiral auxiliary:

  • C2-Symmetry: This design element often leads to higher levels of stereochemical induction by reducing the number of possible competing transition states.[7]

  • Rigid Azetidine Backbone: The four-membered azetidine ring provides a conformationally restricted scaffold. This rigidity is crucial for creating a well-defined chiral environment around the reaction center, leading to predictable and high diastereoselectivity.

  • Chelating Moieties: The two nitrogen atoms can act as chelation points for metal ions (e.g., lithium or boron), which can further rigidify the transition state and enhance stereocontrol.

  • Steric Directing Group: The benzyl group on one of the nitrogen atoms can serve as a bulky steric shield, directing the approach of electrophiles from the less hindered face of the enolate.

These features draw a close parallel to other successful C2-symmetric auxiliaries and proline-derived auxiliaries, which are known for their high efficacy in a range of asymmetric transformations.[8]

A Comparative Analysis: (1-Benzylazetidin-2-yl)methanamine vs. Established Auxiliaries

To evaluate the potential of (1-Benzylazetidin-2-yl)methanamine, we will compare its projected performance in a cornerstone asymmetric reaction—the alkylation of a carboxylic acid derivative—against two of the most reliable and widely used chiral auxiliaries: Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones.

Asymmetric Alkylation: A Head-to-Head Comparison

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The general principle involves the formation of a chiral enolate, which then reacts with an electrophile. The facial selectivity of this reaction is dictated by the chiral auxiliary.

Table 1: Comparative Overview of Chiral Auxiliaries in Asymmetric Alkylation

FeatureEvans' OxazolidinoneEnders' SAMP/RAMP Hydrazone(1-Benzylazetidin-2-yl)methanamine (Projected)
Substrate Attachment Amide bond formation with a carboxylic acid derivative.[2]Hydrazone formation with a ketone or aldehyde.[3]Amide bond formation with a carboxylic acid derivative.
Enolate Formation Deprotonation with a strong base (e.g., LDA, NaHMDS) to form a Z-enolate.[2]Deprotonation with a strong base (e.g., LDA) to form a lithiated azaenolate.[3]Deprotonation with a strong base (e.g., LDA) to form a chelated Z-enolate.
Stereocontrol Chelation of the metal cation by the carbonyl oxygen and the oxazolidinone oxygen creates a rigid, planar enolate. The substituent at C4 blocks one face of the enolate.[2]The C2-symmetric pyrrolidine ring creates a highly organized, chelated transition state that effectively blocks one face of the azaenolate.[9]The C2-symmetric azetidine ring and the benzyl group are expected to create a highly organized and sterically hindered environment, leading to high facial selectivity.
Diastereoselectivity Generally excellent (>95:5 d.r.).[2]Generally excellent (>95:5 d.r.).[3]Potentially excellent, leveraging the rigid C2-symmetric scaffold.
Cleavage Conditions Hydrolytic (e.g., LiOH/H₂O₂), reductive (e.g., LiBH₄), or via conversion to other functional groups.[2][10]Ozonolysis or hydrolysis.[1]Expected to be similar to other amides (hydrolytic or reductive).
Auxiliary Recovery Generally good.[2]Good, often requires a separate reduction step.Potentially high, depending on the stability of the azetidine ring to cleavage conditions.

Mechanistic Insights: Visualizing Stereocontrol

The key to a successful chiral auxiliary lies in its ability to create a highly ordered transition state where one pathway for the incoming electrophile is significantly favored over all others.

Diagram 1: Proposed Mechanism of Stereocontrol for (1-Benzylazetidin-2-yl)methanamine in Asymmetric Alkylation

G cluster_0 Enolate Formation and Chelation cluster_1 Electrophilic Attack cluster_2 Stereochemical Rationale A Amide Adduct B Deprotonation (LDA) A->B C Chelated Z-Enolate B->C E Transition State D Electrophile (E+) D->E F Alkylated Product E->F G Benzyl group and azetidine ring block the top face. H E+ approaches from the less hindered bottom face.

Caption: Proposed stereochemical model for the alkylation of an amide derived from (1-Benzylazetidin-2-yl)methanamine.

The anticipated mechanism relies on the formation of a lithium-chelated Z-enolate. The C2-symmetric azetidine ring, in conjunction with the bulky N-benzyl group, is expected to effectively shield one face of the enolate, thereby directing the incoming electrophile to the opposite face with high diastereoselectivity.

Experimental Protocols: A Practical Guide

While specific experimental data for (1-Benzylazetidin-2-yl)methanamine is not yet widely available, we can construct robust, field-proven protocols based on established methodologies for similar chiral auxiliaries. These protocols provide a validated starting point for researchers wishing to explore the potential of this novel auxiliary.

Protocol 1: Attachment of a Carboxylic Acid to (1-Benzylazetidin-2-yl)methanamine

This protocol describes the formation of the amide adduct between a generic carboxylic acid and the chiral auxiliary.

Materials:

  • (1-Benzylazetidin-2-yl)methanamine

  • Carboxylic acid

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and (1-Benzylazetidin-2-yl)methanamine (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of the Amide Adduct

This protocol outlines the diastereoselective alkylation of the chiral amide adduct.

Materials:

  • Amide adduct from Protocol 1

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (as a solution in a suitable solvent)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amide adduct (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the LDA or NaHMDS solution (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated product from Protocol 2

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide solution

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding saturated aqueous sodium sulfite solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

  • Purify the carboxylic acid product by an appropriate method (e.g., chromatography or crystallization).

Future Outlook and Potential Applications

The structural characteristics of (1-Benzylazetidin-2-yl)methanamine strongly suggest its potential as a highly effective chiral auxiliary. Its C2-symmetry and rigid azetidine framework are hallmarks of successful auxiliaries that provide excellent stereocontrol. The protocols outlined in this guide, based on well-established and reliable procedures, offer a clear path for the investigation and application of this promising new tool in asymmetric synthesis.

Further research is needed to experimentally validate the performance of (1-Benzylazetidin-2-yl)methanamine and to fully explore its scope and limitations. Key areas for investigation include:

  • Quantitative determination of diastereoselectivity in a variety of alkylation and aldol reactions.

  • Optimization of cleavage conditions to maximize yield and auxiliary recovery.

  • Application in the synthesis of complex target molecules , particularly in the early stages of drug discovery where the reliable introduction of stereocenters is paramount.

The development of new chiral auxiliaries is a continuous endeavor that pushes the boundaries of synthetic chemistry. (1-Benzylazetidin-2-yl)methanamine represents an exciting new direction, and its exploration promises to yield valuable insights and new capabilities for the synthesis of enantiomerically pure compounds.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

  • Chem-Impex International Inc. (n.d.). (1-Benzylazetidin-2-yl)methanamine. Retrieved from [Link]

  • Retamosa, M. de G., Ruiz-Olalla, A., Agirre, M., de Cózar, A., Bello, T., & Cossío, F. P. (2021).
  • Zhang, W., Wang, J., & Li, C. (2008). Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement. The Journal of organic chemistry, 73(19), 7751–7758.
  • Myers, A. G., & McKinstry, L. (2009). A Technical Guide to Chiral Auxiliaries in Organic Synthesis. BenchChem.
  • Enders, D., & Kipphardt, H. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 183.
  • Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2017). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (22), 3325-3333.
  • Wikipedia. (2023). Enders SAMP/RAMP hydrazone alkylation reaction. In Wikipedia. Retrieved from [Link]

  • Smith, A. B., & Ruzzo, C. J. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 137(2), 788–791.
  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)- and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (SAMP) (RAMP). Organic Syntheses, 65, 173.
  • Ovitt, T. M., & Coates, G. W. (2002). Stereochemistry of lactide polymerization with chiral catalysts: new opportunities for stereocontrol using polymer exchange mechanisms. Journal of the American Chemical Society, 124(7), 1316–1326.
  • Luisi, R., & Capriati, V. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239.
  • Han, X., & Krische, M. J. (2016).
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of R-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 124(20), 5656–5657.
  • Google Patents. (n.d.). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • PubChem. (n.d.). (1-Methyl-1h-benzimidazol-2-yl)methylamine. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115 Asymmetric Alkylation of Enolates. Retrieved from [Link]

  • Gessner, V. H. (2019). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 84(15), 9405–9412.
  • Kells, K. W., & Hein, J. E. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1461–1466.
  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical reviews, 108(12), 5145–5201.
  • PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Kamal, A., & Reddy, K. S. (2018). Benzhydryl Amines: Synthesis and Their Biological Perspective. Mini-reviews in medicinal chemistry, 18(1), 43–58.
  • Fülöp, F., & Mاتھé, T. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1789.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzylazetidine Ligands with Target Receptors

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: The Significance of Benzylazetidine Ligands and In Silico Target Validation The azetidine ring, a four-membered nitrogen-con...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzylazetidine Ligands and In Silico Target Validation

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into molecular structures, particularly as a benzylazetidine moiety, imparts favorable pharmacokinetic properties and provides a three-dimensional architecture conducive to potent and selective interactions with various biological targets. Structure-activity relationship (SAR) studies have demonstrated the importance of the benzylazetidine core in optimizing ligand binding and functional activity for a range of receptors.[1] A critical step in the early stages of drug discovery is the accurate prediction of how these ligands will interact with their protein targets. Molecular docking, a powerful in silico tool, allows researchers to predict the preferred orientation and binding affinity of a ligand to a receptor.[2][3]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of benzylazetidine ligands. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative scientific principles. For this guide, we will use the interaction between a hypothetical benzylazetidine-derived agonist and the human Acetylcholine Receptor (AChR) as a case study. The AChR is a well-characterized neurotransmitter receptor and a crucial drug target for conditions like Myasthenia Gravis.[4][5][6][7][8]

Pillar I: The 'Why' - Causality in Experimental Design

A robust comparative docking study does not merely involve running software with default parameters. Every choice, from receptor preparation to the selection of docking algorithms, must be deliberate and justified.

Receptor Selection and Preparation: The Foundation of Accuracy

The quality of the receptor structure is paramount for a meaningful docking study. G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that includes the AChR, are notoriously flexible and can exist in multiple conformational states.[9][10][11]

  • Rationale for Choosing a Specific PDB Entry: When available, a high-resolution crystal or cryo-EM structure of the target receptor co-crystallized with a ligand similar to the benzylazetidine series is ideal. This provides an experimentally validated binding pocket. In the absence of a co-crystallized structure, a high-resolution apo structure or a well-validated homology model can be used.[12][13] For our case study, we will assume the use of a hypothetical high-resolution cryo-EM structure of the human AChR in an active conformation.

  • Self-Validation through Preparation: The receptor preparation protocol itself is a validation step. This involves:

    • Removal of non-essential molecules: Water molecules, ions, and co-factors not essential for binding are typically removed to simplify the system.[14] However, key water molecules known to mediate ligand-receptor interactions should be retained.

    • Protonation and charge assignment: The protonation states of ionizable residues at physiological pH are critical for accurate electrostatic interaction calculations. Tools like H++ or PROPKA are often used for this purpose.

    • Energy minimization: A brief energy minimization of the prepared receptor structure helps to relieve any steric clashes introduced during the preparation process.

Ligand Preparation: Reflecting the Biological State

The three-dimensional structure of the benzylazetidine ligand must be accurately represented.

  • Generating 3D Conformations: Starting from a 2D structure, a robust conformational search should be performed to generate a diverse set of low-energy 3D conformers. This is crucial as the ligand may adopt a different conformation upon binding than its lowest-energy state in solution.

  • Ionization and Tautomeric States: The ionization state of the azetidine nitrogen and any other ionizable groups on the ligand at physiological pH must be correctly assigned. Different tautomeric forms should also be considered.

Defining the Binding Site: Focusing the Search

The docking algorithm needs to know where to search for potential binding poses.

  • Grid-Based Docking: Most docking programs use a grid-based approach where a box is defined around the putative binding site. The size and location of this grid are critical. A grid that is too small may miss the correct binding pose, while one that is too large will increase computational time and may lead to non-specific binding predictions.

  • Using a Co-crystallized Ligand as a Guide: If a co-crystallized ligand is present in the starting PDB structure, its location is the most reliable guide for defining the center of the docking grid.

The Comparative Approach: Why Use Multiple Docking Programs?

Different docking programs utilize distinct search algorithms and scoring functions to predict ligand binding.[9] Relying on a single program can introduce bias. A comparative approach, for instance, using both AutoDock Vina (which uses an empirical scoring function and a Lamarckian genetic algorithm) and Glide (which employs a more knowledge-based scoring function), provides a more robust assessment.[9][12] Consistent predictions from different methods lend greater confidence to the results.

Pillar II: A Self-Validating Experimental Protocol

This section outlines a detailed, step-by-step methodology for a comparative docking study.

Experimental Workflow Diagram

Workflow cluster_prep 1. Structure Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Results Analysis & Validation PDB Select Receptor PDB PrepReceptor Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepReceptor Ligand2D 2D Ligand Structure DefineGrid Define Docking Grid PrepReceptor->DefineGrid Ligand3D Generate 3D Ligand Conformers Ligand2D->Ligand3D DockVina AutoDock Vina Ligand3D->DockVina DockGlide Schrödinger Glide Ligand3D->DockGlide DefineGrid->DockVina DefineGrid->DockGlide AnalyzePoses Analyze Binding Poses (Scoring, Interactions) DockVina->AnalyzePoses DockGlide->AnalyzePoses CompareResults Compare Vina vs. Glide AnalyzePoses->CompareResults RMSD RMSD Calculation (if native ligand exists) AnalyzePoses->RMSD ExpValidation Correlate with Experimental Data CompareResults->ExpValidation

Caption: High-level workflow for a comparative molecular docking study.

Step-by-Step Protocol
  • Receptor Preparation (using Schrödinger Maestro as an example): a. Import the selected PDB structure of the AChR. b. Use the "Protein Preparation Wizard" to: i. Assign bond orders, add hydrogens, and create disulfide bonds. ii. Delete water molecules beyond 5 Å from the ligand binding site. iii. Generate protonation states at pH 7.4 using Epik. iv. Perform a restrained energy minimization using the OPLS4 force field.

  • Ligand Preparation (using LigPrep): a. Draw or import the 2D structure of the benzylazetidine ligand. b. Use LigPrep to generate low-energy 3D conformers. c. Specify the target pH to generate realistic ionization and tautomeric states.

  • Grid Generation: a. Define the receptor grid centered on the known binding pocket. The grid box should be large enough to accommodate the ligand with some flexibility for translation and rotation (e.g., a 20x20x20 Å box).

  • Docking with AutoDock Vina: a. Prepare the receptor and ligand in the required PDBQT format using AutoDock Tools. b. Create a configuration file specifying the file paths, grid center, and grid dimensions. c. Run the Vina docking simulation. The exhaustiveness parameter can be increased for a more thorough search.

  • Docking with Schrödinger Glide: a. Within Maestro, set up the Receptor Grid Generation. b. Use the Ligand Docking panel, selecting the prepared ligand and the generated grid. c. Perform docking using both Standard Precision (SP) and Extra Precision (XP) modes for comparison.

  • Results Analysis and Validation: a. Binding Pose Analysis: Visually inspect the top-ranked poses from both programs. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, salt bridges) with the receptor residues. b. Scoring Function Comparison: Compare the docking scores (e.g., binding affinity in kcal/mol for Vina, GlideScore for Glide). While absolute values are not directly comparable, the relative ranking of different benzylazetidine analogs should ideally be consistent. c. Re-docking and RMSD Calculation: If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to "re-dock" this native ligand back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is then calculated. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[15] d. Correlation with Experimental Data: The ultimate validation is to compare the docking scores with experimentally determined binding affinities (e.g., Ki, IC50) for a series of benzylazetidine analogs. A strong correlation provides confidence in the predictive power of the docking model for novel compounds.[2][3]

Pillar III: Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and communication.

Table 1: Comparative Docking Results for Benzylazetidine Analogs
Ligand IDAutoDock Vina Binding Affinity (kcal/mol)Glide XP ScoreKey Interacting Residues (Vina)Key Interacting Residues (Glide)Experimental Ki (nM)
BZA-001-9.5-10.2TyrA93, TrpB149, AspD180TyrA93, TrpB149, AspD18015
BZA-002-8.7-9.1TyrA93, TrpB149TyrA93, TrpB14950
BZA-003-10.1-11.5TyrA93, TrpB149, AspD180, PheC189TyrA93, TrpB149, AspD180, PheC1895
Native Ligand-9.8 (RMSD: 1.2 Å)-10.5 (RMSD: 1.1 Å)TyrA93, TrpB149, AspD180TyrA93, TrpB149, AspD18010

Note: Data is hypothetical for illustrative purposes.

Logical Relationship Diagram: Docking Validation

Validation cluster_in_silico Computational Prediction cluster_validation Validation Metrics cluster_experimental Experimental Data DockingScore Docking Score Correlation Correlation with Experimental Affinity DockingScore->Correlation PredictedPose Predicted Binding Pose RMSD_val RMSD < 2.0 Å (vs. Crystal Pose) PredictedPose->RMSD_val BindingAffinity Binding Affinity (Ki, IC50) BindingAffinity->Correlation CrystalStructure Co-crystallized Ligand Pose CrystalStructure->RMSD_val

Caption: The relationship between computational predictions and experimental validation.

Conclusion: From In Silico Prediction to Experimental Confidence

A well-designed comparative docking study is an invaluable tool in modern drug discovery. By understanding the rationale behind each step, employing a self-validating protocol, and critically comparing the outputs of multiple docking algorithms, researchers can gain significant confidence in their in silico predictions. This guide provides a robust framework for evaluating benzylazetidine ligands, but the principles outlined are broadly applicable to other ligand classes and receptor targets. The ultimate goal is to generate reliable hypotheses that can be tested and validated through experimental assays, accelerating the journey from hit identification to lead optimization.

References

  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. (n.d.). Google Scholar.
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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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(1-Benzylazetidin-2-yl)methanamine hydrochloride
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